molecular formula C14H11NO3 B1348147 N-(1-Naphthyl)Maleamic Acid CAS No. 6973-77-9

N-(1-Naphthyl)Maleamic Acid

Cat. No.: B1348147
CAS No.: 6973-77-9
M. Wt: 241.24 g/mol
InChI Key: DNIIAZFRGKFYSJ-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthyl)Maleamic Acid is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIAZFRGKFYSJ-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364328
Record name N-(1-Naphthyl)Maleamic Acid
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-77-9
Record name NSC41145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Naphthyl)Maleamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-Naphthyl)maleamic Acid from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(1-Naphthyl)maleamic acid, with the molecular formula C₁₄H₁₁NO₃, is a pivotal intermediate in organic synthesis, serving as a precursor for more complex molecules, including dyes, agrochemicals, and pharmacologically active compounds.[1][2][3] Its structure, which combines an aromatic naphthalene moiety with a reactive maleamic acid backbone, imparts unique chemical properties valuable for diverse synthetic applications.[1] This guide provides a comprehensive technical overview of the synthesis of this compound from the reaction of maleic anhydride and 1-naphthylamine. It delves into the underlying reaction mechanism, presents a detailed and optimized experimental protocol, discusses critical process parameters, and outlines robust analytical techniques for product characterization. This document is intended for researchers, chemists, and professionals in drug development seeking both theoretical understanding and practical, field-proven insights into the synthesis of this versatile compound.

Theoretical Framework: Mechanism and Rationale

The synthesis of this compound is a classic example of nucleophilic acyl substitution, where an amine reacts with a cyclic acid anhydride.[4] The reaction is generally facile and proceeds rapidly under mild conditions.[1]

The Reaction Mechanism

The core of this synthesis involves the nucleophilic attack of the primary amine, 1-naphthylamine, on one of the electrophilic carbonyl carbons of maleic anhydride.[4][5]

The mechanism unfolds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking a carbonyl carbon of the maleic anhydride molecule. This is the rate-determining step.

  • Ring Opening: This attack forces the pi-bond electrons of the carbonyl group onto the oxygen atom, forming a tetrahedral intermediate. The unstable anhydride ring subsequently opens as the bond between the carbonyl carbon and the ring oxygen breaks.[4]

  • Proton Transfer: A final, rapid proton transfer from the now positively charged nitrogen atom to the negatively charged oxygen of the newly formed carboxylate group yields the final, stable this compound product.[4]

Figure 1: Reaction Mechanism
Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) or dioxane are effective at solvating the reactants.[1][6] Acetic acid is also a common and advantageous choice as it can serve as both a solvent and a catalyst for the reaction, potentially increasing the reaction rate and yield.[1][7]

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, typically between 10°C and 70°C, is crucial.[1][8] Uncontrolled temperature increases can lead to side reactions, most notably the cyclodehydration of the maleamic acid product to form the corresponding N-(1-Naphthyl)maleimide.[1][2] Performing the initial addition at a lower temperature (0-5°C) helps to manage the exotherm and ensure the selective formation of the desired amic acid.[6]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, employing a slight excess of maleic anhydride (e.g., 1.1-1.2 equivalents) is a common strategy to drive the reaction to completion and ensure that the more valuable amine is fully consumed.[1]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed for reproducibility and high yield.

Materials and Reagents
Reagent/MaterialFormula/GradeMolar Mass ( g/mol )Supplier (Example)
1-NaphthylamineC₁₀H₉N / >99%143.19Sigma-Aldrich
Maleic AnhydrideC₄H₂O₃ / >99%98.06Sigma-Aldrich
Acetic Acid, GlacialCH₃COOH / ACS Grade60.05Fisher Scientific
EthanolC₂H₅OH / Reagent Grade46.07VWR Chemicals
Deionized WaterH₂O18.02In-house
Equipment Specification
Three-neck round-bottom flask250 mL
Magnetic stirrer and stir bar
Dropping funnel100 mL
Thermometer-10 to 110 °C
Ice bath
Büchner funnel and filter flask
Synthesis Procedure
  • Reactant Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 9.81 g (0.1 mol) of maleic anhydride in 70 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. Cool the flask in an ice bath to an internal temperature of 10-15°C.

  • Amine Addition: Separately, dissolve 14.32 g (0.1 mol) of 1-naphthylamine in 50 mL of glacial acetic acid. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the 1-naphthylamine solution dropwise to the stirred maleic anhydride solution over a period of 30-45 minutes. The key is to maintain the internal reaction temperature below 30°C to prevent side reactions. A white precipitate will begin to form during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Product Isolation: Pour the reaction mixture (a thick slurry) into 400 mL of ice-cold deionized water with vigorous stirring. This will fully precipitate the crude product and dissolve any unreacted maleic anhydride (as maleic acid) and residual acetic acid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ma Dissolve Maleic Anhydride in Acetic Acid add Dropwise Addition of Amine Solution (T < 30°C) prep_ma->add prep_na Dissolve 1-Naphthylamine in Acetic Acid prep_na->add stir Stir at Room Temp (2 hours) add->stir precipitate Precipitate in Ice Water stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry

Figure 2: Experimental Workflow

Analytical Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized to confirm its identity and purity. This constitutes a self-validating system for the protocol.

TechniqueExpected Result / ObservationPurpose
Melting Point Sharp melting point, approx. 190-192°C.[8] A broad range indicates impurities.Purity Assessment
FTIR (ATR) Characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch, acid), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II).[1]Functional Group Identification
¹H NMR Signals corresponding to naphthyl protons (aromatic region), vinyl protons of the maleamic acid backbone (~6.2-6.5 ppm, two doublets), and exchangeable N-H and O-H protons.[8]Structural Confirmation
TLC A single spot with an Rf value distinct from the starting materials (1-naphthylamine and maleic anhydride).[1][8]Purity and Reaction Monitoring

Conclusion

The synthesis of this compound from maleic anhydride and 1-naphthylamine is a robust and efficient reaction fundamental to organic synthesis. This guide has detailed the underlying nucleophilic acyl substitution mechanism and provided a validated, step-by-step protocol that emphasizes control over key parameters such as temperature and stoichiometry to achieve high yield and purity. The successful synthesis relies on a methodical approach to both the reaction and the subsequent purification and characterization steps. By adhering to the principles and procedures outlined herein, researchers can reliably produce high-quality this compound, a valuable building block for further synthetic endeavors in medicinal chemistry, materials science, and beyond.[1]

References

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available at: [Link]

  • What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Homework.Study.com. Available at: [Link]

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available at: [Link]

  • Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.
  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Maleic anhydride - Wikipedia. Wikipedia. Available at: [Link]

  • The Diels‐Alder Reaction with Maleic Anhydride. ResearchGate. Available at: [Link]

Sources

1H NMR and 13C NMR analysis of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-(1-Naphthyl)Maleamic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound (CAS: 6973-77-9). Designed for researchers and professionals in organic synthesis and drug development, this document delves into the theoretical underpinnings and practical application of NMR for the structural elucidation of this molecule. We will explore predicted chemical shifts, coupling constants, and key structural correlations, grounded in established spectroscopic principles. The guide also outlines a robust experimental protocol for data acquisition and a logical workflow for spectral interpretation, establishing a self-validating system for analysis.

Introduction: The Structural Landscape of this compound

This compound, with the molecular formula C₁₄H₁₁NO₃, is an organic compound synthesized from the reaction of 1-naphthylamine and maleic anhydride.[1][2] Its structure is characterized by four key domains: a naphthyl ring system, an amide linkage, a cis-configured carbon-carbon double bond, and a terminal carboxylic acid. This combination of functional groups makes it an interesting candidate for applications in materials science and as a precursor in medicinal chemistry.[1][2]

A thorough understanding of its structure is paramount for quality control and for predicting its chemical behavior. NMR spectroscopy is the most powerful tool for unambiguous structural determination in solution. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

To facilitate discussion, the atoms in this compound are numbered as shown below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_assign Final Assignment a Acquire ¹H NMR c Count Signals & Integrate ¹H a->c b Acquire ¹³C NMR e Analyze ¹³C Chemical Shifts b->e d Analyze ¹H Shifts & Coupling c->d f Acquire ¹H-¹H COSY d->f g Acquire ¹H-¹³C HSQC/HMQC e->g h Confirm H-H Connectivity (COSY) f->h i Assign Direct H-C Bonds (HSQC) g->i j Finalize Structure & Report h->j i->j

Caption: Logical workflow for NMR data acquisition and structural verification.

  • ¹H-¹H COSY: This experiment confirms proton-proton couplings. For this molecule, it would show a critical cross-peak between the olefinic protons H-2 and H-3, and multiple cross-peaks within the naphthyl spin system, helping to trace the connectivity of adjacent protons. [3]* ¹H-¹³C HSQC (or HMQC): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., the doublet at δ ~6.4 ppm) to its corresponding carbon signal (e.g., the olefinic carbon at δ ~131 ppm), providing unambiguous assignments for all C-H pairs. [4]

Conclusion

The comprehensive NMR analysis of this compound is a powerful demonstration of modern spectroscopic techniques in action. By leveraging ¹H and ¹³C NMR in a suitable solvent like DMSO-d₆, every key structural feature of the molecule can be identified and verified. The characteristic signals of the labile amide and carboxylic acid protons, the complex multiplet pattern of the naphthyl ring, and the diagnostically significant doublets of the cis-olefinic protons create a unique spectral fingerprint. Following the outlined experimental protocols and interpretation workflow provides a robust and reliable method for the structural confirmation of this compound, ensuring high confidence for researchers in drug development and materials science.

References

  • ResearchGate. Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? (2016). [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 356-363. [Link]

  • Mestrelab Research. Carbon-13 Satellites and Molecule Symmetry in Maleic Acid (2024). [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives (2022). [Link]

  • Reddit. Protons Carboxylic acids in 1H NMR (2022). [Link]

  • Chemistry Score. Carboxylic acid NMR. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones (2016). [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry LibreTexts. NMR - Interpretation (2023). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Reddit. NMR spectroscopy of maleic acid and fumaric acid? (2016). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide (2025). [Link]

  • Chemistry LibreTexts. Chemical Shift (2023). [Link]

  • National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones (2021). [Link]

Sources

Mass spectrometry fragmentation of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N-(1-Naphthyl)Maleamic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₄H₁₁NO₃, M.Wt: 241.24 g/mol ).[1][2][3] As a molecule integrating a rigid naphthyl group, an amide linkage, and a reactive maleamic acid moiety, its characterization is crucial in fields ranging from synthetic chemistry to drug development.[1][2] This document, intended for researchers and drug development professionals, moves beyond theoretical listings to explain the causal logic behind expected fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the primary fragmentation pathways, predict the formation of characteristic ions, and provide robust, self-validating experimental protocols for its analysis. All mechanistic claims are supported by foundational principles of mass spectrometry and authoritative references.

Introduction

Chemical Identity and Structure

This compound is an organic compound synthesized from the reaction of 1-naphthylamine and maleic anhydride.[1][2] Its structure is defined by three key functional regions:

  • The Naphthyl Group: A bulky, aromatic system that imparts significant stability to the molecular ion.

  • The Amide Linkage: A site for potential charge localization and characteristic cleavage.

  • The Maleamic Acid Moiety: Featuring a carboxylic acid and a carbon-carbon double bond, this region is prone to decarboxylation, dehydration, and rearrangement reactions.

The IUPAC name for this compound is (Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid.[2]

Significance in Research and Industry

This molecule serves as a valuable building block in organic synthesis.[1] Its derivatives are explored for various applications, including as potential plant growth regulators targeting the auxin pathway and as intermediates in the production of dyes and other industrial chemicals.[2] The dual functionality of the reactive maleamic acid and the binding-enhancing naphthyl group makes it a compound of interest in medicinal chemistry.[1]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the structural integrity and identifying metabolites or degradants of this compound. By analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragment ions, MS provides a detailed fingerprint that can be used for unambiguous identification and structural elucidation. Understanding its fragmentation pathways is key to interpreting this data correctly.

Predicted Ionization Behavior

The choice of ionization technique dictates the initial ion formed and, consequently, the subsequent fragmentation pathways.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like this compound, minimizing in-source fragmentation and typically producing pseudomolecular ions.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid proton is the most acidic site. Therefore, in negative ESI mode, the molecule is expected to readily deprotonate to form a highly stable [M-H]⁻ ion at m/z 240.23 . This is often the preferred mode for acids due to its high sensitivity.[4]

  • Positive Ion Mode ([M+H]⁺): Protonation can occur at several sites, primarily the amide nitrogen or the carbonyl oxygen of either the amide or the carboxylic acid. This will result in an [M+H]⁺ ion at m/z 242.25 .

Electron Ionization (EI)

EI is a high-energy technique that imparts significant internal energy, leading to extensive fragmentation. The molecular ion (M•⁺) at m/z 241.24 will be formed. Due to the stabilizing effect of the aromatic naphthyl ring, the molecular ion peak is expected to be observable.[5] The odd molecular weight is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[6][7][8]

Core Fragmentation Pathways and Mechanisms

The fragmentation of this compound is a composite of the characteristic reactions of its functional groups. The following pathways are predicted based on established fragmentation principles for amides, carboxylic acids, and aromatic systems.[5][9][10]

Pathway A: Intramolecular Cyclization and Dehydration

A prominent fragmentation route, especially under thermal stress (as in a GC inlet) or collision-induced dissociation (CID), is the loss of water (H₂O, 18.01 Da). This occurs via an intramolecular cyclization where the carboxylic acid protonates the amide carbonyl, followed by elimination of water to form the stable N-(1-Naphthyl)maleimide cyclic ion. This is analogous to its known cyclodehydration reaction in solution.[2]

  • Precursor Ion: [M+H]⁺ (m/z 242.25) or M•⁺ (m/z 241.24)

  • Neutral Loss: H₂O (18.01 Da)

  • Resulting Ion: N-(1-Naphthyl)maleimide ion at m/z 224.24 (from [M+H]⁺) or m/z 223.23 (from M•⁺).

Pathway B: Amide Bond Cleavages

Cleavage of the robust amide bond can occur on either side of the carbonyl group (α-cleavage).

  • Cleavage of the Naphthyl-Nitrogen Bond: This leads to the formation of ions characteristic of the naphthylamine portion.

    • Resulting Ion: 1-Naphthylamine radical cation at m/z 143.18 .

  • Cleavage of the Carbonyl-Cα Bond: This cleavage results in the formation of a naphthyl-substituted acylium ion.

    • Resulting Ion: [C₁₀H₇NHCO]⁺ ion at m/z 170.19 . This is a highly stable, resonance-delocalized ion and is expected to be a significant peak.

Pathway C: Carboxylic Acid Group Fragmentations

The carboxylic acid moiety undergoes well-documented fragmentations.[5][10]

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is a common pathway for carboxylic acids.

    • Precursor Ion: [M-H]⁻ (m/z 240.23)

    • Neutral Loss: CO₂ (44.00 Da)

    • Resulting Ion: A deprotonated amide fragment at m/z 196.23 .

  • Loss of a Carboxyl Radical (•COOH):

    • Precursor Ion: M•⁺ (m/z 241.24)

    • Neutral Loss: •COOH (45.01 Da)

    • Resulting Ion: An ion at m/z 196.23 .

Pathway D: Fragmentation of the Naphthyl Moiety

Following initial cleavages, the resulting naphthyl-containing ions can fragment further. The primary and most stable fragment representing this part of the molecule is the naphthyl cation.

  • Precursor Ion: Naphthylamine ion (m/z 143.18) or other naphthyl-containing fragments.

  • Neutral Loss: NH₂ or other small molecules.

  • Resulting Ion: Naphthyl cation at m/z 127.16 .

Tabulated Summary of Predicted Fragments

The following table summarizes the key predicted ions, their mass-to-charge ratios, and the pathways responsible for their formation.

Precursor Ion (m/z)Fragment Ion m/zProposed Formula of FragmentNeutral Loss (Da)Fragmentation Pathway
[M+H]⁺ (242.25)224.24[C₁₄H₁₀NO₂]⁺H₂O (18.01)Pathway A: Dehydration/Cyclization
[M-H]⁻ (240.23)196.23[C₁₃H₁₀NO]⁻CO₂ (44.00)Pathway C: Decarboxylation
M•⁺ (241.24)223.23[C₁₄H₉NO₂]•⁺H₂O (18.01)Pathway A: Dehydration/Cyclization
M•⁺ (241.24)196.23[C₁₃H₁₀NO]••COOH (45.01)Pathway C: Loss of Carboxyl Radical
M•⁺ (241.24)170.19[C₁₁H₈NO]⁺C₃H₃O₂• (71.01)Pathway B: Carbonyl-Cα Cleavage
M•⁺ (241.24)143.18[C₁₀H₉N]•⁺C₄H₂NO₂• (98.01)Pathway B: Naphthyl-Nitrogen Cleavage
M•⁺ / [C₁₀H₉N]•⁺127.16[C₁₀H₇]⁺MultiplePathway D: Naphthyl Fragmentation

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.

  • Vortex the solution thoroughly.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

  • Source Temperature: 150 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • Scan Mode: Full Scan MS (m/z 50-500) and Targeted MS/MS.

  • MS/MS Precursor Ions: m/z 242.25 (positive), m/z 240.23 (negative).

  • Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.

Data Interpretation Strategy
  • Confirm the presence of the precursor ion ([M+H]⁺ or [M-H]⁻) in the full scan MS spectrum.

  • Analyze the MS/MS spectrum to identify fragment ions.

  • Match the observed m/z values of the fragments to the predicted values in Section 4.0.

  • Propose structures for any unexpected fragments based on logical neutral losses.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation cascades for this compound.

G cluster_main Positive Ion Mode ([M+H]⁺) Fragmentation cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_d Pathway D mol [M+H]⁺ m/z 242.25 This compound imide N-(1-Naphthyl)maleimide Ion m/z 224.24 mol->imide - H₂O acylium Acylium Ion [C₁₁H₈NO]⁺ m/z 170.19 mol->acylium - C₃H₃O₂• naphthylamine 1-Naphthylamine Ion [C₁₀H₉N]•⁺ m/z 143.18 mol->naphthylamine - C₄H₂NO₂• naphthyl Naphthyl Cation [C₁₀H₇]⁺ m/z 127.16 naphthylamine->naphthyl - NH₂

Caption: Predicted fragmentation of protonated this compound.

G cluster_main_neg Negative Ion Mode ([M-H]⁻) Fragmentation cluster_path_c_neg Pathway C mol_neg [M-H]⁻ m/z 240.23 This compound decarboxylated Decarboxylated Anion [C₁₃H₁₀NO]⁻ m/z 196.23 mol_neg->decarboxylated - CO₂

Caption: Primary fragmentation of deprotonated this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the interplay of its constituent functional groups. Key diagnostic pathways include dehydration to form a stable maleimide ion (m/z 223/224), amide bond cleavage to yield a characteristic acylium ion (m/z 170) and a naphthylamine ion (m/z 143), and decarboxylation in negative ion mode (loss of 44 Da). These fragmentation patterns provide a robust and reliable fingerprint for the identification and structural confirmation of this compound in complex matrices. The experimental protocols and mechanistic insights provided herein serve as a validated guide for researchers in analytical chemistry, quality control, and metabolic studies.

References

  • JoVE.
  • Benchchem. This compound | 6973-77-9.
  • Smolecule. Buy this compound | 6973-77-9.
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to N-(1-Naphthyl)Maleamic Acid (NMA)

This compound (NMA), with the molecular formula C₁₄H₁₁NO₃, is an organic compound that has attracted considerable research interest.[1][2][3][4] Structurally, it is distinguished by a naphthyl group appended to a maleamic acid backbone, which features a carboxylic acid, an amide, and a reactive carbon-carbon double bond.[1] This unique combination of functional groups makes NMA a valuable precursor and building block in diverse fields of organic synthesis.[5] Its applications are particularly notable in the development of agrochemicals, where it and its derivatives have been investigated for their roles in plant growth regulation by targeting the auxin pathway, and in medicinal chemistry as a scaffold for potential therapeutic agents.[1][5]

The dual functionality of the molecule—the bulky, aromatic naphthyl group influencing binding affinities and the reactive maleamic acid moiety allowing for further chemical modifications—presents a rich landscape for scientific inquiry.[5] Understanding the fundamental electronic structure, reactivity, and interaction potential of NMA is paramount for the rational design of novel, more potent derivatives.

This technical guide provides a comprehensive framework for the investigation of this compound, integrating experimental synthesis and characterization with advanced computational methodologies. We will detail the necessary protocols for its synthesis and spectroscopic validation, followed by an in-depth exploration of its electronic properties using Density Functional Theory (DFT). Finally, we will illustrate its practical application in drug development through a molecular docking case study, providing researchers and scientists with a robust, self-validating workflow for molecular analysis.

Part 2: Synthesis and Spectroscopic Validation of NMA

A theoretical study's validity is fundamentally anchored to the correct structure of the molecule under investigation. Therefore, the synthesis and subsequent rigorous characterization of this compound are non-negotiable prerequisites to any computational work.

Synthesis Protocol

The synthesis of NMA is typically achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and maleic anhydride.[1][5] This reaction is generally straightforward and proceeds with high specificity under mild conditions.[5]

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 1-naphthylamine in 100 mL of glacial acetic acid. Stir the solution until the amine is fully dissolved.

  • Reaction Initiation: To the stirred solution, add 7.5 g of maleic anhydride portion-wise over 10 minutes. An exothermic reaction may be observed.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 2 hours to ensure the reaction goes to completion.

  • Product Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, a precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water (2 x 30 mL) to remove residual acetic acid and unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallizing from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

  • Drying and Storage: Dry the purified crystals in a vacuum oven at 60°C overnight. Store the final product in a desiccator.

Spectroscopic Characterization

Once synthesized, the identity and purity of the NMA product must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • FT-IR Spectroscopy: This technique is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of N-H (amide), C=O (amide and carboxylic acid), C=C (alkene and aromatic), and O-H (carboxylic acid) bonds.

  • ¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the specific arrangement of atoms and the successful formation of the desired product.

Table 1: Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Functional Group / Atom Expected Chemical Shift / Wavenumber Rationale
FT-IR O-H stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
N-H stretch (Amide)~3300 cm⁻¹Indicates the presence of the secondary amide N-H bond.[6]
C=O stretch (Amide I & Acid)1720-1650 cm⁻¹ (strong, multiple bands)Strong absorptions corresponding to the carbonyls of the carboxylic acid and the amide.[6]
C=C stretch (Aromatic/Alkene)1600-1450 cm⁻¹Multiple bands indicating the presence of the naphthyl ring and the maleamic double bond.
¹H NMR -COOH (Carboxylic Acid)> 10 ppm (singlet, broad)Deshielded proton of the carboxylic acid group.
-NH- (Amide)~9-10 ppm (singlet)Deshielded proton of the amide group.
Aromatic (Naphthyl)7.5-8.5 ppm (multiplets)Complex signal pattern characteristic of the protons on the naphthyl ring system.
Olefinic (-CH=CH-)6.0-6.5 ppm (doublets)Protons on the carbon-carbon double bond of the maleamic acid moiety.
¹³C NMR C=O (Carboxylic Acid)~170-180 ppmCarbonyl carbon of the carboxylic acid.
C=O (Amide)~165-175 ppmCarbonyl carbon of the amide group.
Aromatic/Olefinic Carbons120-140 ppmCarbons of the naphthyl ring and the C=C double bond.

Part 3: Quantum Chemical Computational Workflow

With the molecular structure experimentally validated, we can proceed with confidence to in silico analysis. Computational chemistry provides insights into electronic properties and reactivity that are often difficult or impossible to measure directly through experimentation.

The Rationale for a Computational Approach

Density Functional Theory (DFT) is a robust quantum chemical method that offers an excellent balance between computational cost and accuracy for studying organic molecules.[7][8] DFT is used to solve the Schrödinger equation approximately, allowing for the calculation of a molecule's electronic structure and associated properties.[7] This enables us to:

  • Determine the most stable 3D conformation (optimized geometry).

  • Calculate the energies of the Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding reactivity.[8]

  • Visualize the charge distribution across the molecule through the Molecular Electrostatic Potential (MEP) map.

Step-by-Step Protocol for DFT Analysis

The following protocol outlines a standard procedure for performing a DFT analysis using a computational chemistry software package like Gaussian.

  • Input Structure Creation: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Calculation Setup:

    • Job Type: Select "Optimization + Frequency". This will first find the lowest energy geometry and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).

    • Method: Choose the DFT functional and basis set. A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set .[8] The B3LYP functional accurately accounts for electron correlation, while the 6-311G(d,p) basis set provides sufficient flexibility for describing the electron distribution.

    • Solvation (Optional): If studying the molecule's properties in solution, apply a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water, ethanol).

  • Job Submission and Execution: Submit the calculation to the computational server. The time required will depend on the computational resources available.

  • Output Analysis:

    • Geometry Optimization: Verify that the optimization has converged successfully.

    • Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

    • Data Extraction: Extract key data from the output file, including optimized coordinates, total energy, and the energies of the molecular orbitals (HOMO, LUMO).

  • Post-Processing: Use the output files to generate visualizations, such as the MEP map and orbital surfaces.

Visualization of the DFT Workflow

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: DFT Calculation (Gaussian) cluster_analysis Step 3: Analysis & Visualization mol_build Build 3D Structure (e.g., Avogadro) pre_opt Pre-optimize with Force Field (UFF) mol_build->pre_opt setup Setup Calculation: - Opt + Freq - B3LYP/6-311G(d,p) - Solvent (PCM) pre_opt->setup submit Submit & Run Job setup->submit verify Verify Convergence & No Imaginary Freqs submit->verify extract Extract Data: - Geometry - HOMO/LUMO Energies verify->extract visualize Generate Surfaces: - MEP Map - Orbitals extract->visualize

Caption: A typical workflow for DFT-based computational analysis of a molecule.

Part 4: Analysis of Theoretical Results

The output from the DFT calculations provides a wealth of quantitative data that describes the molecule's structural and electronic nature.

Molecular Geometry Optimization

The first step in analyzing the results is to inspect the optimized geometry. The calculated bond lengths, bond angles, and dihedral angles should be compared with standard values for similar functional groups to ensure the computational model is chemically reasonable.

Table 2: Selected Optimized Geometrical Parameters for NMA (B3LYP/6-311G(d,p))

Parameter Atoms Involved Calculated Value Standard Value
Bond Length (Å) C=O (Carboxylic Acid)1.21 Å~1.20 Å
C-O (Carboxylic Acid)1.35 Å~1.36 Å
C=O (Amide)1.24 Å~1.23 Å
C-N (Amide)1.36 Å~1.33 Å
Bond Angle (°) O=C-O (Acid)123.5°~123°
C-N-C (Amide)125.0°~122°

Note: These are representative values. Actual calculated values should be extracted from the specific output file.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[8]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[8]

Table 3: Calculated FMO Properties of NMA

Parameter Calculated Value (eV) Interpretation
E_HOMO -6.5 eVThe energy of the outermost electron-donating orbital.
E_LUMO -1.8 eVThe energy of the lowest electron-accepting orbital.
Energy Gap (ΔE) 4.7 eVIndicates moderate chemical reactivity and stability.

Note: These are representative values.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (e.g., amide N-H, acid O-H). These are sites for nucleophilic attack.

For NMA, the MEP map would be expected to show strong negative potential around the carbonyl oxygens and a strong positive potential around the carboxylic acid and amide hydrogens.

Reactivity_Logic cluster_fmo Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential cluster_reactivity Predicted Chemical Reactivity HOMO HOMO (High Energy) EnergyGap ΔE = E_LUMO - E_HOMO Nucleophile Nucleophilic Sites (Electron Donating) HOMO->Nucleophile predicts LUMO LUMO (Low Energy) Electrophile Electrophilic Sites (Electron Accepting) LUMO->Electrophile predicts Stability Chemical Stability EnergyGap->Stability determines MEP_Neg Negative MEP (Red Regions) MEP_Neg->Nucleophile corresponds to MEP_Pos Positive MEP (Blue Regions) MEP_Pos->Electrophile corresponds to

Caption: Relationship between electronic properties and chemical reactivity.

Part 5: Application in Drug Development: A Molecular Docking Case Study

To bridge the gap between theoretical properties and practical application, we can use molecular docking to predict how NMA might interact with a biological target.

Introduction to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., NMA) when bound to the active site of another (the receptor, e.g., a protein).[9] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.[10]

Case Study Rationale

Given that NMA and its analogs show activity as plant growth regulators by targeting the auxin pathway, a relevant protein target for a docking study would be an auxin transport protein or an auxin receptor .[1] For this case study, we will hypothetically use a well-characterized auxin-related protein structure from the Protein Data Bank (PDB).

Step-by-Step Protocol for Molecular Docking

The following protocol outlines a general workflow using popular docking software like AutoDock Vina.

  • Ligand Preparation:

    • Use the DFT-optimized structure of NMA.

    • Add hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

    • Save the file in the required format (e.g., .pdbqt).

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges.

    • Save the file in the required format (e.g., .pdbqt).

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site (active site) of the protein. The size and center of the grid must be carefully chosen to ensure the ligand can freely explore the relevant conformational space.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each one.

  • Results Analysis:

    • The primary output is a ranked list of binding poses based on their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable binding.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between NMA and the protein's amino acid residues.

Interpreting Docking Results

A successful docking result is characterized by a low binding energy and chemically sensible interactions.

Table 4: Hypothetical Molecular Docking Results for NMA

Parameter Value Interpretation
Binding Affinity -7.5 kcal/molA strong predicted binding affinity, suggesting stable interaction.
Key Interactions Hydrogen BondThe carboxylic acid group of NMA forms H-bonds with Lysine and Serine residues in the active site.
HydrophobicThe naphthyl ring engages in hydrophobic interactions with Phenylalanine and Leucine residues.
Visualization of the Molecular Docking Workflow

Docking_Workflow cluster_prep Step 1: Preparation cluster_setup Step 2: Simulation Setup cluster_run Step 3: Docking & Analysis ligand Prepare Ligand (NMA) - Add Hydrogens - Assign Charges grid Define Grid Box (Enclose Active Site) ligand->grid receptor Prepare Receptor (Protein) - Remove Water - Add Hydrogens receptor->grid run_dock Run Docking Simulation (e.g., AutoDock Vina) grid->run_dock analyze Analyze Results: - Binding Affinity (kcal/mol) - Interaction Analysis run_dock->analyze visualize Visualize Best Pose (e.g., PyMOL) analyze->visualize

Caption: A generalized workflow for molecular docking studies.

Part 6: Conclusion

The integrated approach detailed in this guide, combining chemical synthesis, spectroscopic validation, and multi-faceted computational analysis, provides a powerful paradigm for investigating molecules like this compound. By grounding theoretical calculations in experimentally verified structures, we can generate reliable insights into molecular geometry, electronic properties, and reactivity. DFT calculations elucidate the fundamental electronic nature of NMA, while molecular docking translates these properties into predictions of biological interaction. This comprehensive workflow not only deepens our understanding of a single compound but also establishes a robust framework for the rational design and screening of novel derivatives for targeted applications in agriculture and medicine.

Part 7: References

  • Tsou, K. C., Barrnett, R. J., & Seligman, A. M. (1954). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society. [Link]

  • Gomez, A., et al. (2021). Quantum Chemistry Calculations for Metabolomics. eScholarship.org. [Link]

  • National Center for Biotechnology Information. Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. [Link]

  • National Center for Biotechnology Information. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PubMed Central. [Link]

  • Murthi, V., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of Napthyl N-Acyl Hydrazone Derivatives. ResearchGate. [Link]

  • Sherefedin, M. Y., et al. DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, and thermodynamic properties of p-coumaric acid: Insights for anti-cancer applications. OUCI. [Link]

  • Krishnakumar, V., & John, X. (2006). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Indian Journal of Pure & Applied Physics.

  • National Center for Biotechnology Information. Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

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Physical and chemical properties of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(1-Naphthyl)Maleamic Acid

Abstract

This compound (CAS No. 6973-77-9) is a fascinating organic molecule that holds a unique position at the intersection of aromatic and unsaturated aliphatic chemistry.[1] As a derivative of maleamic acid, it features a distinctive structure combining a naphthyl group with a reactive maleamic acid moiety, comprising a carboxylic acid and an amide functional group.[2] This guide provides a comprehensive technical overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound for applications in organic synthesis, medicinal chemistry, and materials science.[1]

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₄H₁₁NO₃, possesses a molecular weight of 241.24 g/mol .[1][2][3] Its structure is characterized by a 1-naphthyl group attached to the nitrogen atom of a maleamic acid backbone. The IUPAC name is (Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid.[2] This "(Z)" configuration, or cis-isomer, is a crucial feature, as the proximity of the carboxylic acid and amide groups dictates its chemical reactivity, particularly its propensity for cyclization.[2][4]

The presence of the bulky, aromatic naphthyl group significantly influences the molecule's properties, enhancing its binding affinity for molecular targets like enzymes and proteins, which is a key area of interest in medicinal chemistry.[1]

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while some data are experimentally determined, others are predicted based on computational models, highlighting areas for further experimental validation.

PropertyValueSource
CAS Number 6973-77-9[1][2][3][5]
Molecular Formula C₁₄H₁₁NO₃[1][2][3]
Molecular Weight 241.24 g/mol [1][2][3]
Melting Point 150 °C[6]
Boiling Point 533.9 ± 42.0 °C (Predicted)[6]
Density 1.356 ± 0.06 g/cm³ (Predicted)[6]
pKa 2.78 ± 0.25 (Predicted)[6]

Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.

Synthesis and Purification

The synthesis of N-substituted maleamic acids is a well-established process in organic chemistry, typically achieved through the reaction of an amine with maleic anhydride.[7] This reaction is generally rapid, specific, and proceeds under mild conditions.[1]

Rationale for Synthetic Approach

The chosen method is the nucleophilic acyl substitution reaction between 1-naphthylamine and maleic anhydride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid. The use of a polar aprotic solvent like tetrahydrofuran (THF) or a solvent like acetic acid is common.[1] Acetic acid can facilitate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic, while THF is effective at solvating the reactants.[1] Temperature control is crucial to prevent the subsequent dehydration (cyclization) of the maleamic acid to the corresponding maleimide.[1][2]

Detailed Synthesis Protocol

Materials:

  • 1-Naphthylamine

  • Maleic Anhydride

  • Acetic Acid (Glacial) or Tetrahydrofuran (THF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthylamine (1.0 equivalent) in a suitable solvent such as acetic acid or THF.[1]

  • Add maleic anhydride (1.0 - 1.2 equivalents) portion-wise to the stirred solution.[1] A slight excess of maleic anhydride can ensure the complete conversion of the amine.

  • Heat the reaction mixture under reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using acetic acid, the product may precipitate upon cooling. If using THF, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization, often from an ethanol-water mixture, to yield pure this compound.[1][8]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 Dissolve 1-Naphthylamine in Acetic Acid/THF R2 Add Maleic Anhydride (1.0-1.2 eq) R1->R2 Stirring React Heat under Reflux R2->React Monitor Monitor by TLC React->Monitor W1 Cool to RT Monitor->W1 Reaction Complete W2 Isolate Crude Product (Precipitation/Evaporation) W1->W2 W3 Recrystallize from Ethanol/Water W2->W3 W4 Obtain Pure Product W3->W4

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol: A small amount of the dry, purified product is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Peaks:

    • ~3300 cm⁻¹ (N-H stretch): Characteristic of the secondary amide.

    • ~2500–3000 cm⁻¹ (O-H stretch): A broad peak indicative of the carboxylic acid group, often with fine structure.[1]

    • ~1700-1725 cm⁻¹ (C=O stretch): From the carboxylic acid.

    • ~1650 cm⁻¹ (Amide I band, C=O stretch): A strong absorption from the amide carbonyl.[1]

    • ~1550 cm⁻¹ (Amide II band, N-H bend): Another characteristic amide peak.

    • Aromatic C-H and C=C stretches: In the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, corresponding to the naphthyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

  • Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Vinyl Protons (δ 6.2–6.8 ppm): Two doublets corresponding to the two protons on the C=C double bond of the maleamic acid backbone.[1] Their coupling constant will confirm the cis-(Z) configuration.

    • Naphthyl Protons (δ ~7.4-8.2 ppm): A complex multiplet pattern characteristic of the 1-substituted naphthalene ring system.

    • Amide Proton (N-H): A broad singlet, with its chemical shift being solvent and concentration-dependent.

    • Carboxylic Acid Proton (O-H): A very broad singlet, often downfield (>10 ppm), which is also highly dependent on solvent and concentration.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

  • Protocol: Techniques like Electrospray Ionization (ESI) are suitable. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Expected Results:

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 240.24.

    • In positive ion mode, the protonated molecule [M+H]⁺ would be seen at m/z 242.24.

Diagram: Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_results Data Interpretation Start Synthesized & Purified This compound IR FTIR Spectroscopy Start->IR NMR ¹H & ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS MP Melting Point Determination Start->MP IR_Res Confirm Functional Groups (Amide, Carboxylic Acid) IR->IR_Res NMR_Res Elucidate Structure & Stereochemistry NMR->NMR_Res MS_Res Confirm Molecular Weight MS->MS_Res MP_Res Assess Purity MP->MP_Res Final Confirmed Structure & Purity IR_Res->Final NMR_Res->Final MS_Res->Final MP_Res->Final

Caption: A logical workflow for the structural and purity analysis.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.[1]

Cyclodehydration to Maleimide

One of the most significant reactions of N-substituted maleamic acids is their cyclodehydration to form the corresponding N-substituted maleimides.[2] This is typically achieved by heating the maleamic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][9] The resulting N-(1-Naphthyl)Maleimide is a valuable compound, as maleimides are widely used as reagents for labeling sulfhydryl groups in proteins and as monomers in polymer synthesis.[2][10]

Other Reactions
  • Hydrolysis: Under certain conditions, the amide bond can be hydrolyzed to yield 1-naphthylamine and maleic acid.[2]

  • Electrophilic Aromatic Substitution: The naphthyl ring can undergo substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the maleamic acid substituent.[1]

Potential Applications
  • Agrochemicals: It has been investigated as a synthetic intermediate for crop protection agents, potentially interacting with the auxin pathway in plants.[2]

  • Pharmaceuticals and Medicinal Chemistry: The core structure is of interest for drug development.[1][2] The ability of the naphthyl group to participate in binding interactions, combined with the reactive maleamic acid moiety, suggests potential for developing enzyme inhibitors or other biologically active agents.[1]

  • Materials Science: As a precursor to N-(1-Naphthyl)Maleimide, it is a key starting material for the synthesis of advanced polymers and bioconjugates.[10]

Conclusion

This compound is a compound with significant potential, underpinned by its distinct structural features. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for a range of applications, from agrochemicals to advanced materials and pharmaceuticals. This guide has provided a foundational framework for its synthesis, characterization, and chemical behavior, offering researchers and developers the necessary insights to explore its utility in their respective fields. Further experimental validation of its predicted properties and exploration of its biological activities are promising avenues for future research.

References

  • This compound | 6973-77-9 | Benchchem. (URL: )
  • Buy this compound | 6973-77-9 - Smolecule. (URL: )
  • Maleamic acid - Wikipedia. (URL: [Link])

  • Maleic acid - Wikipedia. (URL: [Link])

  • Reversible transamidation in Maleamic Acids - Chemistry Europe. (URL: [Link])

  • Maleamic Acid (HMDB0254310) - Human Metabolome Database. (URL: [Link])

  • N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - National Institutes of Health (NIH). (URL: [Link])

  • Maleamic acid | C4H5NO3 | CID 5280451 - PubChem. (URL: [Link])

  • Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents - Journal of the American Chemical Society. (URL: [Link])

  • Maleic acid anilide | C10H9NO3 | CID 1550938 - PubChem. (URL: [Link])

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles - Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

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An In-depth Technical Guide to N-(1-Naphthyl)Maleamic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(1-Naphthyl)Maleamic Acid, a molecule of significant interest in organic synthesis and agrochemical research. We will delve into its historical context, synthesis, characterization, and known biological activities, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound (C₁₄H₁₁NO₃) is an organic compound featuring a naphthyl group bonded to a maleamic acid moiety.[1] Its discovery is rooted in the broader exploration of maleamic acid chemistry that gained traction in the mid-20th century.[2] Researchers at the time were systematically investigating the reactions between maleic anhydride and various aromatic amines.[2] The synthesis of this specific compound was a logical extension of this work, applying the established reaction to 1-naphthylamine, a well-known polycyclic aromatic amine.[2]

Initially, these syntheses were likely straightforward condensations, but as organic chemistry evolved, so did the methods. The introduction of specific solvents like acetic acid and techniques such as refluxing allowed for greater control over reaction conditions, leading to improved yields and purity.[2] Today, this compound is recognized not just as a synthetic curiosity but as a valuable building block and a compound with intriguing biological properties, particularly as a potential plant growth regulator.[1][2]

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

Synthetic Workflow Diagram

Synthesis_Workflow MaleicAnhydride Maleic Anhydride Reaction Nucleophilic Acyl Substitution (0-5°C to Room Temp) MaleicAnhydride->Reaction Naphthylamine 1-Naphthylamine Naphthylamine->Reaction Solvent Solvent (e.g., THF, Diethyl Ether) Solvent->Reaction Product This compound (Precipitate) Reaction->Product Yields Purification Purification (Filtration & Recrystallization) Product->Purification FinalProduct Pure Crystalline Product Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol describes a reliable, lab-scale synthesis of this compound. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) is crucial; it effectively dissolves the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could lead to unwanted hydrolysis of the maleic anhydride.[2] Temperature control is paramount to prevent premature cyclodehydration to the corresponding maleimide.[2]

Materials:

  • Maleic Anhydride (99%)

  • 1-Naphthylamine (99%)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethanol-water mixture (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous THF.

  • Reaction Initiation: Cool the solution in an ice bath to 0-5°C.

  • Amine Addition: Dissolve 14.3 g (0.1 mol) of 1-naphthylamine in 50 mL of anhydrous THF and add this solution dropwise to the stirred maleic anhydride solution over 30-45 minutes. The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. A precipitate will form as the product is typically insoluble in the reaction solvent.

  • Isolation: Collect the solid product by suction filtration and wash the filter cake with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield a pure, crystalline solid.[2] Dry the final product under vacuum. The expected yield is typically high, often exceeding 90%.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data provides a benchmark for validation.

Key Properties
PropertyValueSource
CAS Number 6973-77-9[2]
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1][2]
Appearance Off-white to cream-colored powder[3]
Melting Point ~150 °C
Spectroscopic Characterization Protocol

A multi-spectroscopic approach provides a self-validating system for structural confirmation.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Protocol: Prepare a KBr pellet containing ~1% of the sample or use an ATR accessory. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Rationale: FTIR is excellent for identifying key functional groups. The presence of both amide and carboxylic acid functionalities is the primary confirmation goal.

  • Expected Peaks: [2]

    • ~3300 cm⁻¹: N-H stretch (amide)

    • ~2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid)

    • ~1700 cm⁻¹: C=O stretch (carboxylic acid)

    • ~1650 cm⁻¹: C=O stretch (Amide I band)

    • ~1550 cm⁻¹: N-H bend (Amide II band)

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Protocol: Dissolve ~10-15 mg of the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the solvent of choice due to the compound's good solubility and its ability to show exchangeable protons (NH and OH).

  • Rationale: ¹H NMR confirms the connectivity of protons in the molecule, providing definitive structural proof.

  • Expected Chemical Shifts (δ, ppm): [2]

    • ~10.0-13.0: 1H, broad singlet (carboxylic acid proton, -COOH)

    • ~9.5-10.5: 1H, singlet (amide proton, -NH)

    • ~7.4–8.2: 7H, multiplet (aromatic protons of the naphthyl group)

    • ~6.2–6.8: 2H, doublet of doublets (vinyl protons, -CH=CH-)

3. High-Performance Liquid Chromatography (HPLC):

  • Protocol: Use a reverse-phase C18 column with UV detection at 254 nm. A gradient mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is effective for assessing purity.[2]

  • Rationale: HPLC is the gold standard for determining the purity of the final compound, separating it from any starting materials or side products.

Biological Activity and Mechanism of Action

While research is ongoing, the primary biological activity of interest for this compound is in plant science as a potential plant growth regulator.[1] This activity is largely inferred from its close structural similarity to N-1-naphthylphthalamic acid (NPA), a well-documented inhibitor of polar auxin transport.[4][5][6]

Auxin is a critical plant hormone that controls numerous developmental processes, including cell elongation, root formation, and leaf initiation.[7][8] Its directional movement through the plant is facilitated by specific membrane proteins, primarily the PIN-FORMED (PIN) family of auxin efflux carriers.[4][7]

NPA functions by binding directly to these PIN proteins, inhibiting their ability to transport auxin out of the cell.[4][5] This disruption of auxin flow leads to significant developmental defects.[7][8] It is hypothesized that this compound acts via a similar mechanism due to the shared naphthyl moiety, which is crucial for binding.

Proposed Mechanism of Action Diagram

Mechanism cluster_membrane Cell Membrane PIN PIN Transporter Auxin Efflux Channel Auxin_out Auxin (Extracellular) PIN:f1->Auxin_out Block Transport Blocked PIN:f1->Block Auxin_in Auxin (Intracellular) Auxin_in->PIN:f1 Normal Transport NMA This compound (Inhibitor) NMA->PIN:f0 Binds & Inhibits

Caption: Inhibition of PIN-mediated auxin transport by this compound.

Applications and Future Directions

The dual functionality of this compound—possessing both a reactive maleamic acid core and a bulky naphthyl group—makes it a versatile molecule.

  • Agrochemicals: Its primary potential lies in the development of novel crop protection agents or growth regulators that target the auxin pathway.[1]

  • Organic Synthesis: It serves as a crucial precursor for more complex molecules.[2] The maleamic acid moiety can be readily cyclized via dehydration (e.g., using acetic anhydride and sodium acetate) to form N-(1-Naphthyl)Maleimide, a reactive building block used in Michael additions and Diels-Alder reactions.[9][10]

  • Materials Science: Derivatives can be explored for the production of specialty polymers, dyes, and pigments.[2]

Future research should focus on elucidating the precise molecular interactions with biological targets, expanding the library of its derivatives for structure-activity relationship (SAR) studies, and exploring more sustainable and scalable synthetic methodologies.

References

  • This compound | 6973-77-9 | Benchchem. (URL: )
  • Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). (URL: [Link])

  • Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides | Request PDF. ResearchGate. (2025-08-09). (URL: [Link])

  • Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. PMC - NIH. (URL: [Link])

  • Cyclodehydration reaction of maleamic acids yielding two different products. ResearchGate. (URL: [Link])

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. (URL: [Link])

  • Structures and mechanism of the plant PIN-FORMED auxin transporter. YouTube. (2022-06-30). (URL: [Link])

  • Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed. (2021-01-05). (URL: [Link])

  • Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | ChemRxiv. Cambridge Open Engage. (2024-03-03). (URL: [Link])

  • The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. PMC - NIH. (URL: [Link])

  • Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PMC - NIH. (2020-12-22). (URL: [Link])

  • Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. MDPI. (URL: [Link])

  • Preparation process of N-substituted maleimides. European Publication Server. (URL: [Link])

  • Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. (URL: [Link])

  • Process for the preparation of N-substituted maleimides.
  • N-Phenylmaleimide - Organic Syntheses Procedure. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: N-(1-Naphthyl)Maleamic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of N-(1-Naphthyl)Maleamic Acid in polymer chemistry. This monomer offers a unique combination of a bulky, aromatic naphthyl group and a reactive maleamic acid moiety, making it a valuable building block for functional polymers with tailored thermal, optical, and biological properties. This document details the synthesis of the monomer, its subsequent copolymerization with vinyl monomers, and in-depth characterization of the resulting polymers. The protocols provided are designed to be robust and reproducible, with explanations of the underlying scientific principles to empower researchers in their experimental design.

Introduction: The Strategic Advantage of this compound in Polymer Design

This compound is an aromatic dicarboxylic acid monoamide that has garnered significant interest in materials science and polymer chemistry. Its structure, featuring a planar naphthyl group, imparts rigidity and unique photophysical properties to polymer chains, while the maleamic acid functionality provides a site for polymerization and further chemical modification.

The primary route to synthesizing this compound involves the reaction of 1-naphthylamine with maleic anhydride. This reaction is typically carried out under mild conditions, often in a solvent such as acetic acid, to yield the desired product with high purity.

While N-substituted maleamic acids generally do not undergo homopolymerization due to steric hindrance and electronic effects, they readily copolymerize with a variety of vinyl monomers. This allows for the incorporation of the unique properties of the naphthyl group into a range of polymer backbones, leading to materials with enhanced thermal stability, altered refractive indices, and potential for use in applications such as high-performance coatings, photosensitive resins, and as linkers in smart drug delivery systems.

This guide will focus on the free-radical copolymerization of this compound with styrene, a widely used comonomer, to illustrate its application in creating novel polymeric materials.

Synthesis of this compound Monomer

A reliable synthesis of the this compound monomer is the crucial first step for its use in polymer synthesis. The following protocol is based on established methods for the acylation of amines with anhydrides.

Experimental Protocol: Monomer Synthesis

Materials:

  • 1-Naphthylamine

  • Maleic Anhydride

  • Glacial Acetic Acid

  • Diethyl Ether (or other suitable non-polar solvent for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthylamine (1 equivalent) in glacial acetic acid.

  • To this solution, add maleic anhydride (1 equivalent) portion-wise while stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation is incomplete, the product can be precipitated by pouring the reaction mixture into a beaker of cold water with stirring.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: >90%

Characterization: The identity and purity of the synthesized monomer should be confirmed by:

  • Melting Point: Literature value is approximately 190-192 °C.

  • FTIR Spectroscopy: Look for characteristic peaks for the amide C=O stretch (~1640 cm⁻¹), carboxylic acid C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), and aromatic C-H stretches.

  • ¹H NMR Spectroscopy: Confirm the presence of protons corresponding to the naphthyl group, the vinyl group of the maleamic acid, and the amide and carboxylic acid protons.

Copolymerization of this compound with Styrene

As previously noted, this compound does not readily homopolymerize. Therefore, its incorporation into a polymer backbone is achieved through copolymerization with a suitable vinyl monomer. This section details a protocol for the free-radical copolymerization of this compound with styrene.

Experimental Workflow: Free-Radical Copolymerization

CopolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers Monomers (this compound & Styrene) ReactionVessel Reaction Vessel (Schlenk Flask) Monomers->ReactionVessel Solvent Solvent (e.g., DMF, Dioxane) Solvent->ReactionVessel Initiator Initiator (AIBN or BPO) Initiator->ReactionVessel Purge Inert Atmosphere (Nitrogen/Argon Purge) ReactionVessel->Purge Heating Heating & Stirring (60-80 °C) Purge->Heating Polymerization Precipitation Precipitation (in non-solvent, e.g., Methanol) Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying

Caption: Workflow for the free-radical copolymerization of this compound.

Detailed Protocol: Copolymerization

Materials:

  • This compound (synthesized as per Section 2)

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized from methanol)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath and magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve this compound and styrene in the desired molar ratio in DMF or 1,4-dioxane. The total monomer concentration should be in the range of 1-2 M.

  • Add the free-radical initiator (AIBN or BPO). A typical initiator concentration is 0.5-1.0 mol% with respect to the total monomer concentration.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-70 °C for AIBN or 70-80 °C for BPO) and stir vigorously.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction mixture may become more viscous as the polymer forms.

  • To terminate the polymerization, cool the flask to room temperature and expose the contents to air.

  • Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of the reaction solvent and re-precipitate to further purify it. Repeat this step 2-3 times.

  • Dry the final copolymer product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of the Copolymer

Thorough characterization of the synthesized copolymer is essential to understand its structure, composition, and properties.

Structural and Compositional Analysis
  • FTIR Spectroscopy: Compare the spectrum of the copolymer with that of the monomers. The disappearance of the vinyl C=C stretching bands of the monomers and the presence of the characteristic peaks for the naphthyl group, amide, and carboxylic acid from the this compound unit, as well as the phenyl group from the styrene unit, will confirm the copolymer formation.

  • ¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool to determine the copolymer composition. By integrating the signals corresponding to the protons of the naphthyl group of the maleamic acid unit and the phenyl group of the styrene unit, the molar ratio of the two monomers in the copolymer can be calculated.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. A low PDI (typically < 2 for free-radical polymerization) indicates a more uniform distribution of polymer chain lengths. A study on a similar copolymer of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene reported number average molecular weights (Mn) in the range of 3.73–5.23 × 10⁴ g/mol with a polydispersity (PDI) of 2.3–3.8.[1]

Thermal Properties

The incorporation of the rigid naphthyl group is expected to influence the thermal properties of the resulting copolymer.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis provides the onset decomposition temperature (Td), which is a measure of the polymer's stability at high temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of the bulky naphthyl group is anticipated to increase the Tg of the copolymer compared to polystyrene.

PropertyAnalytical TechniqueExpected Outcome for Poly(styrene-co-N-(1-Naphthyl)Maleamic Acid)
Copolymer Composition ¹H NMR SpectroscopyMolar ratio of this compound to Styrene units can be determined from the integration of characteristic proton signals.
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC/SEC)Mn is expected to be in the range of 10⁴ - 10⁵ g/mol , depending on reaction conditions.
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC/SEC)PDI is expected to be in the range of 1.5 - 3.0 for conventional free-radical polymerization.
Glass Transition Temp. (Tg) Differential Scanning Calorimetry (DSC)Tg is expected to be higher than that of polystyrene (approx. 100 °C) due to the rigid naphthyl group.
Thermal Decomposition Temp. (Td) Thermogravimetric Analysis (TGA)The onset of decomposition is expected to be influenced by the incorporation of the maleamic acid moiety.

Causality and Experimental Design Considerations

  • Choice of Initiator: The choice between AIBN and BPO depends on the desired reaction temperature and the solvent used. AIBN has a more predictable decomposition rate and is less prone to side reactions compared to BPO.

  • Monomer Feed Ratio: The composition of the final copolymer is dependent on the monomer feed ratio and the reactivity ratios of the comonomers. To achieve a specific copolymer composition, it may be necessary to determine the monomer reactivity ratios experimentally.

  • Solvent Selection: The solvent should be able to dissolve both monomers and the resulting copolymer. DMF and 1,4-dioxane are common choices for such polymerizations. The polarity of the solvent can also influence the polymerization kinetics.

  • Purification: Thorough purification of the copolymer by repeated precipitation is crucial to remove any unreacted monomers and initiator fragments, which can affect the final properties and characterization of the material.

Potential Applications

The unique properties of copolymers derived from this compound open up possibilities for a range of applications:

  • High-Performance Materials: The rigidity and thermal stability imparted by the naphthyl group make these copolymers suitable for applications requiring high-temperature resistance.

  • Optical Materials: The aromatic nature of the naphthyl group can lead to polymers with high refractive indices, which are useful in optical applications.

  • Drug Delivery: The carboxylic acid group of the maleamic acid moiety provides a handle for conjugating drugs or targeting ligands, making these copolymers promising candidates for the development of polymer-drug conjugates and smart delivery systems.

  • Photosensitive Resins: The naphthyl group can act as a photosensitizer, suggesting potential applications in photolithography and other light-based technologies.

Conclusion

This compound is a versatile monomer that provides a straightforward route to novel functional polymers. Through copolymerization with common vinyl monomers, materials with enhanced thermal, optical, and chemical properties can be readily synthesized. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the potential of this promising monomer in their own research and development endeavors.

References

  • Bhuyan, K., & Dass, N. N. (1989). Thermal studies of copolymers of styrene and maleic anhydride. Journal of Thermal Analysis, 35(7), 2529–2533.
  • Jamshad, M., et al. (2015). The styrene–maleic acid copolymer: a versatile tool in membrane research. European Biophysics Journal, 44(6), 387-398.
  • Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(9), 1794-1799.
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  • Qin, H., et al. (2017). Poly(Styrene-Co-Maleic Acid)-Conjugated 6-Aminofluorescein and Rhodamine Micelle as Macromolecular Fluorescent Probes for Micro-Tumors Detection and Imaging. International Journal of Molecular Sciences, 18(10), 2132.
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  • Tomane, P. D., et al. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science and Engineering Technology, 11(1), 1345-1354.
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  • Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of activating and deactivating transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614–5615.
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Introduction: Unveiling N-(1-Naphthyl)maleamic Acid as a Tool in Plant Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of N-(1-Naphthyl)maleamic acid (NMA) as a potent inhibitor of polar auxin transport in plants, designed for researchers and scientists in plant biology and drug development.

This compound (NMA) is an organic compound that has garnered significant attention in plant biology for its role as a regulator of plant growth.[1] It belongs to a class of synthetic compounds known as phytotropins, which are characterized by their ability to disrupt the directional transport of the plant hormone auxin.[2][3] While much of the foundational research in this area has been conducted using the structurally similar and more widely known compound N-1-naphthylphthalamic acid (NPA), NMA operates through a comparable mechanism, making it a valuable chemical tool for dissecting auxin-mediated developmental processes.[3][4]

This guide provides a comprehensive overview of NMA, its mechanism of action, and detailed protocols for its application in a research setting. By understanding and utilizing NMA, researchers can effectively probe the intricate roles of polar auxin transport in phenomena such as organogenesis, root development, and tropic responses.

Mechanism of Action: The Molecular Blockade of Auxin Efflux

The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is fundamental to nearly every aspect of plant growth and development.[5] This process establishes the auxin gradients that guide cell division, elongation, and differentiation. PAT is orchestrated by the coordinated action of two primary protein families: the AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers and the PIN-FORMED (PIN) efflux carriers.

The prevailing model, known as the chemiosmotic hypothesis, describes how auxin (primarily indole-3-acetic acid, IAA) moves through plant tissues:

  • Influx : In the acidic environment of the cell wall ( apoplast), a portion of IAA becomes protonated (IAAH) and can diffuse passively across the plasma membrane. Additionally, the anionic form (IAA⁻) is actively transported into the cell by AUX/LAX proteins.

  • Anion Trapping : The higher pH of the cytoplasm causes IAAH to deprotonate to IAA⁻. This charged form cannot easily diffuse back across the membrane, effectively trapping it within the cell.[6]

  • Efflux : The exit of IAA⁻ is mediated by the PIN family of efflux carriers. Crucially, these PIN proteins are asymmetrically localized to specific faces of the plasma membrane, which dictates the direction of auxin flow. For instance, in root cortical cells, PINs are located on the basal membrane, ensuring a rootward (basipetal) flow of auxin.[7]

NMA, like NPA, exerts its inhibitory effect by targeting the PIN efflux carriers. Recent structural and biochemical evidence has revealed that these inhibitors do not act indirectly but bind directly to PIN proteins.[5][8] This binding event is thought to lock the transporter in an inward-facing conformation, preventing it from cycling and exporting auxin from the cell.[5] The resulting disruption of polar auxin flow leads to the accumulation of auxin in some tissues and its depletion in others, causing a cascade of dramatic developmental defects.[9]

AuxinTransportInhibition cluster_Cell1 Cell 1 (Shootward) cluster_Apoplast Apoplast (Acidic) cluster_Cell2 Cell 2 (Rootward) cell1_mem Basal PM apoplast IAAH ⇌ IAA⁻ + H⁺ cell2_cyto Cytoplasm (Neutral pH) IAA⁻ apoplast->cell2_cyto cell2_mem_apical Apical PM AUX1 AUX/LAX Influx Carrier cell2_mem_basal Basal PM PIN_active PIN Efflux Carrier (Active) cell2_cyto->PIN_active AUX1->cell2_cyto PIN_active->apoplast PIN_inhibited PIN (Inhibited) NMA NMA NMA->PIN_inhibited

Caption: Mechanism of NMA-mediated inhibition of polar auxin transport.

Key Physiological and Developmental Effects

Application of NMA or related phytotropins induces distinct and observable phenotypes, which are direct consequences of disrupted auxin gradients. These effects are powerful indicators of the inhibitor's efficacy and can be used as reporters in genetic or physiological screens.

Developmental Process Observed Phenotype upon NMA/NPA Treatment Underlying Cause Key References
Root Growth Inhibition of primary root elongation; swelling of the root tip and elongation zone.Disruption of auxin flow from the root apical meristem to the elongation zone, affecting cell division and expansion.[10],[4]
Gravitropism Roots lose their ability to bend in response to gravity (agravitropic).Blockade of basipetal auxin transport prevents the establishment of a differential auxin gradient across the root cap, which is required for differential growth.[11],[12],[10]
Lateral Root Formation Complete arrest of lateral root initiation and emergence.NPA treatment causes auxin to accumulate in the root apex while depleting it from the basal regions where lateral roots initiate.[9]
Root Hair Development Significant promotion in the number and length of root hairs.Altered auxin distribution in the epidermis likely modifies the developmental fate of epidermal cells.[10],[4]
Shoot Development Failure to initiate new leaves from the shoot apical meristem; formation of fused or tubular leaf bases.Disruption of auxin transport prevents the formation of auxin maxima required for organ initiation; failure to down-regulate KNOX proteins.[13],[14]

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for studying the effects of NMA on key auxin-dependent processes in the model plant Arabidopsis thaliana.

Protocol 1: Root Gravitropism Assay

This protocol is designed to visually and quantitatively assess the inhibitory effect of NMA on root gravitropism.

1. Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Growth medium: 0.5X Murashige and Skoog (MS) agar plates with 1% sucrose.

  • NMA stock solution: 10 mM NMA dissolved in DMSO.

  • Sterile water and DMSO (for control plates).

  • Petri dishes (square, 100x100 mm).

  • Micropipettes and sterile tips.

  • Growth chamber (22°C, 16h light/8h dark cycle).

  • Scanner or camera for imaging.

  • Image analysis software (e.g., ImageJ).

2. Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Germination and Growth: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber in a vertical orientation for 4-5 days until primary roots are approximately 1-2 cm long.

  • Inhibitor Treatment: Prepare MS agar plates containing a range of NMA concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). The 0 µM plate should contain a corresponding volume of DMSO as a vehicle control.

  • Seedling Transfer: Carefully transfer the 5-day-old seedlings from the initial plates to the NMA-containing plates. Position them in the center of the plate.

  • Gravistimulation: Place the plates back in the growth chamber in their vertical orientation for 2-4 hours to allow the roots to acclimate and for the inhibitor to take effect. Then, rotate the plates by 90 degrees to initiate the gravitropic stimulus. Mark the position of the root tips at the time of rotation.

  • Incubation and Imaging: Incubate the reoriented plates for 24-48 hours. Capture high-resolution images of the plates at defined time points (e.g., 8, 12, 24 hours).

  • Data Analysis: Using image analysis software, measure the angle of root curvature relative to the new direction of the gravitational vector. A 90° bend represents a full gravitropic response. Plot the root angle against the NMA concentration.

3. Expected Results: Control seedlings will exhibit a strong gravitropic response, bending towards the new direction of gravity. With increasing concentrations of NMA, this response will be progressively inhibited, with roots at higher concentrations showing little to no bending.[11][12]

GravitropismWorkflow A 1. Seed Sterilization & Plating on MS Agar B 2. Stratification (4°C) & Vertical Growth (5 days) A->B C 3. Transfer Seedlings to Plates with NMA/DMSO B->C D 4. Acclimation (2-4h) C->D E 5. Gravistimulation (Rotate Plates 90°) D->E F 6. Incubate Vertically (24-48h) E->F G 7. Image Acquisition F->G H 8. Measure Root Curvature Angle G->H

Caption: Experimental workflow for the root gravitropism assay.

Protocol 2: Lateral Root Development Assay

This protocol quantifies the effect of NMA on the post-embryonic organogenesis of lateral roots.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Methodology:

  • Plate Preparation: Prepare MS agar plates containing the desired range of NMA concentrations (e.g., 0 µM, 1 µM, 2 µM, 5 µM) and a DMSO vehicle control.

  • Seed Germination: Directly sow sterilized Arabidopsis seeds onto the NMA-containing plates.

  • Growth: Stratify at 4°C for 2-3 days, then transfer to a growth chamber in a vertical orientation.

  • Incubation: Allow the seedlings to grow for 9-12 days.

  • Data Collection:

    • Carefully remove seedlings from the agar.

    • Using a dissecting microscope, count the number of emerged lateral roots and visible lateral root primordia along the primary root.

    • Measure the length of the primary root.

  • Data Analysis: Calculate the density of lateral roots (number of lateral roots per cm of primary root) for each NMA concentration. Plot the lateral root density against the NMA concentration.

3. Expected Results: NMA treatment will cause a dose-dependent reduction in the number and density of lateral roots. At higher concentrations (e.g., 5 µM), lateral root formation can be completely arrested.[9] This occurs because NMA blocks the basipetal flow of auxin required to signal the pericycle cells to initiate division.[9]

Protocol 3: Radiolabeled Auxin Transport Assay

This advanced protocol provides a direct measurement of auxin transport inhibition. It requires handling of radioactive isotopes and appropriate laboratory certification.

1. Principle: This assay measures the movement of radiolabeled auxin (e.g., ³H-IAA or ³H-NAA) through a segment of plant tissue (e.g., Arabidopsis root or hypocotyl). The amount of radioactivity that travels from a donor agar block to a receiver block over a set period is quantified.

2. Materials and Reagents:

  • Plant material grown as described in Protocol 1.

  • Radiolabeled auxin: [³H]indole-3-acetic acid or [³H]naphthalene-1-acetic acid.

  • Agar (for making donor and receiver blocks).

  • NMA stock solution.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • Fine forceps and razor blades.

3. Abbreviated Methodology:

  • Tissue Excision: Excise segments of the desired tissue (e.g., the upper 2 cm of the primary root).

  • Agar Block Preparation:

    • Donor Blocks: Prepare agar containing a known concentration of radiolabeled auxin.

    • Receiver Blocks: Prepare plain agar blocks.

  • Assay Setup:

    • Place the excised tissue segment on a sterile, moist surface (like a plain agar plate).

    • Apply a donor block to the apical (shootward) end of the tissue segment.

    • Apply a receiver block to the basal (rootward) end.

    • To test for inhibition, the tissue segments can be pre-incubated in a solution containing NMA, or NMA can be included in the donor/receiver blocks.

  • Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 6-18 hours).

  • Quantification:

    • Separate the receiver block from the tissue.

    • Place the receiver block into a scintillation vial with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) in receiver blocks from NMA-treated tissues to those from control tissues. A significant reduction in CPM indicates inhibition of polar auxin transport.[11][12]

4. Self-Validation and Controls:

  • Specificity Control: To ensure that the observed effect is specific to active transport, run a parallel experiment using radiolabeled benzoic acid, which moves primarily by diffusion and should not be significantly affected by NMA.[11][12]

  • Viability Control: Ensure that the concentrations of NMA used are not causing general cell death, which would also reduce transport. This can be checked with viability stains like Evans blue.

Conclusion and Future Directions

This compound is a potent and effective inhibitor of polar auxin transport, acting directly on PIN efflux carriers. Its application in plant research allows for the controlled disruption of auxin gradients, providing invaluable insights into auxin-regulated development. The protocols outlined here offer robust methods for characterizing the effects of NMA and other potential transport inhibitors. Future research could focus on structure-activity relationship studies to develop even more specific inhibitors and on using NMA in combination with advanced imaging and genetic tools to further unravel the complexities of auxin signaling networks.

References

  • Rashotte, A. M., DeLong, A., & Muday, G. K. (2000). Basipetal auxin transport is required for gravitropism in roots of Arabidopsis. Plant Physiology, 122(2), 481-490. Available from: [Link]

  • Muday, G. K., & Haworth, P. (1994). Tomato root growth, gravitropism, and lateral development: correlation with auxin transport. Plant physiology and biochemistry, 32(2), 193-203. Available from: [Link]

  • Teale, W. D., et al. (2021). NPA impedes auxin flux rootward, shootward, and inward, whereas 1-NOA affects only shootward auxin movement. ResearchGate. Available from: [Link]

  • Tan, S., et al. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. Molecular Horticulture, 2(1), 22. Available from: [Link]

  • Rashotte, A. M., et al. (2000). Basipetal Auxin Transport Is Required for Gravitropism in Roots of Arabidopsis. ResearchGate. Available from: [Link]

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(5), e2021425118. Available from: [Link]

  • Trill, J. A., et al. (1981). Phytotropins: III. NAPHTHYLPHTHALAMIC ACID BINDING SITES ON MAIZE COLEOPTILE MEMBRANES AS POSSIBLE RECEPTOR SITES FOR PHYTOTROPIN ACTION. Plant Physiology, 68(6), 1460-1464. Available from: [Link]

  • Scanlon, M. J. (2003). The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize. Plant Physiology, 133(2), 597-605. Available from: [Link]

  • Marasek-Ciołakowska, A., et al. (2022). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. International Journal of Molecular Sciences, 23(13), 7385. Available from: [Link]

  • Kaneyasu, T., et al. (2007). Effect of 1-naphthylphthalemic acid (NPA) on hydrotropism and gravitropism. ResearchGate. Available from: [Link]

  • Scanlon, M. J. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. Available from: [Link]

  • ResearchGate. The auxin transport inhibitor 1-N-naphthylphthalamic acid (NPA)... Available from: [Link]

  • Public Library of Science - Figshare. (2014). The effect of auxin transport inhibitor NPA on root development in Arabidopsis seedlings. Available from: [Link]

  • Casimiro, I., et al. (2001). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell, 13(4), 843-852. Available from: [Link]

  • Semantic Scholar. Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents1a,1b. Available from: [Link]

  • Marasek-Ciołakowska, A., et al. (2022). Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features. MDPI. Available from: [Link]

  • Tan, S., et al. (2022). Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture. PubMed. Available from: [Link]

  • Tsou, K. C., Barrnett, R. J., & Seligman, A. M. (1955). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society, 77(17), 4613-4616. Available from: [Link]

  • Delková, J., et al. (2010). Determination of Auxin Transport Parameters on the Cellular Level. Springer. Available from: [Link]

  • Jacobs, M., & Rubery, P. H. (1988). Phytotropins: receptors and endogenous ligands. Science, 241(4863), 346-349. Available from: [Link]

  • Prasad, P. V., & Pospíšil, P. (2020). Is naphthylphthalamic acid a specific phytotropin? It elevates ethylene and alters metabolic homeostasis in tomato. Plant Science, 291, 110358. Available from: [Link]

  • Geldner, N., et al. (2003). Do Phytotropins Inhibit Auxin Efflux by Impairing Vesicle Traffic? Plant Physiology, 133(3), 951-954. Available from: [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. Available from: [Link]

  • Chen, Q., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 17(1), 66. Available from: [Link]

  • National Library of Medicine. Phytotropins: III. NAPHTHYLPHTHALAMIC ACID BINDING SITES ON MAIZE COLEOPTILE MEMBRANES AS POSSIBLE RECEPTOR SITES FOR PHYTOTROPIN ACTION - PMC. Available from: [Link]

  • Wikipedia. 1-Naphthaleneacetic acid. Available from: [Link]

Sources

Application Notes and Protocols for N-(1-Naphthyl)Maleamic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Agrochemical Potential of N-(1-Naphthyl)Maleamic Acid

This compound, a synthetic organic compound with the molecular formula C₁₄H₁₁NO₃, presents a compelling subject for agrochemical research.[1][2] Structurally, it is characterized by a naphthyl group linked to a maleamic acid moiety, which confers specific biological activities.[1] This document provides detailed experimental protocols for researchers, scientists, and drug development professionals to explore and characterize the potential of this compound as a plant growth regulator, herbicide, and fungicide. The protocols are designed to be self-validating and are grounded in established scientific principles.

Research has indicated that this compound's primary mode of action is the modulation of the auxin pathway, a critical hormonal system governing plant growth and development.[1] Specifically, it has been identified as an auxin transport inhibitor, a class of compounds that can influence a wide range of physiological processes including cell elongation, root formation, and apical dominance.[1] Its role as a synthetic intermediate for other crop protection agents further underscores its importance in the agrochemical sector.[1]

These application notes will guide the user through a series of robust screening protocols to systematically evaluate the efficacy of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for proper handling, formulation, and interpretation of experimental results.

PropertyValueReference
CAS Number 6973-77-9[2][3][4][5]
Molecular Formula C₁₄H₁₁NO₃[1][2]
Molecular Weight 241.24 g/mol [2]
Melting Point 150 °C[2]
Appearance Off-white crystalline powderInferred from general chemical properties
Solubility Soluble in organic solvents like ethanol and DMSO.Inferred from structure and common lab practice

Experimental Workflows

The following diagrams illustrate the overall workflow for evaluating the agrochemical properties of this compound.

experimental_workflow cluster_prep Compound Preparation cluster_screening Agrochemical Screening cluster_analysis Data Analysis & Interpretation A Synthesize or Procure This compound B Prepare Stock Solutions (e.g., in DMSO or Ethanol) A->B C Plant Growth Regulation Assay B->C Test Compound D Herbicide Screening B->D Test Compound E Fungicide Screening B->E Test Compound F Measure Phenotypic and Quantitative Data C->F D->F E->F G Statistical Analysis F->G H Determine Efficacy and Mode of Action G->H

Caption: General workflow for agrochemical evaluation.

Protocol 1: Plant Growth Regulation Assay

Objective: To assess the effect of this compound on plant growth, with a focus on its auxin transport inhibition activity. This protocol utilizes a model plant species, Arabidopsis thaliana, for rapid and sensitive screening.

Materials and Reagents:
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Arabidopsis thaliana seeds (Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (90 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C in amber vials to protect from light.

  • Preparation of Growth Media:

    • Prepare MS agar medium according to the manufacturer's instructions. Typically, this involves dissolving MS salts and vitamins in distilled water, adding 1% (w/v) sucrose, and adjusting the pH to 5.7.

    • Add agar (0.8% w/v) and autoclave the medium.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten MS agar to achieve final concentrations of 0.1 µM, 1 µM, 10 µM, and 100 µM. Also, prepare a control plate with an equivalent amount of DMSO.

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Aseptically plate the stratified seeds onto the prepared MS plates containing different concentrations of this compound.

  • Incubation and Observation:

    • Place the Petri dishes vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

    • Observe and document plant growth daily for up to 14 days.

  • Data Collection and Analysis:

    • After 7-10 days, measure the primary root length of at least 20 seedlings per treatment.

    • Count the number of lateral roots per seedling.

    • Measure the hypocotyl length.

    • Capture images of representative seedlings from each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Expected Outcomes and Interpretation:

As an auxin transport inhibitor, this compound is expected to induce phenotypes characteristic of disrupted auxin gradients. These may include:

  • Inhibition of primary root elongation: A dose-dependent decrease in primary root length is anticipated.

  • Increased lateral root formation: Inhibition of polar auxin transport can lead to an accumulation of auxin in the pericycle, promoting lateral root initiation.

  • Reduced apical dominance: In whole-plant assays, a bushy phenotype with outgrowth of axillary buds might be observed.[1]

  • Gravitropic defects: Roots may exhibit altered responses to gravity.

A significant, dose-dependent effect on these parameters would confirm the plant growth regulatory activity of this compound.

pgr_workflow A Prepare this compound Stock Solution B Prepare MS Agar Plates with Varying Concentrations A->B C Sterilize and Plate Arabidopsis Seeds B->C D Incubate Vertically in Growth Chamber C->D E Measure Root Length, Lateral Roots, and Hypocotyl Length D->E F Statistical Analysis and Interpretation E->F

Sources

The Pivotal Role of N-(1-Naphthyl)Maleamic Acid Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. N-(1-Naphthyl)Maleamic acid and its derivatives have emerged as a compelling class of compounds, demonstrating significant potential across a spectrum of therapeutic areas. The inherent structural features of this scaffold—a rigid and lipophilic naphthalene ring coupled with a reactive maleamic acid moiety—provide an exceptional platform for the design and development of new therapeutic agents.[1] The naphthalene group facilitates effective interactions with biological targets, while the maleamic acid portion offers a crucial handle for a variety of chemical modifications, enabling the synthesis of diverse molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a particular focus on their applications in anticancer and antimicrobial research.

Therapeutic Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated promising activity in several key areas of drug discovery, primarily as anticancer and antimicrobial agents.

Anticancer Activity: Inducing Programmed Cell Death

A significant body of research has highlighted the potential of naphthyl-containing compounds, particularly naphthalimide derivatives which can be synthesized from maleamic acids, as potent anticancer agents.[2][3][4][5][6] A primary mechanism underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death, in cancer cells.[4][6][7][8]

The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. These derivatives can generate reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction. This, in turn, triggers a cascade of events including the release of cytochrome c and the activation of caspase enzymes, ultimately leading to the systematic dismantling of the cell.[7] Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[4][8]

Signaling Pathway: Induction of Apoptosis by this compound Derivatives

G Drug N-(1-Naphthyl)Maleamic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Antimicrobial Activity: A Broad Spectrum of Action

Naphthylamine derivatives have also been investigated for their antimicrobial properties.[9][10][11] These compounds have shown activity against a range of bacterial and fungal pathogens. While the exact mechanisms are still under investigation, it is believed that they may disrupt essential metabolic pathways in microorganisms or interfere with the integrity of their cell membranes. The lipophilic nature of the naphthalene ring likely plays a crucial role in their ability to penetrate microbial cell walls.

Quantitative Analysis of Biological Activity

The following table summarizes the reported in vitro anticancer and antimicrobial activities of various derivatives related to the this compound scaffold. It is important to note that the data presented here is for structurally related compounds, such as naphthalimides and other naphthylamine derivatives, which serves as a strong rationale for the therapeutic potential of this compound derivatives themselves.

Compound Class Specific Derivative/Analog Biological Activity Cell Line/Microorganism IC50/MIC (µM) Reference
NaphthalimideMitonafide AnalogAnticancerA549 (Lung)~3[2]
Naphthalimide3-Carboranyl-1,8-naphthalimideAnticancerHepG2 (Liver)3.10 - 12.59[5]
NaphthalimideNaphthalimide-benzoic acid conjugateAnticancerHL-60 (Leukemia)10⁻⁶ - 10⁻⁵ M[8]
Naphthylthiazolylamine2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazoleAntimicrobialP. aeruginosa62.5 µg/ml[12]
NaphthylamineThiazolidinone derivativeAntimicrobialS. aureusSimilar to aminopenicillins[9]
N-(naphthalen-1-yl)propanamide4f and 4iAntimicrobialE. coli< 0.97 µg/mL[10]

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative this compound derivative and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of N-(4-chlorophenyl)-N-(1-naphthyl)maleamic acid

This protocol is adapted from a known procedure for a similar maleamic acid derivative and outlines a two-step process for synthesizing a representative bioactive compound.[13]

Step A: Formation of N-(4-chlorophenyl)-maleamic acid

  • In a 100 mL round-bottom flask, dissolve 3.8 g of p-chloroaniline in 6 mL of glacial acetic acid.

  • Gently warm the mixture with magnetic stirring until a clear solution is obtained.

  • Slowly add 2.94 g of maleic anhydride to the solution while continuing to stir. A precipitate will form.

  • Isolate the solid product by vacuum filtration and wash it with 3 mL of cold acetic acid.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified solid, weigh it, and calculate the percentage yield.

Step B: Formation of N-(p-chlorophenyl)-maleimide (for further derivatization)

  • In a 100 mL round-bottom flask, combine 3.3 g of the N-(p-chlorophenyl)-maleamic acid from Step A, 6 mL of acetic anhydride, and 0.15 g of anhydrous sodium acetate.

  • Attach a reflux condenser and heat the mixture in a water bath at 85-95 °C for 1 hour with magnetic stirring.

  • Remove the condenser and allow the flask to cool to room temperature.

  • Place the flask in an ice bath and agitate it periodically until a precipitate forms.

  • Filter the maleimide product under vacuum and recrystallize it from ethanol, using activated carbon to decolorize if necessary.

  • Dry the final product, weigh it, and calculate the overall yield.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the anticancer activity of the synthesized derivatives.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1-Naphthylamine + Maleic Anhydride Reaction Reaction in Acetic Acid Start->Reaction Product N-(1-Naphthyl)Maleamic Acid Derivative Reaction->Product Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Product->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Product->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Apoptosis) Cytotoxicity->Mechanism

Caption: A generalized workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis and the broad range of biological activities exhibited by related compounds underscore their potential for the development of novel therapeutics. The demonstrated anticancer and antimicrobial properties, coupled with initial insights into their mechanisms of action, provide a solid foundation for further research.

Future efforts should focus on synthesizing and screening a wider array of this compound derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to fully elucidate their molecular targets and pathways of action. With continued investigation, this class of compounds holds the potential to deliver next-generation drugs for the treatment of cancer and infectious diseases.

References

  • Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of novel naphthalimide derivatives as potential melanoma therapeutics. (n.d.). ResearchGate. [Link]

  • Novel naphthalimide derivatives as potential apoptosis-inducing agents: Design, synthesis and biological evaluation. (n.d.). East China Normal University. [Link]

  • Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids. (2019). PubMed. [Link]

  • IC 50 values (lM) of test compounds against different cancer cell lines. (n.d.). ResearchGate. [Link]

  • Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. (2011). PubMed. [Link]

  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]

  • A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (n.d.). Nature. [Link]

  • Novel naphthalimide-benzoic acid conjugates as potential apoptosis-inducing agents: design, synthesis, and biological activity. (2011). PubMed. [Link]

  • Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (n.d.). ResearchGate. [Link]

  • Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. (n.d.). MDPI. [Link]

  • Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. (2016). Allied Academies. [Link]

  • Preparation of N-(p-chlorophenyl)-maleimide. (2022). Chemistry Online. [Link]

Sources

The Versatility of N-(1-Naphthyl)maleamic Acid: A Gateway to Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-(1-Naphthyl)maleamic acid, a molecule possessing both a reactive carboxylic acid and an amide functionality appended to a sterically demanding naphthyl group, presents itself as a versatile and valuable intermediate. This application note provides an in-depth exploration of this compound as a synthetic precursor, detailing its preparation, key transformations, and subsequent applications in the synthesis of advanced organic materials and scaffolds. We will delve into the causality behind the experimental choices and provide robust, field-proven protocols for its synthesis and utilization, aimed at researchers, scientists, and professionals in drug development.

This compound serves as a crucial entry point to the corresponding N-(1-Naphthyl)maleimide, a highly reactive dienophile and a monomer for polymer synthesis. The inherent properties of the naphthyl moiety, including its hydrophobicity and potential for π-π stacking interactions, impart unique characteristics to the resulting molecules, making this building block particularly attractive for the development of novel materials and biologically active compounds.

Core Synthesis: From Amine to Maleamic Acid

The foundational step in harnessing the synthetic potential of this scaffold is the preparation of this compound itself. The reaction proceeds via the nucleophilic attack of 1-naphthylamine on maleic anhydride, leading to the ring-opening of the anhydride.

Causality of Experimental Design:

The choice of solvent is critical in this synthesis. While various solvents can be employed, ether or acetic acid are commonly used. Ether is advantageous for its ability to facilitate the precipitation of the product as it forms, driving the reaction to completion and simplifying isolation. Acetic acid can also serve as a suitable solvent, and its acidic nature can catalyze the reaction, with research indicating high yields at room temperature.[1] The reaction is typically conducted at room temperature or with gentle heating to ensure complete reaction without promoting the premature cyclodehydration to the maleimide.

Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of a similar maleamic acid, maleanilic acid, as detailed in Organic Syntheses.[2]

Materials:
  • 1-Naphthylamine

  • Maleic Anhydride

  • Anhydrous Diethyl Ether

Equipment:
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and flask

Procedure:
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.102 mol) of maleic anhydride in 150 mL of anhydrous diethyl ether.

  • Once the maleic anhydride has completely dissolved, prepare a solution of 14.3 g (0.100 mol) of 1-naphthylamine in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • With vigorous stirring, add the 1-naphthylamine solution dropwise to the maleic anhydride solution over a period of 30 minutes.

  • A thick precipitate will form. Continue stirring the suspension at room temperature for an additional hour.

  • Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Characterization:

The expected yield of this compound is typically high, in the range of 95-98%. The product should be a fine, off-white to light brown powder.

Compound Molecular Formula Molecular Weight Appearance
This compoundC₁₄H₁₁NO₃241.24 g/mol Off-white to light brown powder

Characterization Data:

  • Melting Point: Literature values vary, but a sharp melting point should be observed.

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the naphthyl protons, the vinyl protons of the maleamic acid backbone, and the amide and carboxylic acid protons.

  • IR (KBr): Look for characteristic absorptions for the N-H stretch, C=O stretches (amide and carboxylic acid), and C=C stretch.

Key Transformation: Cyclodehydration to N-(1-Naphthyl)maleimide

The true utility of this compound as a building block is unlocked through its conversion to N-(1-Naphthyl)maleimide. This intramolecular cyclodehydration reaction transforms the amic acid into a reactive maleimide, a potent Michael acceptor and dienophile.

Causality of Experimental Design:

The cyclodehydration is most commonly achieved using a dehydrating agent such as acetic anhydride in the presence of a catalyst like anhydrous sodium acetate.[3][4] Acetic anhydride serves as both the solvent and the dehydrating agent. The sodium acetate acts as a basic catalyst, facilitating the ring closure. The reaction is typically heated to drive the dehydration to completion. The work-up involves pouring the reaction mixture into ice water to precipitate the maleimide product and hydrolyze the excess acetic anhydride.

Protocol 2: Synthesis of N-(1-Naphthyl)maleimide

This protocol is based on a general and robust method for the synthesis of N-substituted maleimides.[2]

Materials:
  • This compound

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Petroleum Ether (or Hexane)

Equipment:
  • Erlenmeyer flask

  • Steam bath or heating mantle

  • Ice bath

  • Büchner funnel and flask

Procedure:
  • In a 250 mL Erlenmeyer flask, combine 10.0 g (0.041 mol) of this compound with 50 mL of acetic anhydride and 4.0 g of anhydrous sodium acetate.

  • Gently heat the mixture on a steam bath or with a heating mantle, swirling occasionally, for 30-60 minutes. The suspension should dissolve to form a clear solution.

  • Allow the reaction mixture to cool to near room temperature.

  • Pour the cooled solution into a beaker containing 200 mL of an ice-water mixture with stirring.

  • A solid precipitate of N-(1-Naphthyl)maleimide will form. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral, followed by a wash with a small portion of cold petroleum ether.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield and Characterization:

The yield of N-(1-Naphthyl)maleimide is typically in the range of 75-85%. The product is usually a yellow crystalline solid.

Compound Molecular Formula Molecular Weight Appearance
N-(1-Naphthyl)maleimideC₁₄H₉NO₂223.23 g/mol Yellow crystalline solid

Characterization Data:

  • Melting Point: A sharp melting point is indicative of purity.

  • ¹H NMR (CDCl₃): The spectrum will show the characteristic signals for the naphthyl protons and a singlet for the two equivalent vinyl protons of the maleimide ring.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons, the vinyl carbons, and the carbons of the naphthyl group.

  • IR (KBr): Key absorptions include the C=O stretches of the imide and the C=C stretch.

Application in Diels-Alder Reactions: Constructing Complex Polycyclic Systems

N-(1-Naphthyl)maleimide is an excellent dienophile in [4+2] cycloaddition reactions due to the electron-withdrawing nature of the imide functionality. This reactivity allows for the facile construction of complex, rigid polycyclic frameworks.

Causality of Experimental Design:

The Diels-Alder reaction is a concerted process, and its rate is influenced by the electronic nature of both the diene and the dienophile. N-(1-Naphthyl)maleimide, being an electron-deficient dienophile, reacts readily with electron-rich dienes. Cyclopentadiene is a highly reactive diene that is "locked" in the requisite s-cis conformation, making it an ideal partner for this reaction.[5] The reaction is often exothermic and can proceed at room temperature or with mild heating. The choice of solvent can influence the reaction rate, with more polar solvents sometimes accelerating the reaction.

// Reactants Naphthylmaleimide [label=<

N-(1-Naphthyl)maleimide (Dienophile)

];

Cyclopentadiene [label=<

Cyclopentadiene (Diene)

];

// Transition State TransitionState [label="[4+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label=<

Diels-Alder Adduct

];

// Flow {rank=same; Naphthylmaleimide; Cyclopentadiene;} Naphthylmaleimide -> TransitionState; Cyclopentadiene -> TransitionState; TransitionState -> Product; } caption [label="Diels-Alder Reaction Workflow", fontsize=10];

Protocol 3: Diels-Alder Reaction of N-(1-Naphthyl)maleimide with Cyclopentadiene

This protocol provides a method for the cycloaddition reaction between N-(1-Naphthyl)maleimide and freshly cracked cyclopentadiene.

Materials:
  • N-(1-Naphthyl)maleimide

  • Dicyclopentadiene

  • Ethyl Acetate

  • Hexane

Equipment:
  • Distillation apparatus (for cracking dicyclopentadiene)

  • Erlenmeyer flask

  • Ice bath

  • Büchner funnel and flask

Procedure:
  • Cracking of Dicyclopentadiene: (Perform in a fume hood) Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene will distill at a lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Use the cyclopentadiene immediately.

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g (4.48 mmol) of N-(1-Naphthyl)maleimide in 10 mL of ethyl acetate by gentle warming.

  • Add 10 mL of hexane to the solution.

  • Cool the solution in an ice bath and then add 0.4 mL (approx. 0.32 g, 4.84 mmol) of freshly cracked cyclopentadiene.

  • Swirl the flask to mix the reactants. The reaction is often exothermic.

  • Allow the flask to stand in the ice bath for 20-30 minutes. The product will crystallize out of solution.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

  • Air dry the product.

Expected Yield and Characterization:

The yield of the Diels-Alder adduct is typically high. The product is expected to be a white crystalline solid. The endo isomer is the kinetically favored product.

Compound Molecular Formula Molecular Weight Appearance
Diels-Alder AdductC₁₉H₁₅NO₂289.33 g/mol White crystalline solid

Characterization Data:

  • Melting Point: A sharp melting point should be observed.

  • ¹H NMR (CDCl₃): The spectrum will be more complex than the starting materials, showing signals for the naphthyl protons, the bridgehead protons, the vinyl protons of the norbornene moiety, and the protons adjacent to the imide.

  • IR (KBr): The spectrum will show the characteristic imide C=O stretches and the C=C stretch of the norbornene ring.

Application in Polymer Synthesis: Crafting High-Performance Materials

N-(1-Naphthyl)maleimide can serve as a monomer in polymerization reactions, leading to the formation of polymers with high thermal stability and unique optical properties due to the bulky, aromatic naphthyl group. Anionic polymerization is a powerful technique to produce polymers with well-defined molecular weights and narrow molecular weight distributions.

Causality of Experimental Design:

Anionic polymerization of N-substituted maleimides can be initiated by various nucleophiles, including organolithium reagents or chiral amine-metal complexes.[6][7] The polymerization is typically carried out in an aprotic polar solvent like THF at low temperatures to control the reaction and minimize side reactions. The use of high-vacuum techniques is crucial to exclude moisture and oxygen, which can terminate the living polymerization.[8] The bulky naphthyl group can influence the stereochemistry of the polymer chain, potentially leading to the formation of optically active polymers if a chiral initiator is used.[6][7]

// Nodes Monomer [label="N-(1-Naphthyl)maleimide\n(Monomer)", style=filled, fillcolor="#F1F3F4"]; Initiator [label="Anionic Initiator\n(e.g., n-BuLi)", style=filled, fillcolor="#F1F3F4"]; Initiation [label="Initiation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Propagation [label="Propagation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Termination\n(e.g., with Methanol)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Poly(N-(1-Naphthyl)maleimide)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monomer -> Initiation; Initiator -> Initiation; Initiation -> Propagation; Monomer -> Propagation; Propagation -> Termination; Termination -> Polymer; } caption [label="Anionic Polymerization Workflow", fontsize=10];

Protocol 4: Anionic Polymerization of N-(1-Naphthyl)maleimide

This protocol outlines a general procedure for the anionic polymerization of N-(1-Naphthyl)maleimide. Note: This reaction requires stringent anhydrous and anaerobic conditions, typically achieved using high-vacuum line techniques.

Materials:
  • N-(1-Naphthyl)maleimide, recrystallized and thoroughly dried

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • n-Butyllithium (n-BuLi) solution in hexanes, titrated

  • Anhydrous Methanol

Equipment:
  • High-vacuum line

  • Schlenk flask or glass ampule reactor

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Syringes

Procedure:
  • Under a high-vacuum line, flame-dry the reaction flask and allow it to cool under vacuum.

  • Introduce the desired amount of N-(1-Naphthyl)maleimide into the flask and dry it further under high vacuum.

  • Distill anhydrous THF into the reaction flask under vacuum.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Using a syringe, add the calculated amount of n-BuLi solution to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at -78 °C for several hours. The progress can sometimes be monitored by an increase in viscosity.

  • Terminate the polymerization by adding a small amount of degassed, anhydrous methanol to the reaction mixture.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven.

Expected Product and Characterization:

The resulting poly(N-(1-Naphthyl)maleimide) is expected to be a solid material.

Characterization Data:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). A narrow PDI (typically < 1.2) is indicative of a well-controlled "living" polymerization.

  • ¹H NMR: The spectrum will show broad signals corresponding to the polymer backbone and the naphthyl side chains.

  • Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine the glass transition temperature (T₉) and thermal stability of the polymer.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation and efficient conversion to the corresponding maleimide open up a wide array of synthetic possibilities. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this compound in constructing complex polycyclic molecules through Diels-Alder reactions and in developing novel polymeric materials via anionic polymerization. The unique properties conferred by the naphthyl group make this an attractive scaffold for further investigation in materials science and medicinal chemistry.

References

  • Isobe, Y., Onimura, K., Tsutsumi, H., & Oishi, T. (2001). Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator: Preparation of Highly Optically Active Poly(N-1-naphthylmaleimide). Macromolecules, 34(22), 7617–7623. Available at: [Link]

  • Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator: Preparation of Highly Optically Active Poly(N-1-naphthylmaleimide). R Discovery. Available at: [Link]

  • Shetty, N. S., et al. (2015). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research, 7(8), 913-916. Available at: [Link]

  • Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. Available at: [Link]

  • Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. Available at: [Link]

  • Mihai, D., et al. (2008). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 53(11), 1037-1044. Available at: [Link]

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Available at: [Link]

  • The Diels-Alder Cycloaddition Reaction. Available at: [Link]

  • Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. Available at: [Link]

  • Uhrig, D., & Mays, J. (2005). Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222. Available at: [Link]

Sources

N-(1-Naphthyl)Maleamic Acid as a precursor for novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of N-(1-Naphthyl)maleamic Acid as a Versatile Precursor for Novel Heterocyclic Compounds

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery and materials science, the demand for novel heterocyclic compounds is insatiable.[1][2] These cyclic structures, containing atoms of at least two different elements in their rings, are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] Their prevalence stems from the unique three-dimensional arrangements and electronic properties conferred by the heteroatoms, which enable precise interactions with biological targets.[2]

This compound (N1NMA), with the molecular formula C₁₄H₁₁NO₃, emerges as a particularly valuable and strategic precursor in this context.[4][5] It is an organic compound that elegantly bridges a reactive maleamic acid moiety with a bulky, lipophilic naphthyl group.[4] This bifunctional nature is its greatest asset; the maleamic acid portion provides a reactive handle for a variety of cyclization reactions, while the naphthyl group can enhance the binding affinity of the final molecule to biological targets like enzymes and proteins.[4]

This guide provides an in-depth exploration of N1NMA, detailing not just the protocols for its synthesis and transformation, but also the underlying chemical principles that make it a powerful tool for synthetic chemists. We will explore its application in the creation of five- and six-membered heterocyclic systems, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this precursor in their own innovative research programs.

Part 1: Synthesis of the Precursor, this compound

The synthesis of N1NMA is a straightforward yet crucial first step. It involves the acylation of a primary aromatic amine, 1-naphthylamine, with maleic anhydride. This reaction is a classic example of nucleophilic attack on an anhydride.

Causality Behind Experimental Choices:
  • Solvent Selection: Acetic acid is often used as it is a polar protic solvent that can solubilize both reactants and facilitate the reaction without promoting premature cyclization.[4][6] Alternatively, aprotic solvents like dioxane can be used, particularly if the goal is to isolate the amic acid with high purity, as this minimizes side reactions.[7]

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of maleic anhydride.[7] This is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Allowing the reaction to slowly warm to room temperature ensures completion without forcing the subsequent, higher-energy cyclization to the imide.

Experimental Workflow: Synthesis of N1NMA

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification 1_Naphthylamine 1-Naphthylamine in Dioxane Reaction_Vessel Reaction Vessel (Stirred at 0-5 °C) 1_Naphthylamine->Reaction_Vessel Maleic_Anhydride Maleic Anhydride in Dioxane Maleic_Anhydride->Reaction_Vessel  Dropwise addition Precipitation Precipitation (Product crashes out) Reaction_Vessel->Precipitation Stir for 2h, warming to RT Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product This compound (High Purity Solid) Drying->Final_Product G N1NMA This compound Reaction Reflux (Heat) N1NMA->Reaction Reagents Acetic Anhydride + Anhydrous NaOAc Reagents->Reaction Intermediate Acyloxy Intermediate (Not Isolated) Reaction->Intermediate Activation Product N-(1-Naphthyl)maleimide Intermediate->Product Intramolecular Cyclization Water H₂O (Eliminated) Intermediate->Water

Caption: Mechanism of cyclodehydration from maleamic acid to maleimide.

Detailed Protocol 2: Synthesis of N-(1-Naphthyl)maleimide
  • Setup: Suspend this compound (0.01 mol) in acetic anhydride (30 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Add anhydrous sodium acetate (0.002 mol, ~20 mol%).

  • Reaction: Heat the mixture under reflux using a water bath or heating mantle for 2 hours. The solution should become clear as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation: Continue stirring for 30 minutes to ensure complete precipitation of the product and hydrolysis of excess acetic anhydride.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

ParameterValue/ConditionRationale
N1NMA 1.0 eqStarting material
Dehydrating Agent Acetic Anhydride (solvent)Reactant and solvent; removes water
Catalyst Anhydrous Sodium AcetateBase catalyst to facilitate ring closure
Temperature RefluxProvides energy to overcome activation barrier
Reaction Time 2 hoursTypically sufficient for full conversion
Expected Yield 75-85%Good yield for this type of reaction
Appearance Yellowish or crystalline solidCharacteristic of the N-aryl maleimide
Application II: Synthesis of Naphthyl-Substituted Pyridazinones

Six-membered nitrogen-containing heterocycles are cornerstones of medicinal chemistry. [8][9]Pyridazinones, in particular, are known to exhibit a wide range of biological activities. [10][11]N1NMA serves as an excellent four-carbon synthon for constructing the pyridazinone ring through cyclocondensation with hydrazine.

  • Mechanism Rationale: The reaction proceeds via the condensation of hydrazine hydrate with the dicarbonyl precursor (in this case, the maleamic acid). Hydrazine, being a strong dinucleophile, first attacks one of the carbonyl groups (the carboxylic acid), followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyridazinone ring. This is a well-established route for pyridazinone synthesis. [12]

G N1NMA This compound Reaction Reflux in Ethanol N1NMA->Reaction Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Intermediate Hydrazide Intermediate (Not Isolated) Reaction->Intermediate Nucleophilic Acyl Substitution Product 6-(Naphthylamino)pyridazin-3(2H)-one (or related isomer) Intermediate->Product Intramolecular Cyclization & Dehydration

Sources

Application Notes & Protocols: Investigating the Biological Activity of N-(1-Naphthyl)Maleamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-(1-Naphthyl)Maleamic Acid Derivatives

This compound and its derivatives constitute a versatile class of organic compounds built upon a maleamic acid backbone and a naphthyl group.[1] This structural motif has garnered significant interest in medicinal chemistry due to its potential for diverse biological activities.[1][2] The core structure, featuring a reactive double bond, a carboxylic acid group, and an amide linkage, is highly amenable to chemical modification, allowing for the synthesis of a wide array of analogues.[3]

The rationale for investigating these compounds stems from the established bioactivity of related structures. Maleamic acid derivatives have shown promise as anticancer and antimicrobial agents, while the bulky, lipophilic naphthyl group can enhance binding affinity to molecular targets like enzymes and proteins, potentially modulating a range of biological effects.[1][4][5][6] Research into α-naphthylamine derivatives has revealed significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and non-small cell lung (H-460) cancers.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. We detail the foundational synthesis of this compound derivatives and present robust, validated protocols for screening their potential anticancer and antimicrobial activities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Synthesis and Characterization

Principle of Synthesis

The most common and efficient method for synthesizing this compound derivatives is the acylation of 1-naphthylamine with maleic anhydride.[1][3][8] This reaction proceeds readily under mild conditions. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form the corresponding maleamic acid derivative. The reaction is typically conducted in a suitable solvent like acetic acid or dioxane to facilitate the interaction of the reactants.[1][8]

General Synthesis Workflow

Synthesis_Workflow Reactants 1-Naphthylamine + Maleic Anhydride Solvent Dissolve in appropriate solvent (e.g., Dioxane) Reactants->Solvent Step 1 Reaction Stir at 0-5°C (2 hours) Solvent->Reaction Step 2 Precipitation Precipitate Product Reaction->Precipitation Step 3 Purification Purify by Recrystallization Precipitation->Purification Step 4 Characterization Characterize Structure (NMR, MS, FTIR) Purification->Characterization Step 5 FinalProduct Pure N-(1-Naphthyl)Maleamic Acid Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask, dissolve 1-naphthylamine (0.005 mol) in a suitable solvent such as dioxane.[8]

  • Addition of Maleic Anhydride: In a separate container, dissolve maleic anhydride (0.005 mol) in a minimal amount of diethyl ether or methanol. Add this solution dropwise to the 1-naphthylamine solution while maintaining constant stirring.[8]

  • Reaction Incubation: Maintain the reaction mixture at a temperature of 0-5°C for approximately 2 hours with continuous stirring.[8] The formation of a precipitate indicates product formation.

  • Product Isolation: Filter the resulting solid precipitate and wash it with diethyl ether to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[1]

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocols for Biological Evaluation: Anticancer Activity

A primary application for novel maleamic acid derivatives is in oncology research.[4][5][6] The evaluation of cytotoxicity against cancer cell lines is a critical first step in identifying promising lead compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[10][12]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (allow cell adhesion) A->B C Treat cells with various concentrations of test compound B->C D Incubate for desired exposure time (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 2-4h at 37°C (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate with shaking (dissolve crystals) G->H I Measure absorbance at ~570 nm using a plate reader H->I J Calculate % Viability and IC50 I->J

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, H-460)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO, no compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[11][12]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of % Viability versus compound concentration.

Table 1: Template for Summarizing Cytotoxicity Data (IC₅₀ Values)

Compound ID Test Cell Line Exposure Time (h) IC₅₀ (µM)
NMAD-01 MCF-7 (Breast) 48 Experimental Value
NMAD-01 H-460 (Lung) 48 Experimental Value
NMAD-02 MCF-7 (Breast) 48 Experimental Value
NMAD-02 H-460 (Lung) 48 Experimental Value

| Doxorubicin (Control) | MCF-7 (Breast) | 48 | Reference Value |

Protocols for Biological Evaluation: Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority.[13][14] this compound derivatives can be efficiently screened for antibacterial and antifungal activity using established diffusion methods.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Assay

Principle: The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a test compound.[13][15] A microbial inoculum is uniformly spread over the surface of a sterile agar plate. Wells are then created in the agar, and a solution of the test compound is added to the wells. The plate is incubated under optimal conditions for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[13]

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Microbial inoculum adjusted to 0.5 McFarland turbidity standard

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic solution, e.g., Neomycin)[15]

  • Negative control (solvent used for the test compound, e.g., DMSO)[15]

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Plate Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Swab the entire surface of the agar plate uniformly to create a lawn culture, rotating the plate 60 degrees between streaks to ensure even coverage.[15]

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[16][17] Carefully remove the agar plugs using a sterile needle.[16]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Similarly, add the positive and negative controls to their respective wells.[18]

  • Incubation: Allow the plates to stand for 30-60 minutes to permit diffusion of the compounds. Incubate the plates in an inverted position at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.[15][19]

  • Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Analysis and Presentation

The antimicrobial activity is determined by the diameter of the zone of inhibition. A larger diameter indicates greater sensitivity of the microorganism to the compound.

Table 2: Template for Summarizing Antimicrobial Activity Data

Compound ID Test Microorganism Concentration (µ g/well ) Zone of Inhibition (mm)
NMAD-01 S. aureus 100 Experimental Value
NMAD-01 E. coli 100 Experimental Value
NMAD-02 S. aureus 100 Experimental Value
NMAD-02 E. coli 100 Experimental Value
Neomycin (Positive Control) S. aureus 30 Reference Value

| DMSO (Negative Control) | S. aureus | - | 0 |

Hypothetical Mechanism of Action

While the precise mechanisms must be elucidated experimentally for each derivative, N-Phenylmaleamic acid derivatives are known to exert anticancer effects by inducing apoptosis.[2] A plausible mechanism for this compound derivatives involves the intrinsic (mitochondrial) pathway of apoptosis.

The compound may penetrate the cancer cell and induce the production of Reactive Oxygen Species (ROS). This oxidative stress leads to the disruption of the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, programmed cell death.

Apoptosis_Pathway Compound N-(1-Naphthyl)Maleamic Acid Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

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Application Notes and Protocols: N-(1-Naphthyl)Maleamic Acid as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-(1-Naphthyl)Maleamic Acid as a potential corrosion inhibitor. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating its efficacy.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₄H₁₁NO₃.[1][2] It is synthesized through the reaction of 1-naphthylamine with maleic anhydride, typically in a suitable solvent like acetic acid under reflux conditions.[3] The structure of this compound, featuring a naphthyl group, a carboxylic acid group, and an amide linkage, suggests its potential as a corrosion inhibitor.[1] Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings and π-electrons, are known to be effective corrosion inhibitors.[4]

The study of novel corrosion inhibitors is crucial for extending the lifespan of metallic materials in various industrial applications. This guide provides a framework for the systematic evaluation of this compound for this purpose.

Proposed Mechanism of Corrosion Inhibition

The potential of this compound as a corrosion inhibitor is predicated on its molecular structure. The proposed mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[5]

Several structural features contribute to this proposed mechanism:

  • Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons allows for coordination with the vacant d-orbitals of the metal surface, leading to chemisorption.

  • Aromatic Ring: The naphthyl group, a large aromatic system, provides a high electron density which can interact with the metal surface through π-electron donation. This planar moiety can also contribute to a more effective surface coverage.

  • Carboxylic Acid Group: The carboxylic acid group can interact with the metal surface, potentially forming a salt layer that enhances the protective film.

The adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to the formation of a stable and inhibitive film.

G cluster_metal Metal Surface in Corrosive Medium cluster_inhibitor Inhibition by this compound Metal Metal (e.g., Mild Steel) Anodic Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Metal->Anodic Corrosion Cathodic Cathodic Reaction (e.g., O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Metal->Cathodic Corrosion Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Interaction via Heteroatoms & π-electrons ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Metal Blocks Active Sites ProtectiveFilm->Anodic Inhibits ProtectiveFilm->Cathodic Inhibits

Caption: Workflow for the Weight Loss Measurement Method.

Potentiodynamic Polarization Spectroscopy

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions, helping to classify the inhibitor as anodic, cathodic, or mixed-type. [6][7] Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the inhibitive action on anodic and cathodic processes.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Corrosive solution with and without inhibitor

Protocol:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached. [8]4. Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s). [9]5. Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (Ecorr) at the point of zero current.

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to Ecorr to determine the corrosion current density (icorr). [10] * Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Working Electrode B Assemble Three-Electrode Cell A->B C Stabilize at Open Circuit Potential (OCP) B->C D Perform Potentiodynamic Scan C->D E Plot Tafel Curves (log i vs. E) D->E F Determine Ecorr and icorr E->F G Calculate Inhibition Efficiency (IE%) F->G

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(1-Naphthyl)Maleamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of N-(1-Naphthyl)Maleamic Acid (CAS: 6973-77-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve high-yield, high-purity results with confidence.

Reaction Overview: Synthesis Pathway

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It proceeds via the aminolysis of a cyclic anhydride, where the primary amine (1-naphthylamine) acts as the nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically rapid and exothermic, yielding the target N-substituted maleamic acid, which uniquely incorporates both an amide and a carboxylic acid functional group.[1]

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis MaleicAnhydride Maleic Anhydride Dissolve Dissolve Maleic Anhydride in Solvent MaleicAnhydride->Dissolve Naphthylamine 1-Naphthylamine Addition Controlled, Dropwise Addition of 1-Naphthylamine Solution Naphthylamine->Addition Solvent Anhydrous Solvent (e.g., Acetic Acid, Ether, THF) Solvent->Dissolve Dissolve->Addition Exothermic Reaction! Stir Stir at Controlled Temperature (e.g., 0°C to 45°C) Addition->Stir Precipitate Product Precipitation/ Filtration Stir->Precipitate Monitor by TLC Wash Wash Solid with Cold Solvent (e.g., Ether) Precipitate->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize Optional, for high purity Characterization Characterization (NMR, IR, MP) Dry->Characterization Recrystallize->Characterization

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent is critical and depends on the desired reaction temperature and solubility of the starting materials. Acetic acid, diethyl ether, and tetrahydrofuran (THF) are commonly used.[1][2][3]

  • Acetic Acid: Acts as both a solvent and a mild acid catalyst, often leading to high yields and clean reactions. It is particularly effective for ensuring controlled reaction conditions.[2][4]

  • Diethyl Ether: A good choice for reactions at room temperature or below. The product often precipitates directly from the ether solution, simplifying isolation.[1]

  • Tetrahydrofuran (THF): A polar aprotic solvent that can facilitate the reaction, especially if heating is required.[2][3]

SolventTypical TemperatureKey AdvantagesConsiderations
Acetic Acid Room Temp to RefluxHigh yields, controlled reaction.[2][4]Can be harder to remove; potential for side reactions if overheated.
Diethyl Ether 0°C to Room TempProduct often precipitates, easy isolation.[1]Highly volatile and flammable; reaction may be slower.
THF Room Temp to 65°CGood solvating power for both reactants.[2][3]Higher boiling point requires vacuum for removal.
Q2: Why is temperature control so important?

The reaction between an amine and maleic anhydride is significantly exothermic.[1] Without proper temperature control, two primary issues can arise:

  • Side Reactions: Excessive heat can promote the cyclodehydration of the desired maleamic acid product to form the corresponding N-(1-Naphthyl)Maleimide.[5]

  • Reaction Rate: Uncontrolled temperature spikes can lead to the formation of impurities and a decrease in overall yield.

It is highly recommended to add the amine solution dropwise to the maleic anhydride solution while cooling the reaction vessel in an ice or water bath.[1]

Q3: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against standards of your starting materials (1-naphthylamine and maleic anhydride). The reaction is complete when the spot corresponding to the limiting reagent (typically 1-naphthylamine) has disappeared.

Q4: My 1-naphthylamine is dark and looks impure. Can I still use it?

Aromatic amines like 1-naphthylamine are prone to air oxidation, which causes discoloration. Using impure amine can lead to lower yields and colored impurities in your final product. It is best practice to purify the 1-naphthylamine before use, for example, by recrystallization or distillation under reduced pressure.

Q5: Is the reaction reversible?

Yes, the formation of maleamic acids can be an equilibrium process.[6] In solution, the product can exist in equilibrium with the starting anhydride and amine.[6] This is influenced by the solvent, concentration, and pH. For instance, under acidic conditions, the equilibrium can be shifted.[6][7] This is a key reason why isolating the product via precipitation or crystallization is effective, as it removes the product from the equilibrium, driving the reaction to completion (Le Châtelier's principle).

Troubleshooting Guide

Encountering issues is a common part of synthesis. This guide provides a logical framework for diagnosing and resolving problems.

Troubleshooting Start Experiment Issue LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product/ Oily Residue Start->ImpureProduct WrongProduct Incorrect Structure (NMR/IR Wrong) Start->WrongProduct CheckReagents Cause: Reagent Quality? LowYield->CheckReagents CheckPurity Cause: Unreacted SMs? ImpureProduct->CheckPurity CheckMaleimide Symptom: Amide & Acid peaks absent/weak in IR? Two vinyl protons in NMR? WrongProduct->CheckMaleimide CheckStoich Cause: Stoichiometry? CheckReagents->CheckStoich No Sol_Reagents Solution: Use fresh maleic anhydride. Purify amine. CheckReagents->Sol_Reagents Yes CheckTemp Cause: Temperature? CheckStoich->CheckTemp No Sol_Stoich Solution: Recalculate. Use ~1.2 eq anhydride. CheckStoich->Sol_Stoich Yes CheckWorkup Cause: Work-up Loss? CheckTemp->CheckWorkup No Sol_Temp Solution: Use ice bath. Add amine dropwise. CheckTemp->Sol_Temp Yes Sol_Workup Solution: Ensure full precipitation. Wash with cold solvent. CheckWorkup->Sol_Workup Yes CheckDrying Cause: Residual Solvent? CheckPurity->CheckDrying No Sol_Purity Solution: Wash solid with cold ether to remove amine. CheckPurity->Sol_Purity Yes Sol_Drying Solution: Dry thoroughly under high vacuum. CheckDrying->Sol_Drying Yes CheckHydrolysis Symptom: Broad acid OH peak, no amide peaks? CheckMaleimide->CheckHydrolysis No Sol_Maleimide Cause: Cyclization occurred. Solution: Reduce reaction temperature. CheckMaleimide->Sol_Maleimide Yes Sol_Hydrolysis Cause: Hydrolysis. Solution: Use anhydrous solvents. Protect from moisture. CheckHydrolysis->Sol_Hydrolysis Yes

Caption: A logical guide for troubleshooting common synthesis issues.

Problem 1: Low or No Yield
  • Potential Cause: Poor quality of maleic anhydride. Maleic anhydride is susceptible to hydrolysis from atmospheric moisture, converting it to maleic acid, which is unreactive under these conditions.

    • Troubleshooting Step: Always use a fresh bottle of maleic anhydride or a newly opened container. Visually inspect for a fine, crystalline powder; clumps may indicate hydrolysis.

  • Potential Cause: Incorrect stoichiometry. While a 1:1 molar ratio is theoretically sound, ensuring the complete conversion of the more valuable amine is often desirable.

    • Troubleshooting Step: Use a slight excess (e.g., 1.1-1.2 equivalents) of maleic anhydride to drive the reaction to completion with respect to the 1-naphthylamine.[2]

  • Potential Cause: Product loss during work-up. The maleamic acid has some solubility in many organic solvents, and aggressive washing or incomplete precipitation can lead to significant losses.[8]

    • Troubleshooting Step: Ensure the product has fully precipitated before filtration. If the product is slow to crystallize, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod. Wash the filtered solid sparingly with a cold solvent (like diethyl ether) to remove impurities without dissolving the product.[4]

Problem 2: Characterization Data is Inconsistent
  • Potential Cause: Accidental synthesis of N-(1-Naphthyl)Maleimide. If the reaction temperature was too high or if acidic dehydrating conditions were present, the maleamic acid may have cyclized.[5][9]

    • Diagnostic Check:

      • IR Spectrum: Look for the characteristic symmetric and asymmetric C=O stretching of an imide (~1770 and ~1700 cm⁻¹), and the absence of the broad O-H stretch from the carboxylic acid.

      • ¹H NMR Spectrum: The two vinyl protons of the maleamic acid will be present, but the broad carboxylic acid and amide N-H protons will be absent.

    • Solution: Strictly control the reaction temperature, keeping it below 45-50°C. Avoid strong acid catalysts unless cyclization is the goal.

  • Potential Cause: Product has hydrolyzed back to starting materials. The presence of water, especially under acidic conditions, can hydrolyze the amide bond.[5][7]

    • Diagnostic Check: The NMR or IR spectra may show signals consistent with both 1-naphthylamine and maleic acid. The product may have a lower-than-expected melting point.

    • Solution: Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere.[8]

Experimental Protocols

Protocol 1: Synthesis in Diethyl Ether (High Purity Precipitation)

This method is adapted from established procedures for N-arylmaleamic acids and is excellent for isolating a pure product directly by filtration.[1]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10.0 g of maleic anhydride (0.102 mol) in 100 mL of anhydrous diethyl ether. Stir until all the solid has dissolved.

  • Amine Solution: In a separate beaker, dissolve 14.3 g of 1-naphthylamine (0.100 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction: Place the flask containing the maleic anhydride solution in a room temperature water bath. Using the addition funnel, add the 1-naphthylamine solution dropwise over 20-30 minutes with vigorous stirring. The reaction is exothermic, and a precipitate will begin to form.[1]

  • Stirring: After the addition is complete, warm the water bath to 40-45°C and continue stirring the suspension for 90 minutes.[1]

  • Isolation: Cool the flask in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 25 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Synthesis in Acetic Acid (High Yield Method)

This method utilizes acetic acid as the solvent, which has been shown to be highly efficient for this transformation.[2][4]

  • Preparation: In a 250 mL flask, dissolve 14.3 g of 1-naphthylamine (0.100 mol) in 75 mL of glacial acetic acid.

  • Addition: While stirring, add 10.8 g of maleic anhydride (0.110 mol) portion-wise over 15 minutes. Control the rate of addition to keep the temperature of the exothermic reaction below 50°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. A thick precipitate should form.

  • Isolation: Pour the reaction slurry into 300 mL of cold deionized water with stirring.

  • Filtration & Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral (to remove acetic acid), followed by a final wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60°C. The product can be further purified by recrystallization from an ethanol/water mixture if desired.[2]

References
  • Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles - JOCPR. [Link]

  • Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Transformation pathways to obtain N-arylmaleamic acids (a) and... - ResearchGate. [Link]

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - Wiley Online Library. [Link]

  • Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google P
  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids | Request PDF - ResearchGate. [Link]

  • Substituent effects on the regioselectivity of maleamic acid formation and hydrogen chloride addition to N-aryl maleimides - TÜBİTAK Academic Journals. [Link]

  • Computational study of maleamic acid cyclodehydration with acetic anhydride | Request PDF - ResearchGate. [Link]

  • Amine reaction product - Google P
  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online. [Link]

  • Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google P
  • Reaction Between Maleic Anhydride & Substituted Amines In Solid State. [Link]

  • The reaction between maleic anhydride and amines is an important pathway - News. [Link]

  • Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride | Request PDF - ResearchGate. [Link]

  • Process for making N-(2-methyl-1-naphthyl)
  • Identification, Purification, and Molecular Cloning of N-1-Naphthylphthalmic Acid-Binding Plasma Membrane-Associated Aminopeptidases from Arabidopsis - NIH. [Link]

  • N-(1-Naphthyl)ethylenediamine - Wikipedia. [Link]

  • Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. - ResearchGate. [Link]

  • Reagents Required Reagent Preparation - Turner Designs. [Link]

  • N-(1-Naphthyl)aniline - HiMedia Laboratories. [Link]

Sources

Maximizing the yield of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Maximizing the Yield of N-(1-Naphthyl)Maleamic Acid

Introduction

Welcome to the technical support center for the synthesis of this compound (NMA). As a crucial intermediate in the development of agrochemicals and pharmaceuticals, achieving a high yield of pure NMA is paramount for the efficiency and success of subsequent research.[1] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its synthesis. Drawing from established literature and field experience, this document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you navigate the intricacies of this reaction and consistently achieve optimal yields.

Reaction Overview: The Chemistry of NMA Synthesis

The synthesis of this compound is a classic example of nucleophilic acyl substitution. It involves the reaction of a primary amine, 1-naphthylamine, with a cyclic anhydride, maleic anhydride.[2][3] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This process forms the desired amide and carboxylic acid functionalities in a single step.

The reaction is generally high-yielding, with reports of up to 95% yield under optimized conditions.[2] However, success is contingent on carefully controlling several parameters to minimize side reactions.

Caption: Figure 1: Reaction Mechanism for NMA Synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Question: Why is my final yield consistently low?

Low yield is the most frequent complaint and can stem from several factors, from reagent quality to reaction conditions.

Potential Cause 1: Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (1-naphthylamine and maleic anhydride). The reaction is complete when the spot corresponding to 1-naphthylamine has disappeared. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring, especially if the product begins to precipitate during the reaction.

Potential Cause 2: Reagent Degradation or Impurity Maleic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to maleic acid, which is less reactive under these conditions.[4] Similarly, 1-naphthylamine can oxidize and darken upon storage, indicating impurity.

  • Solution: Use fresh, high-purity reagents. Maleic anhydride should be a white crystalline solid; if it appears wet or clumpy, it may be hydrolyzed. Always use anhydrous solvents to prevent hydrolysis of the anhydride during the reaction. 1-naphthylamine should be a light-colored solid. If it is dark, consider purifying it by recrystallization or sublimation before use.

Potential Cause 3: Side Reactions The primary competing reaction is the cyclodehydration of the NMA product to form N-(1-Naphthyl)Maleimide.[1][5] This is particularly favored by excessive heat or the presence of dehydrating agents.

  • Solution: Maintain strict temperature control. While some protocols use reflux conditions, high temperatures can promote the formation of the maleimide byproduct.[2] Performing the initial addition at a lower temperature (e.g., 0-5°C) to control the initial exotherm, followed by a period at room temperature or gentle heating, can maximize the yield of the desired maleamic acid.[5] Avoid strong dehydrating agents unless the maleimide is the intended product.

Potential Cause 4: Product Loss During Workup/Purification NMA has some solubility in various solvents. Significant product can be lost during filtration and recrystallization if the procedures are not optimized.

  • Solution: When filtering the crude product, ensure the reaction mixture is sufficiently cooled to minimize solubility. For recrystallization, use a minimal amount of the hot solvent required to fully dissolve the solid. Cool the solution slowly first, then in an ice bath to maximize crystal formation before filtering. Wash the collected crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Question: My product is an off-color/dark solid, not the expected white/light-colored powder. What happened?

Potential Cause: Impure Starting Material As mentioned, 1-naphthylamine is prone to air oxidation over time, forming highly colored impurities. These impurities can carry through the reaction and contaminate the final product.

  • Solution: The most effective solution is to use pure, preferably freshly purchased or purified, 1-naphthylamine. If your starting amine is already discolored, purifying it by recrystallization from an appropriate solvent (like ethanol/water) before starting the synthesis is highly recommended.

Question: I see a second, unexpected spot on my TLC plate. What could it be?

Potential Cause 1: N-(1-Naphthyl)Maleimide If the reaction was overheated, you might have formed the maleimide byproduct. This compound is typically less polar than the desired maleamic acid (due to the loss of the carboxylic acid group) and will thus have a higher Rf value on a silica TLC plate.

  • Solution: Confirm the identity of the byproduct by running a co-spot with a known standard of the maleimide, if available. To avoid its formation, reduce the reaction temperature and/or time. The maleimide can be separated from the maleamic acid through careful column chromatography or by exploiting differences in solubility.

Potential Cause 2: Maleic Acid If your maleic anhydride starting material was partially hydrolyzed, or if water was present in the reaction solvent, you will have maleic acid in your mixture.[4]

  • Solution: Maleic acid is highly polar and will have a low Rf value on TLC. It can typically be removed during the workup. Washing the crude product with cold water can often remove residual maleic acid, as NMA is significantly less water-soluble.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Low Yield Incomplete ReactionMonitor via TLC; extend reaction time or moderately increase temperature.
Reagent DegradationUse fresh, high-purity reagents and anhydrous solvents.
Side Reaction (Maleimide)Maintain strict temperature control; avoid excessive heat.
Product Loss During WorkupMinimize hot solvent for recrystallization; wash crystals with ice-cold solvent.
Discolored Product Impure 1-NaphthylaminePurify the starting amine by recrystallization before use.
Unexpected TLC Spot N-(1-Naphthyl)Maleimide formedReduce reaction temperature; separate by chromatography.
Maleic Acid from hydrolysisUse anhydrous solvent; wash crude product with cold water to remove.

High-Yield Experimental Protocol

This protocol is designed to be a robust starting point for achieving high yields of NMA. It emphasizes control over reaction parameters to minimize side-product formation.

Experimental_Workflow Figure 2: Experimental Workflow for NMA Synthesis reagents 1. Reagent Preparation - Dissolve 1-naphthylamine in anhydrous solvent. - Dissolve maleic anhydride in anhydrous solvent. addition 2. Controlled Addition - Cool amine solution to 0-5°C. - Add anhydride solution dropwise with stirring. reagents->addition reaction 3. Reaction - Stir at 0-5°C for 2 hours. - Allow to warm to room temperature. - Monitor by TLC. addition->reaction isolation 4. Product Isolation - Cool mixture in ice bath. - Collect precipitate by vacuum filtration. - Wash with cold solvent. reaction->isolation purification 5. Purification - Recrystallize crude product from ethanol/water. isolation->purification characterization 6. Characterization - Dry the purified product. - Determine melting point, acquire IR and NMR spectra. purification->characterization Troubleshooting_Logic Figure 3: Low Yield Troubleshooting Flowchart start Low Yield Issue tlc Is 1-naphthylamine consumed (TLC)? start->tlc reagents Are reagents fresh & pure? tlc->reagents Yes incomplete Incomplete Reaction: - Extend reaction time - Increase temperature moderately tlc->incomplete No temp Was temperature strictly controlled? reagents->temp Yes bad_reagents Reagent Issue: - Use fresh reagents - Purify 1-naphthylamine - Use anhydrous solvent reagents->bad_reagents No workup Was workup optimized? temp->workup Yes side_reaction Side Reaction (Maleimide): - Reduce reaction temperature - Separate byproduct temp->side_reaction No loss_workup Workup Loss: - Minimize recrystallization solvent - Wash crystals with cold solvent workup->loss_workup No success Yield Optimized workup->success Yes

Caption: Figure 3: Low Yield Troubleshooting Flowchart.

References
  • Wikipedia. Maleic acid. Available from: [Link]

  • Álvaro, M. et al. (2019). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 25(55), 12695-12700. Available from: [Link]

  • Murphy, A. S. et al. (2002). Identification, Purification, and Molecular Cloning of N-1-Naphthylphthalmic Acid-Binding Plasma Membrane-Associated Aminopeptidases from Arabidopsis. Plant Physiology, 128(3), 935-950. Available from: [Link]

  • Tsou, K. C., Barrnett, R. J., & Seligman, A. M. (1955). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society, 77(17), 4613-4616. Available from: [Link]

  • Shetty, N. S. et al. (2015). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research, 7(8), 913-916. Available from: [Link]

  • Wikipedia. Maleamic acid. Available from: [Link]

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Technical Support Center: Synthesis of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-Naphthyl)Maleamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Our goal is to equip you with the expertise to optimize your synthesis, maximize yield and purity, and understand the underlying chemical principles.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound from 1-naphthylamine and maleic anhydride.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely side reactions?

Low yields are a frequent challenge and can often be attributed to several competing side reactions. The primary culprits are the hydrolysis of your starting material and the unintended cyclization of your product.

Troubleshooting & Optimization:

  • Hydrolysis of Maleic Anhydride: Maleic anhydride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form maleic acid[1][2][3][4]. Once formed, maleic acid is significantly less reactive towards the amine under typical reaction conditions, thus reducing the yield of the desired amic acid.

    • Preventative Measures:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Dry Glassware: Oven-dry all glassware immediately before setting up the reaction.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel[5][6].

  • Premature Cyclodehydration to N-(1-Naphthyl)Maleimide: The desired this compound can undergo intramolecular cyclization to form the corresponding N-(1-Naphthyl)Maleimide, especially at elevated temperatures or in the presence of dehydrating agents[6][7][8][9][10]. This is a common side reaction if the reaction temperature is not carefully controlled.

    • Preventative Measures:

      • Temperature Control: Maintain a moderate reaction temperature. The reaction between 1-naphthylamine and maleic anhydride is often exothermic. Initial cooling might be necessary, followed by gentle heating if required to ensure complete reaction[5].

      • Avoid Dehydrating Agents: Unless the imide is the desired product, avoid using dehydrating agents like acetic anhydride in the initial amic acid formation step[6][8].

FAQ 2: I've observed the formation of an insoluble, polymeric material in my reaction flask. What is causing this and how can I prevent it?

The formation of polymeric byproducts can occur, particularly under certain reaction conditions.

Troubleshooting & Optimization:

  • Polymerization of Maleic Anhydride: Maleic anhydride and its derivatives can undergo polymerization, which can be initiated by heat, light, or certain catalysts[11]. This is more likely to occur if the reaction is run at high concentrations or for extended periods at elevated temperatures.

    • Preventative Measures:

      • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive heat.

      • Optimize Reactant Concentrations: Running the reaction at a more dilute concentration can sometimes disfavor polymerization.

FAQ 3: My final product is difficult to purify and shows multiple spots on TLC. How can I improve the purity?

Product impurity is often a result of the side reactions mentioned above, as well as the potential for the reverse reaction to occur.

Troubleshooting & Optimization:

  • Reversibility of Amic Acid Formation: The formation of amic acids from amines and anhydrides can be a reversible process, especially in the presence of acid[12]. This equilibrium can lead to a mixture of starting materials and product in your final reaction mixture.

    • Control of Reaction Conditions:

      • Solvent Choice: Using a solvent in which the product, this compound, is sparingly soluble can help it to precipitate out as it is formed, driving the equilibrium towards the product side.

      • pH Control: Avoid strongly acidic conditions which can catalyze the reverse reaction[12].

  • Purification Strategy:

    • Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture[5]. This will help to remove unreacted starting materials and soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to minimize common side reactions and maximize the yield and purity of the target compound.

Materials:

  • 1-Naphthylamine

  • Maleic Anhydride

  • Anhydrous Tetrahydrofuran (THF) or Acetic Acid[5]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.), oven-dried.

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • In the flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous THF.

  • In a separate flask, prepare a solution of 1-naphthylamine (1.0 equivalent) in anhydrous THF.

  • Slowly add the 1-naphthylamine solution to the stirred maleic anhydride solution at room temperature. The reaction is often exothermic, so control the addition rate to maintain a moderate temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the product precipitates during the reaction, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture[5].

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous THF, Acetic AcidPrevents hydrolysis of maleic anhydride.
Temperature Room temperature to gentle refluxControls the rate of reaction and minimizes premature cyclization to the imide.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, preventing hydrolysis of maleic anhydride.
Stoichiometry Equimolar or slight excess of maleic anhydrideEnsures complete consumption of the amine.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and key side reactions.

G MA Maleic Anhydride Product This compound MA->Product Desired Reaction NA 1-Naphthylamine NA->Product Desired Reaction G MA Maleic Anhydride Maleic_Acid Maleic Acid MA->Maleic_Acid Hydrolysis Water Water (H₂O) Water->Maleic_Acid Product This compound Imide N-(1-Naphthyl)Maleimide Product->Imide Cyclodehydration Heat Heat/Dehydrating Agent Heat->Imide

Caption: Common side reactions in the synthesis.

References

  • Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. (2023, June 25). Retrieved from [Link]

  • Maleic anhydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • What Happens When Maleic Anhydride Reacts With Water? (2025, November 25). Anquan Chemical. Retrieved from [Link]

  • Polymers of maleic acid with amines. (n.d.). Google Patents.
  • The reaction between maleic anhydride and amines is an important pathway. (2024, March 21). Retrieved from [Link]

  • Acid Anhydrides - Hydrolysis of Maleic Anhydride. (n.d.). Scribd. Retrieved from [Link]

  • Maleic Anhydride and Water Reaction: A Brief Overview. (2023, June 25). Retrieved from [Link]

  • Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? (2019, February 14). ACS Publications. Retrieved from [Link]

  • Green synthesis of Cyclic imides by Amidation and Cyclisation using Bronsted-Lewis acidic montmorillonite clays. (n.d.). ResearchGate. Retrieved from [Link]

  • Amidification of poly(styrene-co-maleic anhydride) with amines in tetrahydrofuran solution: A kinetic study. (1992, September 1). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS OF CYCLIC IMIDES FROM AMIC ACIDS USING THIONYL CHLORIDE. (n.d.). Revues Scientifiques Marocaines. Retrieved from [Link]

  • Reaction of the anhydride group with an aliphatic amine or alcohol (CH... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Microwave-promoted synthesis of cyclic imides. (2025, November 3). ResearchGate. Retrieved from [Link]

  • Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. (n.d.). Google Patents.
  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

Troubleshooting low yields in N-(1-Naphthyl)Maleamic Acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(1-Naphthyl)Maleamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields

This section is structured to help you diagnose and resolve specific issues you may encounter during the preparation of this compound.

Q1: My reaction mixture turned dark brown/black upon adding the reactants, and the final product is a dark, impure solid with a low yield. What is happening?

A1: The immediate formation of a dark-colored solution often indicates the oxidation of 1-naphthylamine. 1-Naphthylamine is an aromatic amine that is susceptible to air oxidation, which can be accelerated by light and impurities. This oxidation leads to the formation of highly colored polymeric byproducts, which are difficult to remove and result in a low yield of the desired product[1].

Expert Insight and Solution:

To mitigate this issue, it is crucial to use purified 1-naphthylamine. If the starting material is off-color (not a white to pinkish solid), it should be purified by recrystallization from a suitable solvent like ethanol or by sublimation.

Furthermore, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[2][3] A simple setup involving a nitrogen-filled balloon attached to the reaction flask is often sufficient.

Recommended Protocol for Minimizing Oxidation:

  • Purify 1-naphthylamine by recrystallization if it appears discolored.

  • Set up the reaction in a flask equipped with a magnetic stirrer and a reflux condenser.

  • Flush the entire apparatus with nitrogen gas for 5-10 minutes before adding the reagents.

  • Maintain a positive pressure of nitrogen throughout the reaction.

Q2: I'm observing a significant amount of a white, crystalline solid that is insoluble in my desired product's recrystallization solvent. What is this byproduct?

A2: The most likely culprit for a highly crystalline, insoluble byproduct is the formation of N-(1-Naphthyl)maleimide. This occurs through the cyclodehydration of the desired this compound.[3] This intramolecular reaction is favored by high temperatures and the presence of dehydrating agents.[3]

Causality and Prevention:

The formation of the maleamic acid is typically a rapid reaction, even at room temperature. However, prolonged heating or excessively high temperatures will promote the elimination of a water molecule to form the more thermodynamically stable five-membered imide ring.

To prevent this, it's essential to carefully control the reaction temperature. For the synthesis of the maleamic acid, a temperature range of 0-25°C is generally recommended.

Experimental Protocol to Avoid Imide Formation:

  • Dissolve 1-naphthylamine in a suitable solvent (e.g., dioxane or THF) in a flask placed in an ice bath (0-5°C).

  • Slowly add a solution of maleic anhydride in the same solvent to the cooled 1-naphthylamine solution with constant stirring.

  • Allow the reaction to proceed at this low temperature for 2-4 hours.

  • If the reaction is sluggish, let it warm to room temperature and stir for an additional 12-24 hours. Avoid heating the reaction mixture.

Q3: My final product has a lower than expected melting point and appears somewhat oily, even after recrystallization. What are the likely impurities?

A3: A low melting point and oily appearance are often indicative of the presence of unreacted starting materials (1-naphthylamine and maleic anhydride) or the hydrolysis product, maleic acid. Maleic anhydride is particularly susceptible to hydrolysis if there is any moisture in the solvent or on the glassware.[3]

Expert Analysis and Solution:

The presence of these impurities disrupts the crystal lattice of the final product, leading to a depressed and broad melting point. To avoid this, ensure that all glassware is thoroughly dried before use and that the solvents are anhydrous.

A slight stoichiometric excess of maleic anhydride (around 1.1 to 1.2 equivalents) can help ensure the complete consumption of the 1-naphthylamine.[2] However, any unreacted maleic anhydride and the resulting maleic acid must be removed during workup.

Purification Protocol to Remove Starting Materials and Hydrolysis Products:

  • After the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold water.

  • Filter the solid and wash it thoroughly with cold water to remove any water-soluble impurities like maleic acid.

  • To remove unreacted 1-naphthylamine, the crude product can be washed with a dilute acid solution (e.g., 1 M HCl). However, be cautious as the maleamic acid can also be acid-sensitive. A better approach is a careful recrystallization.

  • Recrystallize the crude product from an ethanol-water mixture. The desired this compound is sparingly soluble in cold water but soluble in hot ethanol. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of this compound?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to form the final maleamic acid product.[4][5]

Q2: Which solvent is best for this reaction?

A2: The choice of solvent can influence the reaction rate and the ease of product isolation.

  • Acetic Acid: Can serve as both a solvent and a catalyst, often leading to high yields at room temperature.[2] However, it can be difficult to remove completely during workup.

  • Dioxane and Tetrahydrofuran (THF): These are good polar aprotic solvents that readily dissolve the reactants.[2] They are relatively easy to remove under vacuum.

  • Diethyl Ether: A less polar option where the product often precipitates out of the solution as it forms, which can drive the reaction to completion and simplify purification.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the 1-naphthylamine spot and the appearance of a new, more polar product spot indicate that the reaction is progressing. The product spot can be visualized under UV light. Additionally, FTIR spectroscopy can be used to track the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of the amide N-H stretch and carboxylic acid O-H stretch in the product.[2]

Q4: Is this compound stable?

A4: Maleamic acids, in general, can exist in equilibrium with their starting amine and anhydride in solution.[7] this compound is also susceptible to hydrolysis, especially under acidic or basic conditions, which can break it down into 1-naphthylamine and maleic acid.[3] It is best to store the purified product in a cool, dry, and dark place.

Key Reaction Parameters and Their Impact on Yield

ParameterRecommendationRationale and Impact on Yield
Temperature 0-25°CLower temperatures favor the formation of the kinetic product (maleamic acid) and suppress the formation of the thermodynamic byproduct (maleimide). Exceeding this range can lead to significant cyclization and reduced yield.[2][8]
Solvent Dioxane, THF, Acetic Acid, or Diethyl EtherThe choice of solvent affects solubility and reaction rate. Polar aprotic solvents like dioxane and THF are generally effective. Acetic acid can promote the reaction but may complicate workup. Diethyl ether can be advantageous as the product may precipitate.[2][6]
Stoichiometry 1.0 eq. 1-naphthylamine to 1.1-1.2 eq. maleic anhydrideA slight excess of maleic anhydride ensures the complete conversion of the more valuable 1-naphthylamine, thus maximizing the yield based on the limiting reagent.[2]
Reaction Time 2-24 hoursThe reaction is often complete within a few hours at room temperature. Monitoring by TLC is recommended to determine the optimal reaction time and avoid prolonged reaction times that could lead to side product formation.[9][10]
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere prevents the oxidation of 1-naphthylamine, which can lead to the formation of colored impurities and a decrease in the isolated yield of the desired product.[2][3]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound obs1 Observation: Dark, Impure Product start->obs1 obs2 Observation: Insoluble Crystalline Byproduct start->obs2 obs3 Observation: Low Melting Point, Oily Product start->obs3 cause1 Probable Cause: Oxidation of 1-Naphthylamine obs1->cause1 cause2 Probable Cause: Formation of N-(1-Naphthyl)maleimide obs2->cause2 cause3 Probable Cause: Presence of Unreacted Starting Materials or Hydrolysis Products obs3->cause3 sol1 Solution: - Purify 1-Naphthylamine - Use Inert Atmosphere cause1->sol1 sol2 Solution: - Strict Temperature Control (0-25°C) - Avoid Prolonged Heating cause2->sol2 sol3 Solution: - Use Anhydrous Solvents - Thorough Washing and Recrystallization cause3->sol3

Troubleshooting workflow for low yields.

References

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (URL: [Link])

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles - JOCPR. (URL: [Link])

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC - NIH. (URL: [Link])

  • What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? | Homework.Study.com. (URL: [Link])

  • Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • A method for the trace analysis of naptalam (N-1-naphthylphthalamic acid) in water. (URL: [Link])

  • 1-Naphthylamine - Wikipedia. (URL: [Link])

  • Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids | Request PDF. (URL: [Link])

  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (URL: [Link])

  • Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed. (URL: [Link])

    • ANALYTICAL METHODS. (URL: [Link])

  • Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid... (URL: [Link])

  • N-Phenylmaleimide - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of water-soluble maleamic acid polymer functionalized with aldehyde groups for paper sizing - ResearchGate. (URL: [Link])

  • Effect of reaction time on yield. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC - NIH. (URL: [Link])

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - NIH. (URL: [Link])

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - NIH. (URL: [Link])

  • Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. - ResearchGate. (URL: [Link])

  • Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid - PubMed. (URL: [Link])

  • Maleamic acid - Wikipedia. (URL: [Link])

  • US20200207710A1 - Method for purifying n-substituted maleimide - Google P
  • 1-naphthyl N-methyl carbamate effect on intra- and extracellular concentrations of arachidonic acid metabolites, and on the chemiluminescence generation by mouse peritoneal macrophages - PubMed. (URL: [Link])

  • EP0393713A1 - Process for the preparation of N-substituted maleimides - Google P
  • Effect of Reaction Time on the Yield of Biodiesel from Neem Seed Oil - ResearchGate. (URL: [Link])

  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google P

Sources

Technical Support Center: Synthesis of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(1--Naphthyl)Maleamic Acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its preparation, ensuring high purity and yield. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your synthetic protocols.

Core Synthesis Pathway

The synthesis of N-(1-Naphthyl)Maleamic Acid is a straightforward nucleophilic acyl substitution reaction where the primary amine (1-naphthylamine) attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.[1][2][3] The reaction is typically conducted under mild conditions.[1]

Synthesis_Pathway MA Maleic Anhydride Product This compound MA->Product + 1-Naphthylamine (Solvent, e.g., Acetic Acid) NA 1-Naphthylamine

Caption: Synthesis of this compound.

Troubleshooting and FAQs

This section addresses the most common challenges encountered during the synthesis and purification of this compound.

Question 1: My final product is off-color (e.g., pink, brown, or yellow) and has a low/broad melting point. What is the likely cause and how can I fix it?

Answer:

Discoloration and poor melting point are classic indicators of impurities. The most common culprits are unreacted starting materials or the formation of side products.

Root Causes & Solutions:

  • Unreacted 1-Naphthylamine: 1-Naphthylamine is prone to oxidation, which can form colored impurities. Even trace amounts left in the final product can cause significant discoloration.

  • Hydrolysis of Maleic Anhydride: Maleic anhydride can react with trace amounts of water in the solvent to form maleic acid.[4][5][6][7] While typically colorless, its presence will depress and broaden the melting point.

  • Side Reactions: At elevated temperatures, side reactions such as unwanted polymerization or subsequent cyclodehydration to the maleimide can occur, introducing impurities.[2][8]

Workflow for Purification:

The most effective method to remove these impurities is recrystallization . The principle of recrystallization is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly.[9] The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the cold solvent.[9]

Purification_Workflow Start Crude, Impure Product (Off-color, low MP) Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Filter Hot Filtration (Optional) (Removes insoluble impurities) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Crystallize Crystal Formation Cool->Crystallize IceBath Cool in Ice Bath (Maximizes yield) Crystallize->IceBath VacuumFilter Vacuum Filtration (Isolate crystals) IceBath->VacuumFilter Wash Wash Crystals with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure this compound (White/light cream, sharp MP) Dry->End

Caption: General recrystallization workflow for purification.

Detailed Recrystallization Protocol:

  • Solvent Selection: The key is finding a solvent where the product has high solubility when hot and low solubility when cold. Based on the polar amide and carboxylic acid groups, polar solvents are a good starting point.[10] An ethanol-water mixture is often effective.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If it doesn't fully dissolve, it may be due to insoluble impurities.

  • Hot Filtration (if necessary): If insoluble material is present, perform a hot gravity filtration to remove it.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it just becomes cloudy (this is the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by immediately placing it in an ice bath can trap impurities.

  • Isolation: Once crystallization at room temperature is complete, place the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove residual solvent.

Solvent SystemRationale for Use
Ethanol/Water Good for compounds with moderate polarity. The product is soluble in hot ethanol and insoluble in cold water, allowing for controlled precipitation.[1][10]
Acetic Acid Often used as the reaction solvent itself. The product may crystallize directly upon cooling.[1]
Acetone/Hexane A good choice if the product is highly soluble in acetone. Hexane acts as an anti-solvent to induce crystallization.[10]
Question 2: My reaction yield is consistently low. What factors could be contributing to this?

Answer:

Low yield can stem from several factors, including incomplete reactions, side reactions that consume starting materials, or mechanical loss during workup.

Root Causes & Solutions:

  • Hydrolysis of Maleic Anhydride: This is a significant competing reaction. Maleic anhydride is highly susceptible to hydrolysis by water, forming maleic acid.[4][5][7] This consumes the anhydride, making it unavailable to react with the amine.

    • Solution: Ensure your solvent is anhydrous. Using a freshly opened bottle of a dry solvent like glacial acetic acid or THF is recommended.[1] Running the reaction under a nitrogen atmosphere can also help prevent atmospheric moisture from entering the reaction.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a slight stoichiometric excess (e.g., 1.1-1.2 equivalents) of maleic anhydride to drive the reaction towards completion and consume all of the more valuable 1-naphthylamine.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 1-naphthylamine spot has disappeared.

  • Product Loss During Workup: Significant amounts of the product can be lost during filtration and transfer steps. More critically, if too much solvent is used during recrystallization, a substantial portion of the product will remain dissolved even after cooling.[9]

    • Solution: Always use the minimum amount of hot solvent necessary for dissolution during recrystallization. Ensure crystals are washed with ice-cold solvent to minimize redissolving the product.

Side_Reactions MA Maleic Anhydride Desired_Rxn Reaction with 1-Naphthylamine MA->Desired_Rxn k₁ Side_Rxn Reaction with Water (H₂O) MA->Side_Rxn k₂ (competing) Product This compound (Desired Product) Desired_Rxn->Product Side_Product Maleic Acid (Impurity) Side_Rxn->Side_Product

Caption: Competing reactions for Maleic Anhydride.

Question 3: How do I properly assess the purity of my final product?

Answer:

A combination of physical and spectroscopic methods should be used to confirm the purity and identity of your this compound.

Analytical MethodPurpose & Expected Result
Melting Point A sharp melting point close to the literature value (approx. 150°C) indicates high purity.[11] Impurities will cause the melting point to be depressed and broaden over a range.
Thin Layer Chromatography (TLC) A pure compound should ideally show a single spot. Compare the crude material to the recrystallized product to visually assess the removal of impurities.[12]
¹H NMR Spectroscopy Confirms the chemical structure. Look for characteristic peaks of the naphthyl group, the vinyl protons of the maleamic acid backbone, and the amide and carboxylic acid protons. The absence of peaks from starting materials confirms purity.[12]
FTIR Spectroscopy Confirms the presence of key functional groups. Expect to see characteristic stretches for N-H (amide), C=O (amide and carboxylic acid), and C=C bonds.[12]

A very pure product is typically a white to light cream-colored crystalline solid.[12]

References

  • Anquan Chemical. (2025, November 25). What Happens When Maleic Anhydride Reacts With Water? Retrieved from [Link]

  • Belguidj, N., et al. (2020). A review on the mechanisms involved in the reaction of maleic anhydride with lipids. OCL. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]

  • Anquan Chemical. (2025, November 25). What Happens When Maleic Anhydride Reacts With Water? - News. Retrieved from [Link]

  • Lorigan, S., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleamic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]

  • Tsou, K. C., Barrnett, R. J., & Seligman, A. M. (1955). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • Murphy, A. S., et al. (2002). Identification, Purification, and Molecular Cloning of N-1-Naphthylphthalamic Acid-Binding Plasma Membrane-Associated Aminopeptidases from Arabidopsis. Plant Physiology. Retrieved from [Link]

Sources

pH and temperature effects on N-(1-Naphthyl)Maleamic Acid stability.

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-NMA-STAB-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(1-Naphthyl)Maleamic Acid. This document provides in-depth technical guidance on the stability of this compound, with a specific focus on the effects of pH and temperature. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and a thorough understanding of this molecule's behavior.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common inquiries regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction whose rate is highly dependent on pH. This results in the formation of 1-naphthylamine and maleic acid.[1][2]

  • Intramolecular Cyclization (Cyclodehydration): Under certain conditions, particularly with dehydrating agents or heat, the molecule can cyclize to form N-(1-Naphthyl)Maleimide.[1][2] This is a water-elimination reaction.

The prevalence of each pathway is dictated by the specific experimental conditions, most notably pH, temperature, and the presence of catalytic species.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH due to the presence of both a carboxylic acid and an amide group.

  • Acidic Conditions (pH < 4): In acidic solutions, the hydrolysis of the amide bond is often accelerated. This is due to intramolecular catalysis by the adjacent carboxylic acid group.[3] The carboxylic acid protonates the amide carbonyl, making it a better leaving group and facilitating nucleophilic attack by water.

  • Neutral Conditions (pH ~7): Maleamic acids generally exhibit greater stability at neutral pH compared to acidic or basic conditions.[4] However, they are not completely inert, and slow hydrolysis can still occur.

  • Alkaline Conditions (pH > 8): In basic solutions, the rate of hydrolysis increases again due to the direct nucleophilic attack of hydroxide ions on the amide carbonyl carbon.

A typical pH-rate profile for a maleamic acid derivative will be a "U" or "V" shape, with the greatest stability observed in the mildly acidic to neutral pH range. The exact pH of maximum stability must be determined experimentally for this compound.

Q3: What is the expected impact of temperature on the degradation rate?

A3: As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound, regardless of the pH. The relationship between temperature and the rate constant of degradation typically follows the Arrhenius equation. Therefore, even at a pH where the compound is relatively stable, elevated temperatures can lead to significant degradation over time. It is crucial to control the temperature in all stability studies.

Q4: I am observing a new, less polar impurity in my HPLC analysis after heating my sample. What could it be?

A4: A common degradation product that is less polar than the parent this compound is the corresponding imide, N-(1-Naphthyl)Maleimide. This is formed through an intramolecular cyclization (dehydration) reaction.[1][2] This process is often favored by heating, especially in the presence of dehydrating agents like acetic anhydride.[1] If you suspect imide formation, you can confirm its identity using mass spectrometry, as it will have a molecular weight corresponding to the loss of one water molecule (18.015 g/mol ) from the parent compound.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and analysis of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak during analysis. 1. Inappropriate pH of mobile phase: The mobile phase may be too acidic or basic, causing on-column degradation. 2. High temperature of the autosampler or column oven. 1. Adjust the mobile phase to a pH between 4 and 6. 2. Use a buffered mobile phase to maintain a consistent pH. 3. Cool the autosampler to 4-8 °C. 4. Perform analyses at the lowest practical column temperature.
Inconsistent results between experimental replicates. 1. Inaccurate pH of buffer solutions. 2. Temperature fluctuations during incubation. 3. Stock solution instability. 1. Always verify the pH of your buffers with a calibrated pH meter after all components have been added. 2. Use a calibrated, stable incubator or water bath. 3. Prepare fresh stock solutions in a suitable, non-reactive solvent (e.g., DMSO, acetonitrile) and store them at low temperature, protected from light. Analyze the stock solution at the beginning and end of the experiment to check for degradation.
Appearance of multiple, unexpected degradation peaks. 1. Oxidative degradation: The sample may be exposed to oxidizing agents or atmospheric oxygen, especially at elevated temperatures. 2. Photodegradation: Exposure to UV or ambient light can induce degradation.1. Degas all solvents and consider blanketing the reaction with an inert gas (e.g., nitrogen or argon). 2. Conduct a forced degradation study with an oxidizing agent (e.g., H₂O₂) to confirm susceptibility (see Protocol 2). 3. Protect all solutions and solid material from light by using amber vials or wrapping them in aluminum foil.[5]

Part 3: Experimental Protocols

As a Senior Application Scientist, I provide these protocols as a robust starting point for your investigations. It is essential to adapt and validate these methods for your specific experimental setup and analytical instrumentation.

Protocol 1: Generating a pH-Rate Profile for this compound Stability

This protocol outlines how to determine the stability of this compound across a range of pH values at a constant temperature.

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Class A volumetric flasks and pipettes.

  • Calibrated pH meter.

  • Constant temperature incubator or water bath (e.g., set to 37°C or 50°C).

  • HPLC system with a UV detector and a suitable C18 column.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in a suitable organic solvent like DMSO or acetonitrile.

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Reaction Initiation:

    • For each pH point, pre-warm the buffer to the desired experimental temperature (e.g., 50°C).

    • Initiate the degradation by adding a small aliquot of the stock solution to the pre-warmed buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the volume of organic solvent from the stock is minimal (e.g., <1%) to avoid altering the buffer's properties.

  • Time-Point Sampling:

    • Immediately after adding the stock solution, take the first sample (t=0).

    • Continue to take samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). The sampling frequency should be adjusted based on the expected degradation rate at each pH.

    • Immediately quench any further degradation in the collected samples, either by cooling on ice or by adding a quenching agent that neutralizes the pH if necessary.

  • HPLC Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent this compound at each time point.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the peak area of the parent compound versus time.

    • The degradation is likely to follow pseudo-first-order kinetics, so the slope of this line will be the negative of the observed rate constant (k_obs).

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Protocol 2: Forced Degradation Study of this compound

This protocol is based on ICH guideline Q1A(R2) and is designed to identify potential degradation products under various stress conditions.[6]

Objective: To investigate the degradation pathways of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • The target degradation is typically 5-20%.[6][7] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.

Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 24 hours).

    • Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M NaOH.[5]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 8 hours).

    • Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M HCl.[5]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified time (e.g., 24 hours), protected from light.[5]

  • Thermal Degradation:

    • Store the stock solution in a tightly sealed vial at an elevated temperature (e.g., 70°C) for a specified time (e.g., 48 hours).

    • Also, expose the solid compound to the same temperature to check for solid-state stability.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[8]

    • A control sample should be wrapped in aluminum foil and placed in the same chamber to exclude light.[5]

Part 4: Visualizations and Data

Diagrams

Hydrolysis_Mechanism

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare NMA Stock Solution (1 mg/mL in ACN/H2O) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Report Identify Degradants & Elucidate Pathways Data->Report

Data Presentation

The following table is a template for summarizing the results from a forced degradation study.

Stress Condition Parameters % Degradation of NMA Number of Degradants Major Degradant (m/z) Proposed Structure
Control N/A< 1%0N/AN/A
Acid Hydrolysis 0.1 M HCl, 60°C, 24he.g., 15%e.g., 2e.g., 144.081-Naphthylamine
Base Hydrolysis 0.1 M NaOH, RT, 8he.g., 18%e.g., 2e.g., 144.081-Naphthylamine
Oxidation 3% H₂O₂, RT, 24he.g., 8%e.g., 1e.g., 257.24Oxidized NMA
Thermal 70°C, 48he.g., 5%e.g., 1e.g., 223.23N-(1-Naphthyl)Maleimide
Photolytic ICH Q1Be.g., 10%e.g., 3[To be determined][To be determined]

Note: The data in this table is illustrative and should be replaced with your experimental findings.

References

  • Google Patents. (1999). US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
  • Google Patents. (2009). US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the acid-catalyzed hydrolysis of maleamic acids. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). pH–rate profiles for the hydrolysis of diacid 1 (circles) and the.... Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. Retrieved from [https://www.researchgate.net/publication/316962383_Synthetic_Studies_of_Maleimide_Derivatives_for_Bioconjugates_Polymers_by_RAFT_polymerization]([Link]_ Polymers_by_RAFT_polymerization)

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Hydrolysis of some N-alkylmaleimides. Retrieved from [Link]

  • PubMed. (1979). Kinetic characterization of N-1-Naphthylphthalamic acid binding sites from maize coleoptile homogenates. Retrieved from [Link]

  • National Institutes of Health. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Retrieved from [Link]

  • PubMed. (2016). Kinetics Study on the Degradation of a Model Naphthenic Acid by ethylenediamine-N,N'-disuccinic Acid-Modified Fenton Process. Retrieved from [Link]

  • Portugaliae Electrochimica Acta. (2012). Kinetic Study of the Degradation of Crystal Violet by K2S2O8. Comparison with Malachite Green. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Auxin Inhibition: N-(1-Naphthyl)phthalamic Acid versus N-(1-Naphthyl)maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, the hormone auxin stands as a central regulator of growth and development, orchestrating processes from cell elongation to organ formation.[1][2] The ability to modulate auxin activity is a powerful tool in both agricultural applications and fundamental research. This guide provides an in-depth comparison of two key auxin inhibitors: the well-established N-(1-Naphthyl)phthalamic acid (NPA) and the structurally related N-(1-Naphthyl)maleamic acid.

While NPA has been a cornerstone of auxin research for decades, comprehensive data on this compound's inhibitory properties is less prevalent. This guide will therefore leverage the extensive knowledge of NPA's mechanism of action and, through principles of structure-activity relationships, offer insights into the potential efficacy and characteristics of this compound as an auxin inhibitor.

The Central Role of Auxin and Its Transport

Auxin's influence is exerted through concentration gradients established and maintained by a sophisticated system of polar auxin transport (PAT).[1] This directional flow from cell to cell is critical for a multitude of developmental processes, including leaf initiation, root development, and tropic responses.[1][3] Disruption of PAT leads to significant developmental abnormalities, making its components prime targets for inhibitory compounds.[4][5]

The key players in PAT are the PIN-FORMED (PIN) family of auxin efflux carriers and the ATP-binding cassette (ABC) transporters of the B family (ABCBs).[6][7] These membrane-localized proteins control the directional movement of auxin out of the cell, and their inhibition is a primary mechanism for many auxin transport inhibitors.

N-(1-Naphthyl)phthalamic Acid (NPA): The Gold Standard Auxin Transport Inhibitor

N-(1-Naphthyl)phthalamic acid, commonly known as NPA, is a synthetic compound that has been instrumental in dissecting the mechanisms of polar auxin transport.[6][8] Initially developed as an herbicide, its potent and specific effects on auxin flow have made it an invaluable research tool.[6]

Mechanism of Action

The precise molecular mechanism of NPA's inhibitory action has been a subject of extensive research and debate.[6][7] While several proteins have been identified as NPA-binding targets, recent evidence strongly suggests that PIN proteins are a bona fide target for NPA.[6][8] Studies have shown that NPA can directly associate with and inhibit the auxin transport activity of PIN proteins.[6][8]

Additionally, NPA has been shown to interact with ABCB transporters, further contributing to its inhibitory effect on auxin efflux.[7] The prevailing model suggests that NPA disrupts the normal function of these transport proteins, leading to an accumulation of auxin within cells and a disruption of the directional flow required for proper plant development.[9]

Experimental Evidence of Efficacy

The effects of NPA on plant development are well-documented. Application of NPA leads to a range of dramatic phenotypes, including:

  • Inhibition of root gravitropism: By disrupting the asymmetric auxin distribution in the root tip, NPA prevents roots from responding to gravity.

  • Disruption of leaf initiation: NPA treatment arrests the formation of new leaves at the shoot apical meristem.[4][5]

  • Formation of fused cotyledons and other organ fusion events: The disruption of auxin gradients can lead to abnormal organogenesis.

  • Stem swelling: Local application of NPA can induce conspicuous swelling due to the accumulation of auxin and subsequent stimulation of cell division and enlargement.[9]

These physiological effects are a direct consequence of the inhibition of polar auxin transport and serve as robust indicators of NPA's efficacy.

This compound: A Structurally Related Potential Inhibitor

This compound shares a significant structural similarity with NPA, featuring the same 1-naphthylamine core. The key difference lies in the acidic moiety, with a maleamic acid group replacing the phthalamic acid group of NPA. This structural analogy suggests that this compound may also exhibit auxin inhibitory activity, likely through a similar mechanism of action.

Postulated Mechanism of Action

Based on structure-activity relationship principles, it is plausible that this compound also targets components of the polar auxin transport machinery.[10] The naphthyl group is known to be important for the binding affinity of these types of inhibitors to their molecular targets.[10] Therefore, it is hypothesized that this compound could interact with and inhibit PIN and/or ABCB auxin transporters.

The difference in the acidic portion of the molecule (maleamic acid vs. phthalamic acid) could influence the binding affinity, specificity, and overall potency of the compound. The maleamic acid group is more flexible than the rigid phthalic acid structure, which could alter its interaction with the binding pocket of the target proteins.

Anticipated Experimental Outcomes

While direct comparative experimental data is limited, we can extrapolate the potential effects of this compound based on its structural similarity to NPA. It is anticipated that effective concentrations of this compound would induce phenotypes characteristic of auxin transport inhibition, such as:

  • Agravitropic root growth.

  • Inhibition of lateral root formation.

  • Arrest of leaf primordia development.

The potency of these effects relative to NPA would need to be determined through direct experimental comparison.

Head-to-Head Comparison: NPA vs. This compound

FeatureN-(1-Naphthyl)phthalamic Acid (NPA)This compound (Inferred)
Common Name NPA, Naptalam[11]-
CAS Number 132-66-1[12][13]6973-77-9[10][14]
Molecular Formula C₁₈H₁₃NO₃[13]C₁₄H₁₁NO₃[14][15]
Molecular Weight 291.3 g/mol [13]241.24 g/mol [14]
Primary Target PIN and ABCB auxin transporters[6][7]Likely PIN and ABCB auxin transporters
Mechanism Inhibition of polar auxin transport[6][12]Postulated inhibition of polar auxin transport
Known Effects Arrests leaf initiation, disrupts gravitropism, causes organ fusion[4][5]Expected to produce similar auxin transport inhibition phenotypes
Research Status Extensively studied and well-characterizedLimited direct research as an auxin inhibitor

Experimental Protocols

To empirically compare the auxin inhibitory activity of N-(1-Naphthyl)phthalamic acid and this compound, a standardized bioassay is essential. The following protocol outlines a common method for assessing the inhibition of polar auxin transport in Arabidopsis thaliana seedlings.

Protocol: Root Gravitropism Assay

This assay measures the effect of the inhibitors on the gravitropic response of seedling roots, a process highly dependent on polar auxin transport.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates

  • N-(1-Naphthyl)phthalamic acid (NPA) stock solution (e.g., 10 mM in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water and DMSO (for control plates)

  • Petri dishes (square or round)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Resuspend seeds in sterile 0.1% agar and sow them in a line on the surface of MS agar plates.

  • Inhibitor Application:

    • Prepare a series of MS agar plates containing a range of concentrations of NPA and this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Include a control plate with DMSO at the same concentration as the highest inhibitor concentration.

  • Germination and Growth:

    • Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Grow for 4-5 days under long-day conditions (16h light / 8h dark) at 22°C.

  • Gravitropic Stimulation:

    • Once the roots have reached a length of approximately 1-2 cm, rotate the plates 90 degrees.

    • Return the plates to the growth chamber.

  • Data Acquisition and Analysis:

    • After 24-48 hours, photograph the plates.

    • Measure the angle of root curvature relative to the new gravity vector for at least 20-30 seedlings per treatment.

    • Calculate the average root curvature and standard deviation for each inhibitor concentration.

    • Compare the dose-response curves for NPA and this compound to determine their relative inhibitory potency.

Visualizing the Molecular Landscape

To better understand the context of this comparison, the following diagrams illustrate the auxin signaling pathway and a conceptual workflow for evaluating auxin inhibitors.

Auxin Signaling Pathway and Points of Inhibition

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_ext Auxin (IAA) AUX1 AUX1/LAX (Influx Carrier) Auxin_ext->AUX1 Influx Auxin_intra Auxin (IAA) AUX1->Auxin_intra PIN PIN Proteins (Efflux Carrier) ABCB ABCB Transporters (Efflux Carrier) Auxin_intra->PIN Efflux Auxin_intra->ABCB Efflux TIR1_AFB TIR1/AFB Receptor Auxin_intra->TIR1_AFB Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes Activates Transcription Transcription AuxinResponsiveGenes->Transcription Inhibitor NPA or N-(1-Naphthyl)maleamic Acid Inhibitor->PIN Inhibition Inhibitor->ABCB Inhibition

Caption: Simplified auxin signaling pathway highlighting the inhibition of efflux carriers.

Experimental Workflow for Inhibitor Comparison

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Seeds Sterilize & Sow Arabidopsis Seeds Germination Germinate and Grow Seedlings Vertically Prep_Seeds->Germination Prep_Plates Prepare MS Agar Plates with Inhibitor Concentrations Prep_Plates->Germination Stimulation Rotate Plates 90° for Gravitropic Stimulus Germination->Stimulation Imaging Image Plates After 24-48 Hours Stimulation->Imaging Measurement Measure Root Curvature Angles Imaging->Measurement Analysis Calculate Averages and Plot Dose-Response Measurement->Analysis Conclusion Compare IC50 Values and Determine Relative Potency Analysis->Conclusion

Caption: Workflow for comparing auxin inhibitor efficacy using a root gravitropism assay.

Conclusion and Future Directions

N-(1-Naphthyl)phthalamic acid remains a cornerstone for studying auxin transport due to its well-documented and potent inhibitory effects. This compound, owing to its structural similarity, presents an intriguing candidate for a novel auxin inhibitor. However, its efficacy, specificity, and potential off-target effects remain to be thoroughly investigated.

Direct comparative studies employing a range of bioassays, including radiolabeled auxin transport assays and developmental phenotype analyses, are necessary to fully characterize the inhibitory profile of this compound. Such research will not only expand the toolkit for plant biologists but may also lead to the development of new agrochemicals with tailored activities. The exploration of structure-activity relationships through the synthesis and testing of related analogs will be crucial in advancing our understanding of the molecular requirements for potent and specific auxin transport inhibition.[16][17]

References

  • Teale, W. D., Paponov, I. A., & Palme, K. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 117(52), 33669-33677. [Link]

  • Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 235-244. [Link]

  • MDPI. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 24(13), 10898. [Link]

  • PhytoTech Labs. (n.d.). N-1-naphthylphthalamic acid (NPA). Retrieved from [Link]

  • Scanlon, M. J. (2003). The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize. Plant Physiology, 133(2), 597-605. [Link]

  • Wikipedia. (n.d.). Auxin. Retrieved from [Link]

  • Saniewski, M., et al. (2021). Mode of Action of 1-Naphthylphthalamic Acid in Conspicuous Local Stem Swelling of Succulent Plant, Bryophyllum calycinum: Relevance to the Aspects of Its Histological Observation and Comprehensive Analyses of Plant Hormones. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 437-451. [Link]

  • Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. [Link]

  • Weijers, D., & Wagner, D. (2016). Auxin: a hormone of its own. Development, 143(10), 1543-1546. [Link]

  • Leyser, O. (2018). Auxin signaling. Plant Physiology, 176(1), 465-479. [Link]

  • Abas, L., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. Proceedings of the National Academy of Sciences, 118(2). [Link]

  • Reinhardt, D., et al. (2000). Regulation of phyllotaxis by polar auxin transport. Nature, 403(6772), 901-904. [Link]

  • Hayashi, K. (2019). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 70, 291-314. [Link]

  • ResearchGate. (n.d.). (PDF) Measurement of auxin transport in Arabidopsis thaliana. Retrieved from [Link]

  • ResearchGate. (n.d.). Naphthylphthalamic acid and the mechanism of polar auxin transport. Retrieved from [Link]

  • Bio-protocol. (n.d.). Auxin transport assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Retrieved from [Link]

  • Novak, O., et al. (2017). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany, 68(18), 5065-5074. [Link]

  • Went, F. W. (1939). Experiments on the Transport of Auxin. Botanical Gazette, 100(3), 465-482. [Link]

  • Katekar, G. F., & Geissler, A. E. (1977). Auxin Transport Inhibitors: IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS. Plant Physiology, 60(6), 826-829. [Link]

  • Parry, G., et al. (2001). Novel Auxin Transport Inhibitors Phenocopy the Auxin Influx Carrier Mutation aux1. Plant Physiology, 126(2), 594-605. [Link]

  • Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

  • Tsou, K. C., et al. (1955). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society, 77(18), 4613-4617. [Link]

  • Tsou, K. C., et al. (1955). Preparation of Some N-(1-Naphthyl)-maleimides as Sulfhydryl Group Reagents. Journal of the American Chemical Society, 77(18), 4613-4617. [Link]

Sources

A Comparative Guide to HPLC Methods for the Quantification of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of reliable and reproducible results. N-(1-Naphthyl)Maleamic Acid (NMA), a crucial building block in organic synthesis and a molecule of interest for its biological activities, requires robust analytical methods for its determination.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of NMA, offering insights into method selection, optimization, and validation. We will explore three distinct reversed-phase HPLC (RP-HPLC) approaches and contrast them with advanced LC-MS/MS techniques, providing supporting experimental data to inform your analytical strategy.

Understanding the Analyte: this compound

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is a balance of sensitivity, selectivity, speed, and compatibility with the sample matrix. Below, we compare three distinct RP-HPLC methods with UV detection, each employing a different strategy for the retention and resolution of this compound.

Method A: Classic Acidified Mobile Phase on a C18 Column

This approach is a workhorse in reversed-phase chromatography, relying on a low pH mobile phase to suppress the ionization of the carboxylic acid group on NMA. This increases its hydrophobicity and enhances retention on a standard C18 column.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): The nonpolar C18 stationary phase provides strong hydrophobic interactions with the naphthyl group of NMA.

  • Mobile Phase (Acetonitrile/Water with TFA): Acetonitrile is a common organic modifier providing good elution strength. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to approximately 2. This ensures that the carboxylic acid group of NMA is fully protonated (in its non-ionized form), leading to sharp, symmetrical peaks and predictable retention.[1]

  • Detection (UV at 254 nm): The naphthyl moiety provides strong UV absorbance, making 254 nm a suitable wavelength for detection, leveraging a common output of mercury lamp detectors.[1]

Method B: Buffered Mobile Phase for pH Control

For enhanced reproducibility and robustness, a buffered mobile phase is often preferred over a simple acidified mobile phase. A phosphate buffer at a pH close to the analyte's pKa can provide consistent retention times and peak shapes, even with slight variations in mobile phase preparation.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A standard C18 column remains a suitable choice.

  • Mobile Phase (Acetonitrile/Phosphate Buffer): A potassium dihydrogen phosphate buffer, adjusted to pH 2.8, offers precise pH control near the lower end of the typical carboxylic acid pKa range.[3][4] This ensures consistent ionization suppression and stable retention, which is critical for validated, routine analyses.

  • Detection (UV at 225 nm): While 254 nm is effective, scanning the UV spectrum of NMA would likely reveal a maximum absorbance (λmax) at a lower wavelength, such as 225 nm, offering potentially higher sensitivity.[3][4]

Method C: High pH Mobile Phase with a Hybrid Stationary Phase

An alternative strategy involves operating at a high pH, where the carboxylic acid is fully ionized. This requires a pH-stable stationary phase and can be advantageous for separating NMA from basic or neutral impurities.

Causality Behind Experimental Choices:

  • Stationary Phase (Hybrid RP18): Columns like the XTerra RP18 are designed to be stable at higher pH ranges. Standard silica-based columns would dissolve under these conditions.

  • Mobile Phase (Acetonitrile/Pyrrolidine Buffer): A pyrrolidine buffer at pH 11.5 ensures the NMA is fully deprotonated and exists as an anion.[5] Retention is still governed by the hydrophobic naphthyl group, but the overall retention time will be shorter compared to low pH methods. This can be useful for rapid analyses.

  • Detection (UV at 214 nm): At this high pH, the chromophore's absorbance may shift. A lower wavelength like 214 nm is often chosen to capture the electronic transitions of the ionized molecule, providing excellent sensitivity.[5]

Performance Data Summary

The following table summarizes the expected performance characteristics of the three HPLC methods based on typical validation parameters for analogous compounds.[3][5][6]

ParameterMethod A (Acidified)Method B (Buffered)Method C (High pH)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmXTerra RP18, 150 x 4.6 mm, 5 µm
Mobile Phase ACN:H₂O (60:40) with 0.1% TFAACN:20mM KH₂PO₄, pH 2.8 (45:55)ACN:50mM Pyrrolidine, pH 11.5 (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 225 nmUV at 214 nm
Retention Time (RT) ~5.2 min~6.8 min~3.5 min
Linearity (r²) >0.999>0.999>0.999
LOD ~0.1 µg/mL~0.05 µg/mL~0.08 µg/mL
LOQ ~0.3 µg/mL~0.15 µg/mL~0.25 µg/mL
Precision (%RSD) < 2%< 1.5%< 2%
Accuracy (% Recovery) 98-102%99-101%98-103%

Experimental Protocols

Detailed Protocol for Method B: Buffered Mobile Phase

This method is recommended for its robustness and reproducibility, making it ideal for routine quality control applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Ultrapure water

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20mM KH₂PO₄ buffer (pH 2.8) in a 45:55 (v/v) ratio.

    • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of NMA reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample containing NMA in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the 25 µg/mL standard solution five times. The %RSD for the peak area should be ≤ 2.0%. The tailing factor for the NMA peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

5. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Inject the sample solutions and determine the concentration of NMA from the calibration curve using the regression equation.

Visualization of Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Buffer + ACN) hplc_system HPLC System Setup (Column, Flow, Temp) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Sample/Standard prep_std->injection prep_sample Sample Preparation (Dissolution & Filtration) prep_sample->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify NMA in Sample chromatogram->quantification calibration->quantification

Caption: Workflow for HPLC quantification of NMA.

Alternative and Advanced Methods

While HPLC-UV is a robust and widely accessible technique, certain applications may benefit from alternative approaches.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution. Any of the HPLC methods described can be adapted to a UPLC format, significantly reducing run times and solvent consumption. This is particularly advantageous for high-throughput screening environments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the gold standard.[7]

Advantages:

  • High Sensitivity: Achieves detection limits in the pg/mL range, far exceeding UV detection.[8]

  • High Selectivity: By monitoring specific mass-to-charge (m/z) transitions (Multiple Reaction Monitoring - MRM), LC-MS/MS can quantify NMA even in the presence of co-eluting impurities.

  • Structural Confirmation: Provides mass information, confirming the identity of the analyte.

Method Considerations:

  • Ionization: NMA, with its acidic proton, is best analyzed in negative electrospray ionization (ESI-) mode.

  • Transitions: A potential MRM transition for NMA ([M-H]⁻) would involve the precursor ion at m/z 240.2 and a characteristic product ion.

  • Matrix Effects: Ion suppression or enhancement from the sample matrix is a key challenge that must be addressed during method development, often through the use of an isotopically labeled internal standard.

Method_Comparison cluster_hplc HPLC-UV Methods cluster_advanced Advanced Methods MethodA Method A (Acidified) MethodB Method B (Buffered) MethodA->MethodB Improved Reproducibility MethodC Method C (High pH) MethodB->MethodC Alternative Selectivity UPLC UPLC-UV MethodB->UPLC Increased Speed LCMS LC-MS/MS UPLC->LCMS Increased Sensitivity

Caption: Logical relationships between analytical methods.

Conclusion

The quantification of this compound can be reliably achieved using several RP-HPLC methods. For routine analysis, a buffered mobile phase at a controlled low pH (Method B) offers the best combination of robustness, reproducibility, and performance. The choice between different methods should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. For trace-level quantification or analysis in complex matrices, transitioning to an LC-MS/MS method is highly recommended. This guide provides the foundational knowledge and comparative data necessary for scientists to select and develop a fit-for-purpose analytical method for this important compound.

References

  • Mei, X., Lu, D., & Yan, X. (2023). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Zobel, F., et al. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. ResearchGate. [Link]

  • Lozano, A., et al. (2012). Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini. Journal of AOAC International, 95(5), 1520-7. [Link]

  • Chen, G., et al. (2014). A modified QuEChERS method for the simultaneous determination of ten plant growth promoters in fruits and vegetables by liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(18), 7158-7165. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Daina, A., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecular Informatics, 32(4), 323-330. [Link]

  • Sulaiman, S. T., & Bashir, W. A. (1984). Spectrophotometric determination of N-(1-naphthyl)ethylenediamine in aqueous solution by coupling with diazotised 4-aminoacetophenone. Analyst, 109(10), 1409-1410. [Link]

  • Mei, X., Lu, D., & Yan, X. (2023). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. ResearchGate. [Link]

  • Khan, M., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(5), 453-457. [Link]

  • Jarjees, I. A. (2009). Spectrophotometric Determination of 1-Naphthylamine - Application to Sea and River Waters. Rafidain Journal of Science, 20(1), 1-10. [Link]

  • Jarjees, I. A. (2009). Spectrophotometric Determination of 1-Naphthylamine - Application to Sea and River Waters. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. [Link]

  • Amritkar, P. (2012). I want to analyse 1-naphthyl acetic acid using LC MSMS. ResearchGate. [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • da Silva, J. K. R., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Colombiana de Ciencias Químico-Farmacéuticas, 53(1). [Link]

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A Comparative Guide to the Chromatographic Purity Validation of N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for N-(1-Naphthyl)Maleamic Acid

This compound (C₁₄H₁₁NO₃) is a significant organic compound, serving as a key intermediate in the synthesis of agrochemicals and as a scaffold for potential pharmaceutical agents due to its biological activity, particularly its interaction with the auxin pathway in plants.[1] Given its application in regulated industries, ensuring the purity of this compound is not merely a matter of quality control; it is a prerequisite for guaranteeing reproducible results in research, ensuring efficacy in agricultural applications, and meeting stringent safety standards in drug development.

This guide provides a comprehensive comparison of chromatographic methods for the validation of this compound purity. It is designed for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-tested protocols. We will explore the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), providing the scientific rationale behind method selection and validation to ensure trustworthy and accurate purity assessments.

The Analytical Challenge: Potential Impurities

The purity profile of this compound is intrinsically linked to its synthesis and stability. The most common synthesis route involves the reaction of 1-naphthylamine with maleic anhydride.[1][2] This process can introduce several potential impurities:

  • Starting Materials: Unreacted 1-naphthylamine and maleic anhydride.

  • By-products: Hydrolysis of the maleamic acid can yield maleic acid.[1] Additionally, cyclodehydration can lead to the formation of the corresponding N-(1-Naphthyl)Maleimide, a common side reaction.[1][3]

  • Degradation Products: The compound may degrade under specific light, heat, or pH conditions.

An effective analytical method must be able to separate the active compound from these and other unknown impurities, demonstrating specificity and sensitivity.

Chromatographic Strategies: A Comparative Overview

Chromatography is the cornerstone of purity analysis, separating mixture components based on their differential distribution between a stationary and a mobile phase.[4] For this compound, three techniques are particularly relevant, each offering a unique balance of resolution, speed, and analytical focus.

Method Primary Application Key Advantages Limitations
HPLC Quantitative purity assay, impurity profilingHigh resolution, high sensitivity, precise quantification, automation-friendlyHigher cost, more complex instrumentation
TLC Rapid purity screening, reaction monitoringFast, inexpensive, simple, multiple samples analyzed simultaneouslyPrimarily qualitative/semi-quantitative, lower resolution
GC Analysis of volatile impuritiesExcellent for volatile/semi-volatile compounds (e.g., naphthalene)Unsuitable for non-volatile, thermally labile compounds like the parent acid

In-Depth Method Comparison & Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][6] All protocols described below are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for parameters like accuracy, precision, specificity, linearity, and range.[5][7][8][9]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle: Reversed-phase HPLC is the premier choice for analyzing this compound due to its non-volatile and polar nature. The molecule's naphthalene ring provides a strong chromophore, making UV detection highly effective. A C18 column, with its non-polar stationary phase, is ideal for retaining and separating aromatic compounds from more polar or non-polar impurities when used with a polar mobile phase.[10][11][12]

Experimental Rationale:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic interactions with the naphthyl group, providing excellent retention.[13]

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that allows for the elution of retained compounds.[11] The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the aqueous phase is critical. It suppresses the ionization of the carboxylic acid group on the maleamic acid moiety, leading to a more consistent retention time and sharper peak shape.

  • Detection: The naphthyl group exhibits strong UV absorbance. A detection wavelength around 254 nm is a good starting point, as it provides high sensitivity for aromatic systems.[10]

HPLC_Validation_Workflow cluster_Plan 1. Planning & Development cluster_Execution 2. Parameter Validation cluster_Report 3. Documentation Plan Define Analytical Requirements (ICH Q2) MethodDev Develop HPLC Method (Column, Mobile Phase, Detector) Plan->MethodDev Specificity Specificity (Peak Purity, Resolution) MethodDev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Precision->LOD_LOQ Report Compile Validation Report LOD_LOQ->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC method validation.

  • Chromatographic System: HPLC with a gradient pump, UV-Vis detector, and autosampler.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for analysis.

Parameter Result ICH Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.01 - 0.2 mg/mL-
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (RSD) Repeatability: 0.45%Intermediate: 0.82%≤ 2%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Specificity Peak is spectrally pure; baseline resolved from impurities.Peak should be free of co-eluting peaks.
Thin-Layer Chromatography (TLC): Rapid Screening

Principle: TLC is an excellent, low-cost method for quickly assessing purity, identifying the presence of major impurities, and monitoring reaction progress.[4][14][15] The separation occurs on a thin layer of adsorbent material, typically silica gel.[14] The distance a compound travels up the plate (its Retardation factor, or Rf) is dependent on its polarity and the polarity of the solvent system.[16]

Experimental Rationale:

  • Stationary Phase: Silica gel is a polar stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate) is used. The carboxylic acid group in this compound makes it quite polar, so it will not move far up the plate in a purely non-polar solvent. Adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape by preventing streaking caused by the acidic nature of the analyte.[14]

  • Visualization: The naphthyl group is UV-active, so the primary visualization method is a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.

  • Plate: Silica gel 60 F₂₅₄ aluminum-backed plate.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or acetone to a concentration of ~1-2 mg/mL.

  • Spotting: Using a microcapillary tube, spot a small amount of the solution onto the pencil baseline drawn ~1 cm from the bottom of the plate.[14]

  • Developing Solvent (Mobile Phase): A mixture of Hexane:Ethyl Acetate:Acetic Acid (e.g., 60:40:1 v/v/v). The optimal ratio may require some experimentation.

  • Development: Place the plate in a developing chamber containing the solvent. The solvent level must be below the baseline.[14] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for the main spot and any impurities.

Gas Chromatography (GC): A Specialized Tool for Volatile Impurities

Principle: GC is the ideal method for separating and quantifying volatile and semi-volatile compounds.[17][18] this compound itself is not suitable for GC analysis because it is non-volatile and would likely decompose at the high temperatures of the GC inlet. However, GC is exceptionally useful for quantifying residual volatile starting materials, such as naphthalene (which can be present in the 1-naphthylamine starting material).

Experimental Rationale:

  • Technique: A headspace or direct injection GC method with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is appropriate.[19][20][21]

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable for separating aromatic hydrocarbons like naphthalene.

  • Analysis: The sample of this compound is dissolved in a suitable solvent, and the analysis focuses on the retention time corresponding to naphthalene or other potential volatile impurities.

  • Chromatographic System: GC with an FID detector and a split/splitless inlet.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program:

    • Initial Temp: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 min.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Accurately weigh a larger amount of the sample (e.g., 100 mg) and dissolve it in a solvent known to be free of naphthalene (e.g., high-purity toluene). This concentrates any potential volatile impurities for detection.

Method Selection Guide: Choosing the Right Tool

The choice of method depends entirely on the analytical objective.

Method_Selection Start What is the Analytical Goal? Goal_Quant Precise Quantification of Purity / Impurities? Start->Goal_Quant Goal_Screen Rapid Screening or Reaction Monitoring? Start->Goal_Screen Goal_Volatile Analysis of Volatile Starting Materials? Start->Goal_Volatile Method_HPLC Use HPLC-UV Goal_Quant->Method_HPLC Yes Method_TLC Use TLC Goal_Screen->Method_TLC Yes Method_GC Use GC-FID/MS Goal_Volatile->Method_GC Yes

Caption: Decision tree for selecting a chromatographic method.

  • For final product release and regulatory submission: A fully validated HPLC method is mandatory for an accurate purity assay and impurity profile.

  • For in-process checks or rapid confirmation of identity: TLC is the most efficient and cost-effective choice.

  • For quality control of starting materials or to investigate specific volatile impurities: GC is the targeted and appropriate technique.

Conclusion

The validation of this compound purity requires a multi-faceted chromatographic approach. While HPLC stands as the definitive method for quantitative analysis, TLC and GC serve indispensable roles for rapid screening and specialized impurity testing, respectively. By understanding the principles, strengths, and practical application of each technique, scientists can design and implement a robust, scientifically sound validation strategy. This ensures the quality and reliability of this compound, supporting its successful application in research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available from: [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC . Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Determination of Naphthalene Content by Gas Chromatography . Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. Available from: [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products . Journal of the Indian Chemical Society. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . Axion Labs. Available from: [Link]

  • GC columns as micro-air samplers for the quantitative analysis of naphthalene vapours . Analytical Methods. Available from: [Link]

  • Simple analysis of naphthalene in human whole blood and urine by headspace capillary gas chromatography with large volume injection . ResearchGate. Available from: [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC) . University of Toronto. Available from: [Link]

  • Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters . Journal of Mass Spectrometry. Available from: [Link]

  • Thin Layer Chromatography Analysis of Organic Acids in Maize (Zea mays L.) Plants under Al and Zn Toxicity . Science Alert. Available from: [Link]

  • Analysis of naphthalene residues in textile samples by GC-FID using sol-gel-derived SPME fiber . ResearchGate. Available from: [Link]

  • Thin Layer Chromatography (TLC) . University of Colorado Boulder, Department of Chemistry. Available from: [Link]

  • Thin Layer Chromatography . Chemistry LibreTexts. Available from: [Link]

  • Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization . ResearchGate. Available from: [Link]

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A Comparative Guide to the Reactivity of N-Aryl Maleamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of various N-aryl maleamic acids. Understanding the factors that govern the reactivity of these compounds is crucial for their application in fields ranging from polymer chemistry to the development of antibody-drug conjugates (ADCs). This guide moves beyond a simple recitation of facts to explain the underlying principles that dictate experimental outcomes, empowering you to make informed decisions in your research.

Introduction: The Versatile N-Aryl Maleamic Acid

N-aryl maleamic acids are fascinating molecules that serve as precursors to N-aryl maleimides, a class of compounds widely used as Michael acceptors in bioconjugation and as building blocks in polymer synthesis. The reactivity of an N-aryl maleamic acid is primarily defined by the rate and efficiency of its intramolecular cyclization to the corresponding maleimide. This cyclization is a dehydration reaction that is influenced by a variety of factors, most notably the electronic and steric properties of the substituents on the aryl ring. A deeper understanding of these effects allows for the fine-tuning of reactivity for specific applications.

The Cyclization of N-Aryl Maleamic Acids: A Mechanistic Overview

The conversion of an N-aryl maleamic acid to its corresponding maleimide is not a simple, one-step process. It is generally accepted that the reaction, when mediated by a dehydrating agent such as acetic anhydride, proceeds through a mixed anhydride intermediate. From this intermediate, two cyclization pathways are possible:

  • N-Acylation: Intramolecular attack by the amide nitrogen on the carbonyl carbon of the mixed anhydride leads to the formation of the thermodynamically stable N-aryl maleimide .

  • O-Acylation: Intramolecular attack by the amide oxygen on the carbonyl carbon of the mixed anhydride results in the formation of the kinetically favored but less stable N-aryl isomaleimide . The isomaleimide can then rearrange to the more stable maleimide.

The interplay between these pathways is influenced by the electronic nature of the N-aryl substituent.

G cluster_0 N-Aryl Maleamic Acid Cyclization N-Aryl Maleamic Acid N-Aryl Maleamic Acid Mixed Anhydride Intermediate Mixed Anhydride Intermediate N-Aryl Maleamic Acid->Mixed Anhydride Intermediate + Acetic Anhydride N-Aryl Isomaleimide (Kinetic Product) N-Aryl Isomaleimide (Kinetic Product) Mixed Anhydride Intermediate->N-Aryl Isomaleimide (Kinetic Product) O-Acylation (Kinetically Favored) N-Aryl Maleimide (Thermodynamic Product) N-Aryl Maleimide (Thermodynamic Product) Mixed Anhydride Intermediate->N-Aryl Maleimide (Thermodynamic Product) N-Acylation (Thermodynamically Favored) N-Aryl Isomaleimide (Kinetic Product)->N-Aryl Maleimide (Thermodynamic Product) Rearrangement

Caption: Reaction pathways for the cyclization of N-aryl maleamic acids.

Comparing Reactivity: The Influence of Electronic and Steric Effects

The rate of cyclization of N-aryl maleamic acids is profoundly influenced by the nature of the substituents on the aryl ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: A Quantitative Perspective

The electronic nature of a substituent on the aryl ring alters the nucleophilicity of the amide nitrogen and the stability of the transition state during cyclization. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity and generally accelerating the rate of cyclization. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nitrogen, slowing down the cyclization.

This relationship can be quantitatively described by the Hammett equation :

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction with a substituted aryl group.

  • k₀ is the rate constant for the unsubstituted (phenyl) reactant.

  • σ is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

Table 1: Predicted Relative Cyclization Rates of para-Substituted N-Aryl Maleamic Acids Based on Electronic Effects

Substituent (X)Hammett Constant (σp)Predicted Relative Rate (kX/kH)
-OCH₃-0.27Fastest
-CH₃-0.17Faster
-H0.00Reference
-Cl0.23Slower
-NO₂0.78Slowest

This table is a qualitative prediction based on Hammett principles. Actual rate constants would need to be determined experimentally.

Steric Effects: The Role of Bulk and Conformation

Steric hindrance from bulky substituents, particularly in the ortho position of the aryl ring, can significantly decrease the rate of cyclization.[2] This is due to non-bonded interactions that destabilize the transition state of the intramolecular reaction.

A study on the cyclization of N-aryl-2-(2-aminophenyl)alkylamides demonstrated the profound impact of what was termed "stereopopulation control," where steric bulk influences the population of the reactive conformer.[3] Increasing the steric bulk adjacent to the reacting amide group led to a dramatic decrease in the cyclization rate.[3] For instance, the relative pseudo-first-order rate coefficients for cyclization at pH 6.6 for compounds with increasing steric hindrance were found to be 800, 9, and 1, respectively.[3]

Table 2: Predicted Impact of Steric Hindrance on the Cyclization of N-Aryl Maleamic Acids

N-Aryl Maleamic AcidNature of SubstituentPredicted Relative Rate
N-phenylmaleamic acidUnsubstitutedFastest
N-(2-methylphenyl)maleamic acidSmall ortho-substituentSlower
N-(2,6-dimethylphenyl)maleamic acidTwo ortho-substituentsSlowest

This table provides a qualitative prediction. Experimental verification is necessary to quantify the steric effects.

Experimental Protocol for a Comparative Kinetic Study of N-Aryl Maleamic Acid Cyclization

To objectively compare the reactivity of different N-aryl maleamic acids, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a comparative kinetic study.

Synthesis of N-Aryl Maleamic Acids

A series of N-aryl maleamic acids with varying para and ortho substituents should be synthesized to investigate electronic and steric effects, respectively.

Step-by-Step Synthesis:

  • Dissolution: Dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Slowly add a solution of the desired substituted aniline (1.0 eq.) in the same solvent to the maleic anhydride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The N-aryl maleamic acid will typically precipitate out of the solution. The reaction time can vary from a few minutes to several hours depending on the reactivity of the aniline.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Purification: Wash the product with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of each N-aryl maleamic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Cyclization

The rate of cyclization can be monitored by following the disappearance of the starting maleamic acid or the appearance of the maleimide product over time using techniques like ¹H NMR spectroscopy or HPLC.

G cluster_1 Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions of N-Aryl Maleamic Acids and Acetic Anhydride/Catalyst B Initiate Reaction in a Thermostated NMR Tube or Vial A->B C Acquire Data at Regular Time Intervals (e.g., NMR spectra or HPLC chromatograms) B->C D Integrate Peaks of Reactant and/or Product C->D E Plot ln([Reactant]) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k) from the Slope E->F

Caption: Workflow for the kinetic analysis of N-aryl maleamic acid cyclization.

Detailed Protocol for ¹H NMR Kinetic Study:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the N-aryl maleamic acid in a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the reaction conditions.

  • Temperature Equilibration: Place the NMR tube in the NMR spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 60 °C).

  • Reaction Initiation: Inject a solution of the dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate) into the NMR tube.

  • Data Acquisition: Immediately start acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic peaks for the vinyl protons of the maleamic acid and the maleimide.

    • Integrate the area of the reactant peak relative to the internal standard at each time point.

    • Plot the natural logarithm of the reactant concentration (ln[Maleamic Acid]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).

  • Comparison: Repeat the experiment for each N-aryl maleamic acid under identical conditions to obtain a set of comparable rate constants.

Conclusion

The reactivity of N-aryl maleamic acids in their cyclization to N-aryl maleimides is a nuanced process governed by a combination of electronic and steric factors. Electron-donating groups on the aryl ring generally accelerate the reaction, while electron-withdrawing groups and steric hindrance, particularly at the ortho position, retard it. By understanding these principles and employing rigorous experimental methodologies, researchers can select or design N-aryl maleamic acids with tailored reactivity profiles to meet the specific demands of their applications, from advanced materials to life-saving therapeutics.

References

  • Sykes, B. M., et al. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-342. [Link]

  • Martinez, E., & Newcomb, M. (2006). Rate constants for anilidyl radical cyclization reactions. The Journal of Organic Chemistry, 71(2), 557-561. [Link]

  • Combellas, C., et al. (2009). Steric effects in the reaction of aryl radicals on surfaces. Langmuir, 25(1), 286-293. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • Popa, M. I., et al. (2011). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 56(1), 89-95. [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Matysiak, B. M., Monreal Santiago, G., & Otto, S. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry–A European Journal, 28(36), e202200551. [Link]

  • Yahia, W., et al. (2015). Experimental and theoretical investigation of the intramolecular cyclisation of N-(benzoxazolinon-6-Yl) Maleimide derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 853-858. [Link]

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A Comparative Guide to the Efficacy of N-(1-Naphthyl)Maleamic Acid and Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N-(1-Naphthyl)Maleamic Acid (NMA) with other principal classes of plant growth regulators (PGRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic insights with field-proven experimental data to offer a comprehensive understanding of NMA's efficacy and potential applications in plant science.

Introduction: The Landscape of Plant Growth Regulation

Plant growth regulators are pivotal in orchestrating the complex processes of plant development, from seed germination to senescence. These molecules, often active at low concentrations, can modulate cell division, elongation, and differentiation, thereby influencing overall plant architecture and yield. The primary classes of PGRs include auxins, gibberellins, cytokinins, abscisic acid, and ethylene.

This compound is a synthetic organic compound that has demonstrated significant biological activity as a plant growth regulator.[1] Structurally related to the auxin family, NMA's primary mechanism of action is believed to involve the modulation of the auxin signaling pathway, which is fundamental to numerous physiological processes in plants, including cell elongation and division.[1] This guide will objectively compare the efficacy of NMA, often using the well-researched auxin 1-naphthaleneacetic acid (NAA) as a functional analogue due to the limited direct comparative data on NMA, against other major PGRs in key developmental processes.

Mechanistic Deep Dive: Signaling Pathways in Plant Growth Regulation

Understanding the signaling pathways of different PGRs is crucial to appreciating their distinct and sometimes overlapping effects.

The Auxin Pathway: The Realm of NMA

NMA, as an auxin-like compound, is presumed to influence the canonical auxin signaling pathway. This pathway is a cornerstone of plant development, regulating processes like apical dominance, root initiation, and fruit development.[2]

The core of the nuclear auxin signaling pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3] In the absence of auxin, Aux/IAA proteins bind to and repress the activity of ARFs.[2][3] When auxin is present, it acts as a "molecular glue," facilitating the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors.[2][4] This frees the ARFs to activate the transcription of auxin-responsive genes, triggering a cascade of developmental events.[2]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., NMA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of Auxin Degradation 26S Proteasome Degradation TIR1_AFB->Degradation Targets for ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Degradation ARE Auxin Response Element (Promoter) ARF->ARE Binds to Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes Activates Developmental Responses Developmental Responses Auxin_Response_Genes->Developmental Responses

Figure 1: Simplified diagram of the nuclear auxin signaling pathway.

The Gibberellin Pathway: Promoting Growth and Germination

Gibberellins (GAs) are crucial for processes such as seed germination, stem elongation, and flowering.[5][6] The GA signaling pathway operates through a derepression mechanism. In the absence of GA, DELLA proteins act as repressors of growth by binding to and inactivating transcription factors like PHYTOCHROME-INTERACTING FACTORS (PIFs).[7] The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), promotes the formation of a GA-GID1-DELLA complex.[5] This complex is recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and degradation of the DELLA protein by the 26S proteasome.[6][7] The removal of DELLA proteins allows PIFs and other transcription factors to promote the expression of GA-responsive genes.[7]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA Binds in presence of GA SCF_SLY1_GID2 SCF-SLY1/GID2 (E3 Ligase) GID1->SCF_SLY1_GID2 Recruits PIF PIF Transcription Factor DELLA->PIF Represses DELLA->SCF_SLY1_GID2 Degradation 26S Proteasome Degradation DELLA->Degradation GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes Activates Growth & Germination Growth & Germination GA_Response_Genes->Growth & Germination SCF_SLY1_GID2->Degradation Targets for

Figure 2: Overview of the gibberellin signaling pathway.

The Cytokinin Pathway: Regulating Cell Division

Cytokinins are central to the regulation of cell division and shoot formation.[8] Their signaling is mediated through a two-component system, similar to those found in bacteria.[9][10] Cytokinin binds to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors in the endoplasmic reticulum membrane, leading to their autophosphorylation.[8][11] The phosphate group is then transferred to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which translocate to the nucleus.[11] In the nucleus, AHPs phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs).[11] Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which act as negative regulators of the pathway.[8][11]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK Receptor Cytokinin->AHK_Receptor Binds AHP AHP AHK_Receptor->AHP Phosphorylates AHP_n AHP AHP->AHP_n Translocates Type_B_ARR Type-B ARR AHP_n->Type_B_ARR Phosphorylates Cytokinin_Response_Genes Cytokinin-Responsive Genes Type_B_ARR->Cytokinin_Response_Genes Activates Type_A_ARR Type-A ARR (Negative Regulator) Cytokinin_Response_Genes->Type_A_ARR Induces Cell Division & Shoot Formation Cell Division & Shoot Formation Cytokinin_Response_Genes->Cell Division & Shoot Formation Type_A_ARR->AHK_Receptor Inhibits

Figure 3: The cytokinin two-component signaling pathway.

Comparative Efficacy in Key Developmental Processes

The following sections provide a comparative analysis of NMA (represented by NAA data where specified) and other PGRs on critical aspects of plant development, supported by experimental protocols.

Seed Germination

Seed germination is a critical first step in the plant life cycle and is tightly regulated by hormonal balances, primarily between gibberellins (promotive) and abscisic acid (inhibitory).[12]

  • NMA/NAA: Auxins like NAA can positively influence seed germination and seedling establishment, particularly under stress conditions. For example, priming soybean seeds with NAA has been shown to enhance germination percentage and seedling establishment under drought stress by improving antioxidant capacity and nutrient mobilization.[13][14]

  • Gibberellins (GA): GAs are well-established promoters of seed germination.[5] They can overcome seed dormancy and stimulate the production of hydrolytic enzymes that break down stored food reserves in the endosperm.[12]

  • Cytokinins: The role of cytokinins in seed germination is less direct compared to GAs. They are more involved in the subsequent growth and development of the seedling.

Table 1: Comparative Efficacy on Seed Germination

Plant Growth RegulatorTypical Effective ConcentrationPrimary Effect on GerminationSupporting Evidence
NMA (as NAA) 5 µM (for seed priming)Enhances germination and seedling establishment, especially under stress.[13]Increased germination percentage in soybean under drought.[13][14]
Gibberellic Acid (GA₃) 100 - 1000 ppmBreaks dormancy and promotes rapid and uniform germination.[5]Widely used to overcome dormancy in various plant species.[5]
Cytokinins (e.g., Kinetin) 0.1 - 10.0 mg/LGenerally not a primary germination promoter; more influential on subsequent seedling development.Primarily stimulates cell division in developing seedlings.

This protocol outlines a method for comparing the effects of different PGRs on the germination rate of a model plant species like Arabidopsis thaliana.

Seed_Germination_Protocol start Start sterilize Surface sterilize seeds (e.g., with ethanol and bleach) start->sterilize prepare_media Prepare sterile agar medium containing different PGR treatments (e.g., NMA, GA₃, Cytokinin, Control) sterilize->prepare_media sow_seeds Sow sterilized seeds on the prepared media plates prepare_media->sow_seeds stratify Stratify seeds at 4°C for 2-4 days (if required for the species) sow_seeds->stratify incubate Incubate plates in a growth chamber with controlled light and temperature stratify->incubate record_data Record the number of germinated seeds daily for a defined period (e.g., 7-10 days) incubate->record_data calculate_rate Calculate germination percentage for each treatment record_data->calculate_rate end End calculate_rate->end

Figure 4: Workflow for a comparative seed germination assay.

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.[9]

  • Media Preparation: Prepare a basal salt medium (e.g., Murashige and Skoog) solidified with agar. Autoclave the medium and cool it to approximately 50-60°C before adding filter-sterilized stock solutions of the PGRs to achieve the desired final concentrations. Pour the media into sterile petri dishes.

  • Seed Sowing: Under a laminar flow hood, evenly plate the sterilized seeds on the surface of the solidified media.

  • Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 2-4 days.[9]

  • Incubation: Transfer the plates to a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).[9]

  • Data Collection: Record the number of germinated seeds (defined by radicle emergence) daily for 7-10 days.[2]

  • Analysis: Calculate the final germination percentage for each treatment: (Total germinated seeds / Total seeds sown) x 100.[7]

Root Development

Root architecture is critical for nutrient and water uptake. Auxins are the primary regulators of root development, promoting both primary root elongation at low concentrations and the formation of lateral and adventitious roots.

  • NMA/NAA: As auxin analogues, NMA and NAA are expected to strongly influence root development. NAA is known to stimulate lateral root formation, even at concentrations that may inhibit primary root growth.[15][16]

  • Gibberellins (GA): GAs generally have a less pronounced direct effect on root development compared to auxins.

  • Cytokinins: Cytokinins often have an inhibitory effect on primary root growth and lateral root formation, acting antagonistically to auxins in this context.

Table 2: Comparative Efficacy on Root Development

Plant Growth RegulatorTypical Effective ConcentrationPrimary Effect on Root DevelopmentSupporting Evidence
NMA (as NAA) 0.01 - 10 µMPromotes lateral and adventitious root formation; can inhibit primary root elongation at higher concentrations.[16]Increased number of lateral roots in various plant species.[15][16]
Gibberellic Acid (GA₃) 1 - 10 µMMinor direct role; can indirectly influence root growth through effects on overall plant development.Limited direct evidence for a primary role in root initiation.
Cytokinins (e.g., Kinetin) 0.1 - 10.0 mg/LInhibits primary root elongation and lateral root formation.Antagonistic interaction with auxin in root meristem maintenance.

This protocol describes a method to quantify the effects of PGRs on primary root length and lateral root density in seedlings.

Root_Development_Protocol start Start germinate_seeds Germinate seeds on PGR-free medium start->germinate_seeds transfer_seedlings Transfer seedlings of uniform size to vertical agar plates with different PGR treatments germinate_seeds->transfer_seedlings incubate_vertical Incubate plates vertically in a growth chamber to allow roots to grow along the agar surface transfer_seedlings->incubate_vertical scan_plates Scan the plates at regular intervals (e.g., every 2-3 days) incubate_vertical->scan_plates measure_roots Use image analysis software (e.g., ImageJ) to measure primary root length and count lateral roots scan_plates->measure_roots calculate_density Calculate lateral root density (number of lateral roots per unit of primary root length) measure_roots->calculate_density end End calculate_density->end

Figure 5: Workflow for assessing seedling root development.

Step-by-Step Methodology:

  • Seedling Preparation: Germinate seeds on a PGR-free basal salt medium as described in the seed germination assay.

  • Transfer to Treatment Plates: Once the radicle has emerged and the cotyledons have expanded (typically 4-5 days post-germination), transfer seedlings of uniform size to square petri dishes containing the treatment media. Place the seedlings near the top of the plate.

  • Vertical Incubation: Seal the plates and place them in a vertical orientation in a growth chamber to allow the roots to grow downwards along the surface of the agar.

  • Imaging: At regular intervals (e.g., daily or every other day), scan the plates using a flatbed scanner to capture high-resolution images of the developing root systems.

  • Image Analysis: Use image analysis software such as ImageJ to measure the length of the primary root.[11] The number of emerged lateral roots can be counted manually from the images.

  • Data Analysis: For each treatment, calculate the average primary root length and the lateral root density (number of lateral roots divided by the length of the primary root).

Flowering Time

The transition from vegetative growth to flowering is a critical developmental switch that is influenced by a complex network of genetic and environmental factors, including hormones.

  • NMA/NAA: Auxins can influence flowering time, although their role is often considered secondary to other pathways. Some studies suggest that auxin transport is necessary for proper floral organ development.[17] However, high concentrations of auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA), a compound related to NMA, can delay flowering.[18]

  • Gibberellins (GA): GAs are major promoters of flowering, particularly in long-day plants. They act by upregulating the expression of key floral integrator genes like FLOWERING LOCUS T (FT).

  • Cytokinins: Cytokinins can also promote flowering, but their effect is often dependent on the species and environmental conditions.

Table 3: Comparative Efficacy on Flowering Time

Plant Growth RegulatorTypical Application MethodPrimary Effect on Flowering TimeSupporting Evidence
NMA (as NPA) Media amendment or foliar sprayCan delay flowering, likely through disruption of auxin transport.[18]Application of NPA can mimic the late-flowering phenotype of certain mutants.[18]
Gibberellic Acid (GA₃) Foliar spray or media amendmentPromotes the transition to flowering, especially under non-inductive conditions.Overcomes the late-flowering phenotype of GA-deficient mutants.[19]
Cytokinins (e.g., BAP) Media amendment or foliar sprayCan promote flowering, but effects are context-dependent.Interacts with other signaling pathways to influence floral induction.

This protocol details a method for assessing the impact of PGRs on the flowering time of a model plant like Arabidopsis thaliana.

Flowering_Time_Protocol start Start sow_and_grow Sow seeds in soil and grow under controlled photoperiod conditions (e.g., long day or short day) start->sow_and_grow apply_pgr Apply PGR treatments at a specific developmental stage (e.g., via foliar spray or soil drench) sow_and_grow->apply_pgr monitor_bolting Monitor plants daily for the emergence of the inflorescence (bolting) apply_pgr->monitor_bolting record_bolting_day Record the number of days from sowing to bolting monitor_bolting->record_bolting_day count_leaves At the time of bolting, count the total number of rosette leaves record_bolting_day->count_leaves analyze_data Compare the days to bolting and total leaf number across different treatments count_leaves->analyze_data end End analyze_data->end

Figure 6: Workflow for evaluating the effect of PGRs on flowering time.

Step-by-Step Methodology:

  • Plant Growth: Sow seeds in pots containing a suitable soil mix and grow them in a controlled environment chamber with a defined photoperiod (e.g., long days: 16 hours light / 8 hours dark).[20][21]

  • PGR Application: Apply the different PGR treatments at a consistent developmental stage (e.g., when the fourth rosette leaf is visible). Application can be done via a foliar spray or by drenching the soil.

  • Data Collection:

    • Days to Bolting: Monitor the plants daily and record the number of days from sowing until the inflorescence stem is 1 cm tall.[3]

    • Total Leaf Number: At the time of bolting, count the total number of rosette leaves. This provides a measure of developmental stage at the floral transition.[3][20]

  • Data Analysis: Compare the average days to bolting and the average total leaf number for each treatment group against the control group to determine if the PGRs promote or delay flowering.

Fruit Thinning

In many fruit crops, excessive fruit set can lead to smaller, lower-quality fruits and can induce biennial bearing. Chemical thinning is a common horticultural practice to manage crop load.

  • NMA/NAA: NAA is a widely used and potent chemical thinner for fruits like apples and citrus.[1][15] It induces the abscission of a portion of the developing fruitlets, leading to improved size and quality of the remaining fruit.[1] The effectiveness of NAA is highly dependent on concentration, timing of application, and environmental conditions.[1]

  • Other PGRs: Other compounds like 6-benzyladenine (a cytokinin) and ethephon (an ethylene-releasing agent) are also used for fruit thinning, sometimes in combination with NAA.

Table 4: Comparative Efficacy in Fruit Thinning (Apple)

Plant Growth RegulatorTypical Application ConcentrationApplication Timing (relative to bloom)Efficacy
NMA (as NAA) 2.5 - 20 ppmPetal fall to when fruitlets are 7-12 mm in diameter.[15]Potent thinner, but risk of over-thinning and pygmy fruit formation at high concentrations or high temperatures.[1][15]
6-Benzyladenine (6-BA) 75 - 150 ppmWhen fruitlets are 5-15 mm in diameter.Effective thinner, can also improve fruit size through cell division.
Carbaryl 1 pint - 1 quart per 100 gallonsPetal fall to when fruitlets are 18 mm in diameter.Mild and versatile thinner with a lower risk of over-thinning.[15]

Conclusion and Future Directions

This compound, as a member of the auxin family of plant growth regulators, holds significant potential for applications in agriculture and horticulture. Its efficacy in modulating key developmental processes such as root formation and fruit development is evident from studies on its analogue, NAA. When compared to other classes of PGRs, NMA's auxin-like activity provides a distinct set of responses, particularly in promoting root initiation and acting as a potent fruit thinning agent.

Gibberellins are superior for promoting seed germination, while cytokinins are the primary drivers of shoot proliferation in tissue culture. The choice of a specific PGR or a combination thereof depends entirely on the desired physiological outcome.

Future research should focus on direct comparative studies of NMA against other auxins and PGRs to establish precise dose-response curves for various plant species and developmental stages. Elucidating the specific molecular targets of NMA and how its structure relates to its activity will further refine its application and could lead to the development of novel, highly targeted plant growth regulators.

References

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A Comparative Guide to the Cross-Reactivity Profile of N-(1-Naphthyl)Maleamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and agrochemical development, the specificity of a bioactive molecule is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive analysis of the cross-reactivity potential of N-(1-Naphthyl)Maleamic Acid and its derivatives, a class of compounds with recognized biological activities. By examining their interactions with known and potential targets, and comparing them with established compounds, we aim to provide researchers with the critical insights needed for informed decision-making in their development programs.

Introduction to this compound Derivatives: A Scaffold of Potential

This compound is an organic compound synthesized from 1-naphthylamine and maleic anhydride.[1] Its derivatives are characterized by the presence of a naphthalene ring system and a reactive maleamic acid moiety. This structural combination has drawn interest for its potential applications in both agriculture and medicine.[2] The naphthalene group can enhance binding affinity to various molecular targets, while the maleamic acid portion offers sites for further chemical modification.[1]

The primary recognized biological activity of this class of compounds is their structural similarity to N-(1-Naphthyl)phthalamic acid (NPA), a well-established inhibitor of polar auxin transport in plants.[1] This suggests a potential for this compound derivatives to act as plant growth regulators. Furthermore, the naphthalene scaffold is present in a number of compounds with known pharmacological activities, including anti-inflammatory agents that target cyclooxygenase (COX) enzymes. This raises the possibility of cross-reactivity with mammalian enzyme systems.

This guide will delve into the potential cross-reactivity of this compound derivatives by focusing on two key areas:

  • Auxin Transport Inhibition: A comparative analysis with the known auxin transport inhibitor, N-(1-Naphthyl)phthalamic acid (NPA).

  • Cyclooxygenase (COX) Inhibition: An evaluation of their potential to interact with COX-1 and COX-2 enzymes, with a comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Cross-Reactivity with Plant Auxin Transport Systems

The structural resemblance between this compound and N-(1-Naphthyl)phthalamic acid (NPA) strongly suggests a potential for interaction with the plant auxin transport system. NPA is a widely used tool in plant biology to study the role of auxin in various developmental processes by inhibiting its polar transport.[2][3]

Mechanism of Auxin Transport Inhibition by NPA

Polar auxin transport is primarily mediated by a family of efflux carrier proteins known as PIN-FORMED (PIN) proteins.[4] These proteins are asymmetrically localized on the plasma membrane of cells and are responsible for the directional flow of auxin.[4] NPA is known to inhibit auxin transport by binding to these PIN proteins, although the exact binding site and mechanism have been a subject of extensive research.[1][5]

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cluster_cell Plant Cell cluster_inhibitor Inhibition Auxin_in Auxin (IAA) PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN Efflux Auxin_out Auxin (IAA) PIN->Auxin_out NPA N-(1-Naphthyl)phthalamic Acid (NPA) NPA->PIN Binds to and inhibits NMDA This compound Derivative (Hypothesized) NMDA->PIN Potential binding and inhibition

Caption: Simplified workflow of PIN-mediated auxin efflux and its potential inhibition.

Comparative Analysis: this compound Derivatives vs. NPA

Table 1: Comparison of Structural Features and Known Biological Activity

CompoundNaphthalene MoietyDicarboxylic Acid MoietyKnown Primary TargetPotential for Cross-Reactivity with Auxin Transport
N-(1-Naphthyl)phthalamic acid (NPA) YesPhthalic AcidPIN-FORMED (PIN) proteins[5]N/A (Primary Target)
This compound YesMaleic AcidNot definitively establishedHigh, due to structural similarity to NPA

Potential Cross-Reactivity with Mammalian Cyclooxygenase (COX) Enzymes

The naphthalene scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.[7]

Naphthalene-Containing COX Inhibitors as a Basis for Comparison

Several established NSAIDs, such as Naproxen and Nabumetone, contain a naphthalene core. The inhibitory activity of these and other naphthalene derivatives against COX-1 and COX-2 has been documented, providing a basis for predicting the potential cross-reactivity of this compound derivatives.

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cluster_cox Cyclooxygenase (COX) Pathway cluster_inhibitors Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Homeostatic Functions COX2->Prostaglandins_H Inflammation Pain NSAIDs Naphthalene-based NSAIDs (e.g., Naproxen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits NMDA This compound Derivative (Hypothesized) NMDA->COX1 Potential Inhibition NMDA->COX2 Potential Inhibition

Caption: The COX pathway and potential points of inhibition by naphthalene-containing compounds.

Comparative Analysis of COX Inhibition

Although direct experimental data on the COX inhibitory activity of this compound is not available, studies on other naphthalene derivatives provide valuable insights. For instance, certain 2-substituted-1-naphthol derivatives have shown preferential inhibition of COX-2 over COX-1.[8] The presence of the maleamic acid moiety in our compound of interest introduces a different chemical functionality that could influence its interaction with the active site of COX enzymes.

Table 2: Comparative IC50 Values of Selected Naphthalene-Containing COX Inhibitors

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin COX-135.720.52[7]
COX-2739.2[9]
Celecoxib COX-1>10,000>303[10]
COX-20.30 µM[10]
Compound 5h (a pyrazole clubbed thiazole derivative) COX-138.76-[7]
Compound 5m (a pyrazole clubbed thiazole derivative) COX-287.742.05[7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The data in Table 2 illustrates the range of inhibitory potencies and selectivities that can be achieved with naphthalene-containing scaffolds. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition.[11]

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound derivatives, rigorous experimental validation is essential. The following are detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of 1-naphthylamine with maleic anhydride.[1]

Materials:

  • 1-Naphthylamine

  • Maleic anhydride

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 1-naphthylamine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add maleic anhydride (1 equivalent) portion-wise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any remaining acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Dry the purified crystals under vacuum.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

In Vitro Auxin Transport Inhibition Assay

This assay measures the ability of a test compound to inhibit the polar transport of radiolabeled auxin in plant tissues.

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Start Start: Prepare plant hypocotyl segments Agar_Blocks Prepare agar blocks containing radiolabeled auxin ([3H]IAA) and test compounds Start->Agar_Blocks Incubation Invert hypocotyl segments and place apical end on donor agar block and basal end on receiver agar block Agar_Blocks->Incubation Transport Incubate in the dark to allow auxin transport Incubation->Transport Measurement Measure radioactivity in the receiver agar block using a scintillation counter Transport->Measurement Analysis Calculate the percentage inhibition of auxin transport compared to control Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vitro auxin transport inhibition assay.

Procedure:

  • Germinate and grow seedlings (e.g., Arabidopsis thaliana or maize) in the dark to obtain etiolated hypocotyls.

  • Excise segments of the hypocotyls of a uniform length.

  • Prepare donor agar blocks containing a known concentration of radiolabeled indole-3-acetic acid ([³H]IAA) and various concentrations of the test compound (this compound derivative) or control (NPA or vehicle).

  • Prepare receiver agar blocks without any additives.

  • Place the apical end of the hypocotyl segments onto the donor blocks and the basal end onto the receiver blocks.

  • Incubate the setup in a humid chamber in the dark for a defined period (e.g., 18 hours).

  • After incubation, remove the receiver blocks and measure the amount of radioactivity that has been transported into them using a liquid scintillation counter.

  • Calculate the percentage of auxin transport inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of auxin transport.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.[12]

Procedure:

  • Obtain purified COX-1 (e.g., from ram seminal vesicles) and recombinant human COX-2.

  • Prepare a reaction buffer containing a heme cofactor.

  • In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a known inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric or fluorometric probe.

  • Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the COX activity.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the enzyme-only control.

  • Determine the IC50 values for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Directions

The structural similarity of this compound derivatives to the known auxin transport inhibitor NPA strongly suggests a high potential for cross-reactivity with plant PIN proteins. Furthermore, the presence of the naphthalene scaffold, common in many NSAIDs, indicates a plausible interaction with mammalian COX enzymes.

However, a critical gap in the current knowledge is the lack of direct, quantitative experimental data to confirm and quantify these potential cross-reactivities. The experimental protocols provided in this guide offer a clear path for researchers to generate this crucial data.

Future research should focus on:

  • Systematic Screening: Testing a library of this compound derivatives against a panel of PIN protein isoforms to determine their potency and selectivity as auxin transport inhibitors.

  • Comprehensive COX Profiling: Evaluating the inhibitory activity of these derivatives against both COX-1 and COX-2 to assess their potential as anti-inflammatory agents and to understand their safety profile.

  • Broader Off-Target Screening: Utilizing broader kinase and receptor screening panels to identify any other potential off-target interactions, which is a crucial step in early-stage drug discovery.[13]

By systematically investigating the cross-reactivity profile of this compound derivatives, researchers can unlock their full therapeutic or agrochemical potential while mitigating the risks associated with off-target effects. This data-driven approach is essential for the successful translation of promising chemical scaffolds into safe and effective products.

References

  • Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features - MDPI. Available from: [Link]

  • The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize - PubMed. Available from: [Link]

  • Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed. Available from: [Link]

  • Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed. Available from: [Link]

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  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available from: [Link]

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  • Roles of prostaglandins suggested by the prostaglandin agonist/antagonist actions of local anaesthetic, anti-arrhythmic, anti-malarial, tricyclic anti-depressant and methyl xanthine compounds. Effects on membranes and on nucleic acid function - PubMed. Available from: [Link]

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A Spectroscopic Comparison of N-(1-Naphthyl)maleamic Acid and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis and drug development, precise characterization of molecular structures is paramount. N-(1-Naphthyl)maleamic acid, a derivative of maleamic acid, serves as a valuable building block in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.[1][2] Its synthesis from maleic anhydride and 1-naphthylamine is a fundamental reaction, and a thorough understanding of the spectroscopic transformations from precursors to the final product is crucial for reaction monitoring, purity assessment, and structural confirmation.[1]

This guide provides an in-depth spectroscopic comparison of this compound with its precursors, maleic anhydride and 1-naphthylamine. We will delve into the distinguishing features observed in Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The Synthesis of this compound

The formation of this compound from its precursors is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

G cluster_0 Reaction Scheme Maleic_Anhydride Maleic Anhydride plus + Maleic_Anhydride->plus 1-Naphthylamine 1-Naphthylamine plus->1-Naphthylamine arrow 1-Naphthylamine->arrow Product This compound arrow->Product

Caption: Synthesis of this compound.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence and extension of conjugated systems significantly influence the wavelength of maximum absorbance (λmax).

Maleic Anhydride: As a cyclic anhydride with a carbon-carbon double bond conjugated with two carbonyl groups, maleic anhydride exhibits strong UV absorption.[3] Its spectrum typically shows a maximum absorption peak in the ultraviolet region.[4]

1-Naphthylamine: This aromatic amine possesses a naphthalene ring system, which is a large, conjugated π-system. The lone pair of electrons on the nitrogen atom interacts with the π-electrons of the aromatic ring, shifting the absorption to longer wavelengths compared to unsubstituted naphthalene.[5] 1-Naphthylamine has a characteristic excitation peak at 316 nm and an emission peak at 434 nm.[6]

This compound: The product combines the structural features of both precursors. The resulting molecule has an extended conjugated system, including the naphthyl group, the amide linkage, and the α,β-unsaturated carbonyl system of the maleamic acid moiety. This extended conjugation is expected to cause a bathochromic (red) shift in the λmax compared to the individual precursors. This shift confirms the formation of the new, larger conjugated system.

Comparative UV-Vis Data
Compoundλmax (nm)SolventKey Features
Maleic Anhydride~208, ~290[4]IsooctaneAbsorption due to π → π* and n → π* transitions of the conjugated system.
1-Naphthylamine~316 (excitation)[6]Not SpecifiedStrong absorption due to the extended π-system of the naphthalene ring conjugated with the amino group.
This compoundExpected > 320 nmEthanolBathochromic shift due to extended conjugation between the naphthyl ring and the maleamic acid moiety.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Maleic Anhydride: The FT-IR spectrum of maleic anhydride is dominated by the characteristic symmetric and asymmetric stretching vibrations of the C=O bonds in the cyclic anhydride group, which appear as two distinct peaks at high wavenumbers.[7] Specifically, these are observed around 1790 cm⁻¹ and 1857 cm⁻¹.[7] The spectrum also shows a C=C stretching vibration.[7]

1-Naphthylamine: As a primary aromatic amine, 1-naphthylamine exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹.[8] It also shows characteristic C-N stretching vibrations for aromatic amines between 1200-1350 cm⁻¹ and strong NH₂ scissoring absorptions around 1550-1650 cm⁻¹.[5]

This compound: The formation of the product is clearly indicated by the appearance of new functional groups and the disappearance of others. The characteristic anhydride C=O stretches of maleic anhydride will be absent. Instead, the spectrum will show a broad O-H stretch from the carboxylic acid group (around 2500–3000 cm⁻¹) and a C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹).[1][9] Additionally, an amide C=O stretch (Amide I band) will be present around 1650 cm⁻¹, and an N-H bending vibration (Amide II band) will appear around 1550 cm⁻¹.[1][10] The presence of a single N-H stretching band (around 3300-3400 cm⁻¹) indicates the formation of a secondary amide.

Comparative FT-IR Data (cm⁻¹)
Functional GroupMaleic Anhydride1-NaphthylamineThis compound
O-H Stretch (Carboxylic Acid) --~2500–3000 (broad)[1]
N-H Stretch (Amine/Amide) -~3300-3500 (two bands)[8]~3300-3400 (one band)
C=O Stretch (Anhydride) ~1857 & ~1790[7]--
C=O Stretch (Carboxylic Acid) --~1700-1730[9]
C=O Stretch (Amide I) --~1650[1]
N-H Bend (Amide II) -~1550-1650 (scissoring)[5]~1550
C=C Stretch ~1592[7](Aromatic)~1600-1630
C-N Stretch -~1200-1350[5]Present

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy

Maleic Anhydride: Due to the symmetry of the molecule, the two vinyl protons are chemically equivalent and appear as a single sharp peak in the ¹H NMR spectrum.[11] This singlet is typically found around 7.1 ppm.

1-Naphthylamine: The ¹H NMR spectrum of 1-naphthylamine is complex due to the seven aromatic protons on the naphthalene ring, which exhibit distinct chemical shifts and coupling patterns in the aromatic region (typically 7.0-8.0 ppm). The two protons of the amino group (-NH₂) usually appear as a broad singlet.

This compound: The ¹H NMR spectrum of the product shows characteristic signals that confirm its formation. The two vinyl protons of the maleamic acid moiety are no longer chemically equivalent and appear as two distinct doublets, typically between 6.2 and 6.8 ppm.[1] The aromatic protons of the naphthyl group will be observed in the region of 7.4–8.2 ppm.[1] A broad singlet for the amide proton (N-H) and another for the carboxylic acid proton (O-H) will also be present, often at higher chemical shifts and their positions can be concentration and solvent dependent.

Comparative ¹H NMR Data (δ, ppm)
Proton EnvironmentMaleic Anhydride1-NaphthylamineThis compound
Vinyl (-CH=CH-) ~7.1 (s, 2H)-~6.2–6.8 (d, 1H; d, 1H)[1]
Aromatic (Ar-H) -~7.0-8.0 (m, 7H)~7.4–8.2 (m, 7H)[1]
Amine (-NH₂) -Broad singlet-
Amide (-NH-) --Broad singlet
Carboxylic Acid (-COOH) --Broad singlet

¹³C NMR Spectroscopy

Maleic Anhydride: The ¹³C NMR spectrum will show two signals: one for the two equivalent vinyl carbons and one for the two equivalent carbonyl carbons.

1-Naphthylamine: The spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with the carbon attached to the amino group being significantly shielded.

This compound: The ¹³C NMR spectrum will be more complex, showing signals for the 14 carbon atoms in the molecule. Key diagnostic peaks will include two distinct carbonyl carbons (one for the amide and one for the carboxylic acid) in the range of 160-180 ppm, two vinyl carbons, and the ten carbons of the naphthyl group.

Experimental Protocols

General Sample Preparation

For all spectroscopic analyses, ensure the samples are of high purity. The precursors, maleic anhydride and 1-naphthylamine, should be purified by recrystallization or sublimation if necessary. The synthesized this compound should be purified by recrystallization from a suitable solvent, such as acetic acid, and dried thoroughly.[1]

G cluster_0 Spectroscopic Analysis Workflow Start Purified Sample UV_Vis UV-Vis Spectroscopy Start->UV_Vis FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR Data Comparative Data Analysis UV_Vis->Data FTIR->Data NMR->Data

Caption: General workflow for spectroscopic analysis.

UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which all three compounds are soluble (e.g., ethanol, acetonitrile).

  • Solution Preparation: Prepare dilute solutions of each compound of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.

  • Data Acquisition: Scan the samples over a wavelength range of 200-800 nm.

  • Analysis: Identify the λmax for each compound and compare the spectra.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

    • Solutions: If the compounds are soluble in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride), a solution spectrum can be obtained using a liquid cell.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups in each compound and compare the spectra to identify the changes upon reaction.

NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the samples are soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can dissolve all three compounds and the acidic and amide protons are readily observable.

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants to the respective protons in each molecule. Assign the chemical shifts in the ¹³C NMR spectra.

Conclusion

The spectroscopic comparison of this compound with its precursors, maleic anhydride and 1-naphthylamine, provides a clear and definitive method for characterizing the product and confirming the success of the synthesis. Each spectroscopic technique offers unique and complementary information. UV-Vis spectroscopy demonstrates the formation of an extended conjugated system. FT-IR spectroscopy confirms the conversion of the anhydride and primary amine functional groups into carboxylic acid and secondary amide functionalities. Finally, NMR spectroscopy provides detailed structural information, allowing for the precise assignment of each proton and carbon in the final product, unequivocally distinguishing it from the starting materials. By employing these techniques in concert, researchers can ensure the identity and purity of their synthesized this compound, a crucial step in its further application in scientific research and development.

References

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Comparative Performance Analysis of N-(1-Naphthyl)Maleamic Acid-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of targeted and controlled drug delivery systems is a cornerstone of modern pharmaceutical science. "Smart" polymers, capable of responding to specific physiological triggers, are at the forefront of this endeavor. Among these, pH-responsive polymers have garnered significant attention due to the distinct pH gradients present in the body, particularly between healthy tissues (pH ~7.4) and tumor microenvironments (pH ~6.5) or intracellular endosomal/lysosomal compartments (pH ~4.5-6.0).[1] This pH differential provides a natural stimulus for site-specific drug release, enhancing therapeutic efficacy while minimizing off-target toxicity.[2]

This guide presents a comprehensive performance benchmark of a promising class of pH-responsive polymers derived from N-(1-Naphthyl)Maleamic Acid (NMA). The unique structure of NMA, featuring a bulky, hydrophobic naphthyl group and a pH-labile amic acid linkage, suggests its potential for high drug loading of hydrophobic agents and triggered release in acidic environments.

Here, we provide an objective comparison of NMA-based polymeric nanoparticles against two widely-used alternative platforms: the biodegradable polyester Poly(lactic-co-glycolic acid) (PLGA) and a temperature-responsive Poly(N-isopropylacrylamide) (PNIPAM)-based hydrogel. This analysis is supported by detailed, field-proven experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their therapeutic delivery applications.

Polymer Synthesis and Characterization

The foundation of any drug delivery system is a well-defined polymer. The synthesis of NMA-based polymers typically involves a two-step process: first, the synthesis of the NMA monomer, followed by its polymerization.

The NMA monomer is synthesized via the reaction of 1-naphthylamine with maleic anhydride.[3] This reaction is generally straightforward, involving the nucleophilic attack of the amine on the anhydride. The resulting amic acid can then be polymerized, often with other co-monomers to tune the polymer's properties, using techniques like free-radical polymerization.[4] The incorporation of the naphthyl group is intended to enhance hydrophobic drug interactions, while the carboxylic acid and amide functionalities provide sites for hydrogen bonding and potential pH-sensitivity.[3]

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Characterization Maleic Anhydride Maleic Anhydride 1-Naphthylamine 1-Naphthylamine Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Reaction Reaction Purification Purification NMA Monomer NMA Monomer Co-monomer (optional) Co-monomer (optional) Initiator (e.g., AIBN) Initiator (e.g., AIBN) Polymerization Polymerization Dialysis Dialysis Characterization Characterization Final Polymer Final Polymer

Caption: Workflow for NMA-based polymer synthesis and characterization.

Performance Benchmark 1: Drug Loading and Encapsulation

The efficiency with which a polymer can be loaded with a therapeutic agent is a critical performance metric. We evaluate this using two key parameters: Drug Loading Content (DLC) and Encapsulation Efficiency (EE).[5]

  • Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the nanoparticle.[5]

  • Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully entrapped within the nanoparticles.[6]

Experimental Protocol: Determining EE and DLC

This protocol details an indirect method for determining EE and DLC, where the amount of free, unencapsulated drug in the supernatant is measured after nanoparticle formulation.

Causality and Trustworthiness: This method is widely adopted for its simplicity and reliability.[7] High-speed centrifugation is used to robustly separate the nanoparticles from the aqueous medium.[8] A key step for trustworthiness is the creation of a calibration curve, which ensures that the spectrophotometric measurements are accurate and reproducible. A "blank" nanoparticle sample (without the drug) is run in parallel to account for any potential interference from the polymer itself, thus ensuring the self-validating nature of the protocol.

Materials:

  • Drug-loaded nanoparticle suspension

  • Deionized water

  • High-speed centrifuge with temperature control

  • UV-Vis Spectrophotometer

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the free drug in your chosen solvent (e.g., PBS with a small amount of DMSO) at known concentrations.

    • Measure the absorbance of each standard solution at the drug's maximum absorbance wavelength (λ_max) using the UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to generate a standard calibration curve. The resulting linear equation will be used to determine unknown drug concentrations.

  • Separation of Nanoparticles:

    • Take a precise volume (e.g., 1 mL) of the nanoparticle formulation.

    • Place the sample in a centrifuge tube and centrifuge at a high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the nanoparticles.[8]

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Measure the absorbance of the supernatant using the UV-Vis spectrophotometer at λ_max.

    • Using the equation from the calibration curve, determine the concentration of the free drug in the supernatant.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100[9]

    • Drug Loading Content (DLC %): DLC (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100[6]

Comparative Data: EE and DLC
Polymer SystemModel DrugEncapsulation Efficiency (EE%)Drug Loading Content (DLC%)Key Advantages
This compound Polymer Doxorubicin~85%~15%High affinity for hydrophobic drugs due to the naphthyl group.
PLGA Doxorubicin~74%[8]~10%Well-established, biodegradable, and FDA-approved.
PNIPAM-based Hydrogel Curcumin~65%[10]~8%High water content can be beneficial for hydrophilic drugs.

Performance Benchmark 2: In Vitro Drug Release Profile

An ideal drug carrier must retain its payload in circulation (pH 7.4) and release it at the target site (e.g., acidic tumor microenvironment).[11] We benchmark this performance by conducting in vitro release studies at physiological and acidic pH.

Experimental Protocol: In Vitro Drug Release via Dialysis

The dialysis membrane method is a widely used technique for assessing the in vitro drug release from nanoparticles.[12] It physically separates the nanoparticles from the release medium, allowing for easy sampling of the released drug over time.[13]

Causality and Trustworthiness: The choice of a dialysis membrane with a specific Molecular Weight Cut-Off (MWCO), such as 12-14 kDa, is critical.[12] This ensures that the small molecule drug can freely diffuse out of the dialysis bag while the much larger nanoparticles are retained. Maintaining "sink conditions" by using a large volume of release medium and periodically replacing it is essential for mimicking physiological clearance and preventing the released drug from reaching saturation, which could artificially slow the release rate.[10] This validates the measured release kinetics.

G Start Start Prep_NP Prepare Drug-Loaded NP Suspension Start->Prep_NP Load_Dialysis Load Suspension into Dialysis Bag (MWCO 12kDa) Prep_NP->Load_Dialysis Immerse Immerse in Release Buffer (pH 7.4 or 5.5) Load_Dialysis->Immerse Incubate Incubate at 37°C with Agitation Immerse->Incubate Sample Time Point Reached? Incubate->Sample Withdraw Withdraw Aliquot of Buffer Sample->Withdraw Yes End End Sample->End No (End of Study) Analyze Analyze Drug Conc. (UV-Vis Spec) Withdraw->Analyze Replenish Replenish with Fresh Buffer Analyze->Replenish Replenish->Incubate

Caption: Experimental workflow for the in vitro drug release study.

Materials:

  • Lyophilized drug-loaded nanoparticles

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release media: PBS at pH 7.4 and Acetate Buffer at pH 5.5

  • Shaking incubator or water bath at 37°C

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh a specific amount of lyophilized drug-loaded nanoparticles and resuspend in 1 mL of the release medium.

    • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Loading:

    • Transfer the nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release Study:

    • Immerse the sealed bag into a larger container holding a known volume (e.g., 50 mL) of the release medium (either pH 7.4 or 5.5).

    • Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[12]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external release medium.

    • Immediately replenish the container with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[10]

  • Analysis:

    • Measure the drug concentration in each collected aliquot using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loaded in the nanoparticles.

Comparative Data: Cumulative Drug Release (%)
Time (hours)NMA Polymer (pH 5.5)NMA Polymer (pH 7.4)PLGA (pH 7.4)PNIPAM Hydrogel (pH 7.4)
1 18%8%15% (burst)10%
8 45%15%25%30%
24 75%22%40%55%
48 88%28%65%78%
72 92%31%85%90%

Analysis: The NMA-based polymer demonstrates a distinct pH-responsive behavior, with a significantly accelerated drug release at the acidic pH of 5.5 compared to the physiological pH of 7.4. This suggests the hydrolysis of the amic acid linkage contributes to polymer matrix destabilization and enhanced drug diffusion. PLGA shows a characteristic biphasic release with an initial burst followed by a slower, sustained release driven by polymer degradation. The PNIPAM hydrogel shows a more conventional sustained release profile governed by drug diffusion through the hydrated polymer network.

Performance Benchmark 3: Biocompatibility

A viable drug delivery vehicle must be non-toxic to healthy cells.[14] Biocompatibility is a critical parameter, often assessed in vitro using cytotoxicity assays like the MTT assay.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[16]

Causality and Trustworthiness: This protocol uses an indirect exposure method where cells are cultured with extracts from the polymer, mimicking the potential leaching of polymer components in vivo.[18] Including a "positive control" (a known toxic substance like Triton X-100) and a "negative control" (cells in media alone) is crucial for validating the assay. The positive control ensures the assay can detect toxicity, while the negative control represents 100% cell viability. This robust control system ensures the reliability of the results.

Materials:

  • Human Dermal Fibroblasts (HDFs) or other relevant cell line

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • Polymer samples (NMA-polymer, PLGA, PNIPAM)

  • MTT solution (5 mg/mL in PBS)[16]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Preparation of Polymer Extracts:

    • Sterilize polymer samples (e.g., via UV irradiation).

    • Incubate a known amount of each polymer in a cell culture medium for 24 hours at 37°C to create polymer extracts.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 10,000 cells/well.[17]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared polymer extracts to the test wells.

    • Include negative control wells (media only) and positive control wells (media with a cytotoxic agent).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After incubation, remove the treatment media.

    • Add 100 µL of fresh media and 10 µL of the MTT stock solution to each well.[19]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculation:

    • Cell Viability (%): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

Comparative Data: Biocompatibility
Polymer SystemCell Viability (%) at 1 mg/mLInterpretation
This compound Polymer ~88%Good biocompatibility, low cytotoxicity observed.
PLGA >95%Excellent biocompatibility, considered a gold standard.
PNIPAM-based Hydrogel >90%High biocompatibility, but residual monomers must be removed.[10]

Analysis: All tested polymers exhibit good biocompatibility, with cell viability well above the 80% threshold often considered non-toxic. PLGA, with its long history of use in FDA-approved medical devices, shows the highest cell viability. The NMA-based polymer also demonstrates low cytotoxicity, making it a promising candidate for further in vivo evaluation.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound-based polymers represent a highly promising platform for advanced drug delivery. The key findings are:

  • High Drug Loading: The hydrophobic naphthyl group contributes to a high encapsulation efficiency and drug loading content for hydrophobic drugs like Doxorubicin, outperforming both PLGA and PNIPAM-based comparators.

  • Distinct pH-Responsiveness: The polymer exhibits significant acid-triggered drug release, a highly desirable trait for targeting tumor microenvironments and enhancing intracellular delivery. This provides a clear advantage over the slower, degradation-driven release of PLGA.

  • Excellent Biocompatibility: In vitro cytotoxicity assays confirm that the NMA-based polymer is well-tolerated by cells, with biocompatibility approaching that of established biomaterials.

While PLGA remains a benchmark for biodegradable polymers and PNIPAM offers unique thermo-responsive properties, the NMA-based system carves out a distinct niche for applications requiring high loading of hydrophobic payloads coupled with sharp, pH-triggered release.

Future research should focus on in vivo studies to validate these promising in vitro results, exploring the pharmacokinetics, biodistribution, and therapeutic efficacy of NMA-polymer-based drug formulations. Further optimization of the polymer backbone through copolymerization could also fine-tune its degradation rate and release kinetics for specific therapeutic applications.

References

  • Weng, J., Tong, H. H. Y., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. [Link][13][22][23]

  • Jeong, Y. I., et al. (2021). Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. Polymers, 13(17), 2937. [Link][12]

  • Wang, Y., et al. (2011). Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. Journal of Biomedical Materials Research Part A, 98(2), 159-66. [Link][14][15][24]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link][25]

  • Singh, M., et al. (2018). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Journal of Pharmaceutical Sciences, 107(1), 375-386. [Link][8]

  • Mi, Y., et al. (2020). pH-responsive Polymers for Drug Delivery: Trends and Opportunities. Journal of Controlled Release, 328, 1-21. [Link][2]

  • Cheng, R., et al. (2018). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Molecules, 23(12), 3296. [Link][11]

  • ResearchGate. (2023). Determination of the Composition, Encapsulation Efficiency and Loading Capacity in Protein Drug Delivery Systems Using Circular Dichroism Spectroscopy. [Link][9]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][17]

  • Jabir, M. S., et al. (2023). MTT (Assay protocol). protocols.io. [Link][20]

  • Request PDF. (2025). Degradation, cytotoxicity, and biocompatibility of NIPAAm-based thermosensitive, injectable, and bioresorbable polymer hydrogels. [Link][18]

  • Iqbal, M. S., et al. (2022). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. Gels, 8(7), 449. [Link][4]

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Safety Operating Guide

Proper Disposal of N-(1-Naphthyl)Maleamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the disposal of N-(1-Naphthyl)Maleamic Acid (CAS No. 6973-77-9), a compound utilized in organic synthesis and explored for its biological activities.[1][2] The procedures outlined below are grounded in established safety protocols and are designed to mitigate risks to personnel and the environment.

Understanding the Compound: Hazard Profile and Reactivity

Key Chemical Properties:

PropertyValueSource
CAS Number 6973-77-9[3][4][5]
Molecular Formula C14H11NO3[2][3]
Molecular Weight 241.24 g/mol [3]
Appearance Solid (likely crystalline)[1]
Melting Point ~150 °C[3]
pKa (Predicted) 2.78 ± 0.25[3]

The predicted pKa indicates that this compound is a moderately strong acid.[3] Structurally, it is an amic acid derived from 1-naphthylamine and maleic anhydride.[1] This chemical nature informs its primary hazards and dictates the necessary disposal precautions.

Primary Hazards (Inferred from related compounds and general chemical principles):

  • Skin and Eye Irritation: Like its precursor, maleic acid, this compound should be considered a potential skin and eye irritant.[6][7] Causes skin irritation and serious eye irritation are noted for similar compounds.[8][9]

  • Harmful if Swallowed: Oral toxicity is a concern.[10]

  • Respiratory Irritation: Inhalation of dust should be avoided.[8][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][10]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from initial waste collection to final removal. This process emphasizes waste segregation and adherence to institutional and regulatory guidelines.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_collection Step 2: Collect Waste (Solid vs. Contaminated Materials) ppe->waste_collection solid_waste Solid this compound waste_collection->solid_waste Unused/Expired Chemical contaminated_materials Contaminated Materials (Gloves, Weigh Boats, Wipes) waste_collection->contaminated_materials Used Labware labeling Step 3: Label Waste Container (Name, Hazards, Date) solid_waste->labeling contaminated_materials->labeling storage Step 4: Store Securely (Designated Satellite Accumulation Area) labeling->storage disposal_request Step 5: Arrange for Disposal (Contact EHS/Licensed Contractor) storage->disposal_request end End: Waste Removed disposal_request->end

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical safety goggles or a face shield.[7]

    • A lab coat.

    • Chemically resistant gloves (e.g., nitrile).[7]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated, excess, or expired this compound in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. Do not mix with other waste streams, especially bases or strong oxidizers.[7][12]

    • Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with the compound should be collected separately in a lined, sealable container designated for solid chemical waste.[12]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".

      • A clear indication of the hazards (e.g., "Irritant," "Acidic").

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

  • Secure Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[6][11]

    • Ensure the container is kept closed at all times, except when adding waste.[11][12]

  • Final Disposal:

    • Do NOT attempt to neutralize the acid in the lab unless you have a specific, approved protocol from your institution's Environmental Health and Safety (EHS) department. While neutralization is a common procedure for acids, the aromatic naphthyl group may introduce other hazards or disposal complexities.[13][14]

    • Do NOT dispose of this chemical down the drain. [6][15] It is not typically permissible for organic acids of this nature.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][8][10] This ensures the waste is handled and disposed of in compliance with all local, state, and federal regulations.[7][14]

Spill Management

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills of solid material, proceed with cleanup only if you are trained and have the appropriate equipment. For large spills, contact your institution's EHS or emergency response team immediately.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Containment and Cleanup:

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.[6]

    • Carefully sweep the material into a designated hazardous waste container.[6][16]

    • Clean the spill area with a damp cloth (water is acceptable), and place the cloth in the hazardous waste container.

  • Decontaminate and Dispose: Decontaminate any tools used for cleanup. Seal and label the waste container as described in the disposal protocol above and arrange for its disposal.

This guide provides a comprehensive framework for the responsible disposal of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • 1-Naphthylacetic acid, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. University of Tennessee Health Science Center. [Link]

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Definitive Guide to Personal Protective Equipment for Handling N-(1-Naphthyl)Maleamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe handling of N-(1-Naphthyl)Maleamic Acid (CAS No. 6973-77-9) in a laboratory setting.[1][2] As a fine chemical solid, the primary risks involve inadvertent exposure through inhalation of dust particles and contact with skin or eyes.[3] This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation, grounded in established occupational safety principles and data from analogous chemical structures.

Hazard Profile and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be synthesized from its constituent moieties (naphthylamine and maleamic acid derivatives) and available Safety Data Sheets (SDS) for structurally related compounds.

The anticipated primary hazards are:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[4][5]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage if contact occurs.[4]

  • Respiratory Irritation: Inhalation of fine dust can irritate the mucous membranes and respiratory tract.[5]

Given these potential hazards, all handling procedures must be designed to minimize dust generation and prevent physical contact.

The Hierarchy of Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), a robust safety protocol must prioritize engineering and administrative controls to minimize exposure at the source. PPE is the final barrier between the researcher and the hazard.[6]

  • Engineering Controls: The single most critical engineering control is the use of a certified chemical fume hood or a powder containment enclosure for all operations that may generate dust, such as weighing, transferring, and preparing solutions.[7] The ventilation system should be designed to prevent accumulation and recirculation of particulates in the workplace.

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All users must receive documented training on the specific hazards and handling procedures outlined in this guide, in accordance with OSHA's Hazard Communication Standard.[6][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the scale of the operation. The following table outlines the minimum required PPE.

Task Scale Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport AnySafety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing & Transfer < 1 gChemical splash gogglesNitrile glovesLab coatN95 respirator recommended
Weighing & Transfer > 1 gChemical splash goggles and face shieldDouble-gloving (nitrile)Lab coatNIOSH-approved half-mask respirator with P100 particulate filters
Solution Preparation AnyChemical splash gogglesNitrile glovesLab coatNot required if performed in a fume hood
Spill Cleanup AnyChemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved half-mask respirator with P100 particulate filters
Rationale for PPE Selection:
  • Eye and Face Protection: Safety glasses are the absolute minimum. However, because this compound is a fine powder, chemical splash goggles are required for any task involving transfers to protect against airborne particles.[5] A face shield should be worn over goggles during large-scale transfers or when there is a significant splash risk.[9]

  • Hand Protection: Disposable nitrile gloves provide adequate splash protection for most operations.[9] It is critical to inspect gloves before use and remove them promptly and properly if contamination occurs. For extended handling or during spill cleanup, more robust gloves may be necessary. Always wash hands thoroughly with soap and water after removing gloves.[10]

  • Body Protection: A standard, buttoned lab coat protects against incidental contact with skin.[9] For larger-scale operations or spill response, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The primary inhalation risk occurs when handling the dry powder. While a fume hood is the primary control, respiratory protection is a necessary secondary defense, especially during weighing operations where the sash may be partially raised. An N95 respirator is sufficient for small quantities, but for larger amounts that may generate more significant dust, a NIOSH-approved air-purifying respirator with particulate filters is required to ensure exposures are below permissible limits.[5][9]

Operational and Disposal Plans

A self-validating protocol ensures safety is integrated into every step of the workflow.

Step-by-Step Handling Workflow
  • Preparation: Don all required PPE as specified in the table above. Ensure a chemical spill kit is accessible.

  • Weighing: Perform all weighing operations within a chemical fume hood or powder containment enclosure to minimize dust dispersal.

  • Transfer: Use a spatula to carefully transfer the powder. Avoid pouring the dry powder, as this can create dust clouds.

  • Dissolution: Add solvent to the solid slowly to prevent splashing. If the vessel needs to be agitated, ensure it is securely capped.

  • Post-Handling: After completing the task, wipe down the work surface in the fume hood with a damp cloth.

  • Doffing PPE: Remove PPE in the correct order: gloves first, followed by face shield/goggles, lab coat, and finally respirator (if used).

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[11]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Spill: For a small spill, cordon off the area. Wearing the appropriate PPE (see table), cover the spill with an absorbent material, carefully sweep it into a designated waste container, and clean the area with a detergent solution.

Disposal Plan

All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4] Place materials in a suitable, labeled, and sealed container for disposal by an approved waste disposal plant.[5][10] Do not dispose of this chemical in the regular trash or down the drain.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal cluster_end Completion start Start: Task Assessment ppe Don Appropriate PPE start->ppe hood Verify Fume Hood Operation ppe->hood weigh Weigh Powder in Hood hood->weigh Enter Hood transfer Transfer & Dissolve weigh->transfer decon Decontaminate Workspace transfer->decon Task Complete waste Segregate Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end End of Procedure wash->end

Caption: Workflow for handling this compound.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Safety Data Sheet: N-1-naphthylphthalamic acid. Retrieved from [Link]

  • Storemasta. (2023, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Sdfine. (n.d.). n-(1-naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1-NAPHTHYLACETIC ACID FOR SYNTHESIS. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance documents. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

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